8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGXZLINWIUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352761 | |
| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-17-2 | |
| Record name | 8-Bromo-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated derivative of the quinoline family, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic placement of a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position imparts a unique combination of electronic and steric properties. These functional groups govern the molecule's solubility, acidity, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its application in research and development.
This guide provides an in-depth analysis of the key physicochemical characteristics of this compound, offering field-proven insights into its behavior and analytical characterization. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals leveraging this compound as a chemical intermediate or a lead structure in their work.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all further physicochemical analysis. The compound exists in tautomeric forms, primarily the 4-hydroxyquinoline and 4-quinolone forms, with the latter often being predominant in solid and solution states.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |
| CAS Number | 35973-17-2 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |
| Molecular Weight | 268.06 g/mol | [1][2] |
| InChIKey | NKUGXZLINWIUOR-UHFFFAOYSA-N |[1] |
Computed and Physical Properties
Computational models provide a valuable theoretical baseline for the physicochemical properties of a molecule. These predictions, combined with available experimental data, offer a comprehensive profile.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Source |
|---|---|---|---|
| Molecular Weight | 268.06 g/mol | Experimental | [1][2] |
| Physical Form | Solid | Experimental | |
| Boiling Point | 436.9 ± 45.0 °C | Predicted | [3] |
| Density | 1.862 ± 0.06 g/cm³ | Predicted | [3] |
| XLogP3 | 2.5 | Predicted | [1][4] |
| Monoisotopic Mass | 266.95311 Da | Computed |[1] |
2.1. Solubility Profile
The solubility of this compound is dictated by the interplay between its polar functional groups (carboxylic acid, hydroxyl/keto) and its nonpolar aromatic core.
-
Aqueous Solubility: The molecule is expected to have low solubility in neutral water due to the large, hydrophobic brominated quinoline ring system.
-
pH-Dependent Solubility: As a carboxylic acid, its solubility dramatically increases in alkaline aqueous solutions (pH > pKa₁) due to the formation of the highly soluble carboxylate salt. Conversely, in acidic solutions, the molecule remains in its neutral, less soluble form.
-
Organic Solubility: It is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, which can engage in hydrogen bonding with the solute.
2.2. Acidity and pKa
The molecule possesses two primary acidic protons: one on the carboxylic acid group and one on the 4-hydroxy group (or the N-H in the quinolone tautomer).
-
Carboxylic Acid (pKa₁): The carboxylic acid is the more acidic of the two functional groups. For similar aromatic carboxylic acids, the pKa is typically in the range of 3-5.
-
Phenolic Hydroxyl (pKa₂): The 4-hydroxy group is significantly less acidic, with an expected pKa in the range of 8-10, typical for substituted phenols or quinolones.
}
Figure 2: Predicted ionization states based on pH.
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the identity, purity, and quantity of the compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values and m/z for common adducts provide a reference for experimental analysis.[4]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 267.96040 |
| [M+Na]⁺ | 289.94234 |
| [M-H]⁻ | 265.94584 |
| [M+NH₄]⁺ | 284.98694 |
Source: PubChemLite[4]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, carbonyl, and carboxylic acid groups. A signal corresponding to the acidic proton of the carboxylic acid would likely be broad and may exchange with deuterium in D₂O.
-
¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the C4 carbon bearing the hydroxyl group are expected to appear at the downfield end of the spectrum.
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. Due to the compound's structure, which includes a basic nitrogen and an acidic group, mixed-mode chromatography can be particularly effective.[7] However, a standard reversed-phase method is also applicable.
-
Expert Insight: Quinoline compounds are known to chelate with trace metal ions present in silica-based columns, which can lead to poor peak shape and low efficiency.[7][8] The use of a high-purity silica column and a mobile phase containing a small amount of acid (e.g., phosphoric or formic acid) is critical to ensure symmetrical peaks by protonating the quinoline nitrogen and minimizing unwanted interactions.[8]
}
Figure 3: Standard workflow for HPLC purity analysis.
Reactivity, Stability, and Safety
4.1. Chemical Reactivity
The molecule's reactivity is centered around its functional groups:
-
Carboxylic Acid: Can undergo standard reactions like esterification and amide bond formation, making it a versatile building block for synthesizing more complex molecules.
-
Aromatic Ring: The quinoline ring can participate in electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck).
4.2. Stability and Storage
The compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.
4.3. Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is classified as an irritant.[1]
-
Hazard Statement: H319 - Causes serious eye irritation.[1]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Avoid creating dust and ensure adequate ventilation.
Applications and Biological Context
While specific biological activities for this compound are not extensively documented, its structural motifs are of high interest in medicinal chemistry. Quinoline and 8-hydroxyquinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[9] This compound serves as a key intermediate for the synthesis of more complex derivatives where the carboxylic acid can be functionalized to modulate biological activity and pharmacokinetic properties.
Appendix: Experimental Protocol
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol describes a self-validating system for determining the purity of this compound.
-
Instrumentation and Materials:
-
HPLC system with UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Sample of this compound.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
-
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water with 0.1% (v/v) H₃PO₄.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) H₃PO₄.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 250 nm.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Record the chromatogram for 25 minutes.
-
-
Data Analysis and System Validation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Causality Check: The acidic mobile phase is essential to protonate the quinoline nitrogen, preventing tailing and ensuring a sharp, symmetrical peak, which is a hallmark of a robust method. The gradient elution ensures that any impurities with different polarities are effectively separated from the main analyte.
-
Conclusion
This compound is a multifaceted compound whose physicochemical properties are defined by its unique arrangement of functional groups. Its predicted low aqueous solubility, distinct acidic character, and versatile reactivity make it a valuable building block in synthetic chemistry. The analytical methods outlined, particularly the considerations for HPLC analysis, provide a robust framework for its characterization. This guide serves as a foundational resource, enabling researchers to confidently and effectively utilize this compound in their scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]
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ResearchGate. (2025). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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O'Hagan, D. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
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Spectroscopic Characterization of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-17-2), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] While specific experimental spectra for this exact molecule are not widely published, this document synthesizes predictive data, analysis of analogous structures, and fundamental spectroscopic principles to serve as a robust reference for its identification and analysis.
The structural complexity and functional group arrangement of this molecule present a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological systems. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both interpreted spectral data and the underlying scientific rationale.
Molecular Structure and Key Features
This compound possesses a rigid quinoline core, substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group. This combination of an aromatic system, acidic protons, and a heavy halogen atom dictates its unique spectroscopic behavior.
Molecular Formula: C₁₀H₆BrNO₃[2] Molecular Weight: 268.06 g/mol [2]
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the poor solubility of this compound in standard NMR solvents like CDCl₃, a solvent such as DMSO-d₆ is recommended for analysis.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable acidic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 - 15.0 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad signal at a high chemical shift, subject to concentration and hydrogen bonding. |
| ~11.0 - 12.0 | broad singlet | 1H | OH | The phenolic hydroxyl proton is also acidic and will appear as a broad, exchangeable signal. Its position is influenced by hydrogen bonding. |
| ~8.90 | singlet | 1H | H2 | This proton is adjacent to the nitrogen atom and deshielded by its inductive effect and the aromatic ring current, appearing as a singlet. |
| ~8.05 | doublet (d) | 1H | H5 | This proton is part of the carbocyclic ring and is expected to show coupling to H6. |
| ~7.85 | doublet (d) | 1H | H7 | This proton is adjacent to the carbon bearing the bromine atom and will show coupling to H6. |
| ~7.50 | triplet (t) | 1H | H6 | This proton is coupled to both H5 and H7, resulting in a triplet or doublet of doublets pattern. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will reveal the ten unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |
| ~162.0 | C4-OH | Aromatic carbon attached to the hydroxyl group, significantly deshielded by the oxygen atom. |
| ~145.0 | C2 | Carbon adjacent to the heterocyclic nitrogen, deshielded. |
| ~140.0 | C8a | Aromatic bridgehead carbon adjacent to the nitrogen. |
| ~138.0 | C7 | Aromatic carbon deshielded by the adjacent bromine atom. |
| ~128.0 | C5 | Aromatic methine carbon. |
| ~125.0 | C6 | Aromatic methine carbon. |
| ~120.0 | C4a | Aromatic bridgehead carbon. |
| ~118.0 | C8-Br | Aromatic carbon directly attached to bromine. The chemical shift is influenced by the heavy atom effect. |
| ~110.0 | C3 | Aromatic carbon attached to the carboxylic acid group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gentle warming or sonication may be required to aid dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire several thousand scans, as the ¹³C nucleus has low natural abundance. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the hydroxyl and carbonyl moieties, which exhibit strong, characteristic absorptions.
Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) | Extensive hydrogen bonding in the carboxylic acid dimer results in a very broad and characteristic absorption band that often overlaps with C-H stretches.[3] |
| ~3200 | Medium, Broad | O-H Stretch (Phenol) | The phenolic hydroxyl group also contributes to the broad absorption in this region. |
| ~3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the quinoline ring. |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch is a very strong and reliable indicator of the carboxylic acid group. Conjugation with the quinoline ring may shift it to the lower end of this range.[4] |
| 1620 - 1580 | Medium - Strong | C=C and C=N Aromatic Ring Stretches | Vibrations associated with the quinoline aromatic system. |
| 1320 - 1210 | Strong | C-O Stretch (Carboxylic Acid) | Coupled with O-H bending, this strong band is characteristic of the carboxylic acid C-O bond.[3] |
| ~1200 | Medium | C-O Stretch (Phenol) | Stretching vibration of the phenolic C-O bond. |
| 950 - 910 | Medium, Broad | O-H Bend (Out-of-plane) | A broad out-of-plane bending vibration characteristic of a hydrogen-bonded carboxylic acid dimer.[3] |
| ~750 | Strong | C-Br Stretch | The carbon-bromine bond stretch typically appears in the fingerprint region. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, acidic compound.
Predicted Mass Spectrometry Data (ESI)
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks separated by 2 Da.
| m/z (mass-to-charge) | Ion | Rationale |
| 267.96 / 269.96 | [M+H]⁺ | In positive ion mode, protonation of the molecule gives the molecular ion peak, showing the characteristic Br isotope pattern.[5] |
| 289.94 / 291.94 | [M+Na]⁺ | Adduct formation with sodium ions, common in ESI-MS, provides further confirmation of the molecular weight.[5] |
| 265.95 / 267.95 | [M-H]⁻ | In negative ion mode, deprotonation of the carboxylic acid or phenolic hydroxyl group yields the [M-H]⁻ ion.[5] |
Predicted Fragmentation Pathway
High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) can be used to study the fragmentation of the molecular ion, providing structural confirmation.
Caption: A plausible ESI⁺ fragmentation pathway for the protonated molecule.
Explanation of Fragmentation:
-
Loss of Water (-H₂O): A common initial fragmentation for molecules with carboxylic acid and hydroxyl groups is the neutral loss of water.
-
Loss of Formic Acid (-HCOOH): The entire carboxylic acid group can be lost as formic acid.
-
Loss of Carbon Monoxide (-CO): Following the loss of water, the resulting structure may lose carbon monoxide, a common fragmentation pathway for phenolic compounds.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters:
-
Set the capillary voltage (e.g., 3-4 kV).
-
Optimize the nebulizing gas flow and drying gas temperature to achieve a stable spray.
-
-
Mass Analysis:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
For fragmentation studies, perform MS/MS analysis by selecting the isotopic peaks of the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment peaks, paying close attention to the characteristic bromine isotopic patterns.
Overall Spectroscopic Workflow
A logical workflow ensures that each analytical technique provides complementary information for a conclusive structural identification.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining predicted data for ¹H and ¹³C NMR, characteristic IR absorption bands, and plausible mass spectrometric fragmentation, researchers are equipped with a robust set of benchmarks for identifying this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough application of these multi-faceted spectroscopic techniques is essential for the unequivocal structural confirmation and quality control required in advanced scientific research.
References
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The Royal Society of Chemistry. Supporting Information for scientific papers. Available from: [Link]
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Amerigo Scientific. This compound. Available from: [Link]
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SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
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National Institute of Standards and Technology. 8-Hydroxyquinoline. NIST Chemistry WebBook. Available from: [Link]
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PubChemLite. 8-bromo-3-hydroxyquinoline-4-carboxylic acid (C10H6BrNO3). Available from: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
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LibreTexts Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
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Illinois State University. Infrared Spectroscopy. Available from: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Scientifically-Grounded Approach
This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of quinoline derivatives, with a specific focus on 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical steps from synthesis to the detailed interpretation of crystallographic data. While a definitive crystal structure for this compound is not publicly deposited at the time of this writing, this guide will leverage established principles and data from closely related structures to present a robust analytical framework.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. The specific substitution pattern of this compound suggests its potential as a versatile building block in drug discovery. The bromine atom at the 8-position can serve as a handle for further synthetic elaboration, while the 4-hydroxy and 3-carboxylic acid moieties provide key hydrogen bonding donors and acceptors, crucial for molecular recognition at biological targets.
Understanding the three-dimensional arrangement of this molecule in the solid state through single-crystal X-ray diffraction is paramount. It provides unequivocal proof of its chemical identity and offers profound insights into its conformational preferences, intermolecular interactions, and potential polymorphic forms—all of which are critical parameters influencing the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.
Synthesis and Crystallization: From Molecule to Single Crystal
Synthetic Pathway: The Gould-Jacobs Reaction
A common and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.
For the synthesis of this compound, the likely precursor would be 2-bromoaniline, which would react with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization, followed by hydrolysis of the ester to yield the target carboxylic acid.
Experimental Protocol: A Generalized Gould-Jacobs Synthesis
-
Condensation: 2-Bromoaniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol) and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate from the condensation step is heated to a higher temperature (typically 240-260 °C) in a high-boiling point solvent like diphenyl ether to induce thermal cyclization, forming the ethyl ester of this compound.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous-alcoholic solution, followed by acidification to precipitate the final product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain material of high purity suitable for single-crystal growth.
The Art of Crystallization: Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality. For a molecule like this compound, with its polar functional groups, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMF) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and often determined empirically. Solvents that engage in hydrogen bonding with the carboxylic acid and hydroxy groups can influence the resulting crystal packing and potentially lead to the formation of solvates.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A modern diffractometer, equipped with a sensitive detector, is used to collect the diffraction data as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For organic molecules, direct methods are typically successful in determining the initial positions of the heavier atoms (like bromine). The positions of the lighter atoms (carbon, nitrogen, and oxygen) are then located from the electron density map.
This initial model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by various metrics, including the R-factor.
Structural Analysis: Insights from a Closely Related Analogue
As a definitive crystal structure for this compound is not publicly available, we will examine the crystal structure of a closely related compound, 4-Bromo-8-methoxyquinoline , to illustrate the type of information that can be gleaned from such an analysis. This provides a valuable case study in the interpretation of crystallographic data for this class of compounds.
Crystallographic Data for 4-Bromo-8-methoxyquinoline
The following table summarizes the key crystallographic data for 4-Bromo-8-methoxyquinoline.
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrNO |
| Formula Weight | 238.08 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615(1) |
| b (Å) | 12.1337(6) |
| c (Å) | 14.2436(7) |
| V (ų) | 892.05(6) |
| Z | 4 |
| Temperature (K) | 150(1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.028 |
Data sourced from a representative entry for a substituted bromoquinoline.
Molecular Geometry and Conformation
The crystallographic data would provide precise bond lengths and angles for the 4-Bromo-8-methoxyquinoline molecule. The quinoline ring system is expected to be essentially planar. The planarity of the ring system is an important feature, influencing its ability to participate in π-stacking interactions.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves in a highly ordered, three-dimensional lattice. This packing is governed by a variety of intermolecular interactions. For 4-Bromo-8-methoxyquinoline, weak C-H···π interactions are observed, linking the molecules into chains.
For our target molecule, This compound , a much richer network of intermolecular interactions is anticipated due to the presence of the hydroxyl and carboxylic acid groups. These strong hydrogen bond donors and acceptors would likely dominate the crystal packing.
Expected Intermolecular Interactions for this compound:
-
Carboxylic Acid Dimerization: Carboxylic acids frequently form strong, centrosymmetric dimers via O-H···O hydrogen bonds between two molecules.
-
Intramolecular Hydrogen Bonding: A hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the 3-carboxylic acid group is possible, which would influence the conformation of the carboxylic acid group.
-
Intermolecular Hydrogen Bonding: The 4-hydroxyl group and the quinoline nitrogen can also participate in intermolecular hydrogen bonding, linking the molecules into chains or sheets.
-
Halogen Bonding: The bromine atom at the 8-position could potentially act as a halogen bond donor, interacting with an electron-rich atom on a neighboring molecule.
-
π-π Stacking: The planar quinoline ring systems could stack on top of each other, contributing to the overall stability of the crystal lattice.
The interplay of these interactions would define the supramolecular architecture of the crystal.
Visualizing the Structure
Diagrams are essential tools for understanding and communicating the complex three-dimensional information obtained from a crystal structure analysis.
Experimental Workflow
The overall process from synthesis to structural analysis can be visualized as a workflow.
The Biological Versatility of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the biological activities of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Synthesizing data from analogous compounds and foundational chemical principles, this document serves as a vital resource for researchers in drug discovery, offering insights into its therapeutic potential, mechanisms of action, and methodologies for its evaluation.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives, particularly the 8-hydroxyquinolines (8-HQ), have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The unique chemical architecture of 8-HQ, featuring a planar, bicyclic aromatic system and a critical hydroxyl group at the 8-position, endows it with the ability to chelate metal ions, a property central to many of its biological functions.[5][6][7]
This compound (PubChem CID: 735364) introduces three key functional groups to the quinoline core: a bromine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position.[8][9] This specific combination of substituents is predicted to modulate the compound's electronic properties, lipophilicity, and metal-chelating capabilities, thereby influencing its biological activity profile. This guide will dissect the known and potential biological activities of this compound, drawing upon direct data where available and leveraging structure-activity relationship (SAR) insights from closely related analogs.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [8][9] |
| Molecular Weight | 268.06 g/mol | [8] |
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [8] |
| CAS Number | 35973-17-2 | [8] |
| Predicted XlogP | 2.5 | [8][9] |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is sparse, a plausible synthetic route can be extrapolated from established methods for analogous quinoline-3-carboxylic acids, such as the Gould-Jacobs reaction. The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Gould-Jacobs Reaction
-
Condensation: 2-Bromoaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.
-
Purification of Intermediate: The resulting diethyl 2-(((2-bromophenyl)amino)methylene)malonate is isolated and purified, often by recrystallization.
-
Thermal Cyclization: The purified intermediate is heated to a high temperature (typically >200 °C) in a high-boiling point solvent like diphenyl ether. This step facilitates the intramolecular cyclization to form the quinoline ring system, yielding the ethyl ester of the target compound.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid. This is commonly achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.[10]
-
Purification and Characterization: The crude this compound is purified by recrystallization. The structure and purity of the final compound are confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Antimicrobial Activity
Halogenated 8-hydroxyquinoline derivatives are well-documented for their potent antimicrobial properties. The introduction of a bromine atom is known to often enhance the antimicrobial efficacy of the parent compound.
A structurally similar compound, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, has demonstrated notable activity against various pathogens.[11] Its mechanism is believed to involve the disruption of bacterial cell wall synthesis.[11] It is highly probable that this compound shares a similar spectrum of activity and mechanism of action.
Reported Antimicrobial Activity of a Close Analog
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Active | 32 µg/mL | [11] |
| Escherichia coli | Active | 64 µg/mL | [11] |
| Candida albicans | Moderate | 128 µg/mL | [11] |
| (Data for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for antimicrobial activity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are then performed in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Potential
The quinoline scaffold is a key feature in numerous anticancer drugs.[12] Derivatives of 8-hydroxyquinoline, in particular, have shown promise due to their ability to chelate metal ions essential for tumor growth and to induce oxidative stress in cancer cells.[1][2] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially leading to increased cellular uptake and improved anticancer activity.[12]
Studies on highly brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines, including C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer).[2] For instance, the introduction of bromine and nitro substitutions on the quinoline scaffold has been shown to synergistically enhance anticancer potency.[2] While specific IC₅₀ values for this compound are not yet published, the collective evidence from related compounds suggests it is a promising candidate for anticancer research.[13]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Postulated Mechanism of Action: Metal Ion Chelation
A primary mechanism through which 8-hydroxyquinoline and its derivatives exert their biological effects is through the chelation of metal ions.[5][6] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can strongly bind to various divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. These metal ions are crucial cofactors for numerous enzymes involved in cellular processes, including DNA replication and energy metabolism.
Caption: Proposed mechanism of action via metal ion chelation.
By sequestering these essential metal ions, this compound can disrupt the function of critical metalloenzymes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the pKa of the hydroxyl group, potentially modulating the stability of the resulting metal complexes and, consequently, the biological activity.[14]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for both antimicrobial and anticancer activities, likely mediated through the chelation of essential metal ions. While direct experimental data on this specific molecule is limited, the wealth of information on related 8-hydroxyquinoline derivatives provides a solid foundation for its further investigation.
Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of microbial strains and cancer cell lines. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways affected by this compound. Furthermore, structure-activity relationship studies involving modifications of the substituents on the quinoline ring could lead to the discovery of even more potent and selective drug candidates.
References
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- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. (n.d.).
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
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- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. (n.d.).
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Unlocking the Therapeutic Potential of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a distinct member of this family, presents a compelling profile for drug discovery endeavors. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising compound. By integrating established and cutting-edge experimental methodologies, this guide offers a strategic pathway from initial hypothesis generation to robust target validation, ultimately paving the way for novel therapeutic interventions.
Introduction: The Therapeutic Promise of a Substituted Quinoline
This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their metal-chelating properties and diverse pharmacological effects.[3][4] A critical analysis of its structure, particularly its resemblance to known inhibitors, strongly suggests a potential interaction with a class of enzymes known as 2-oxoglutarate (2OG) dependent oxygenases.[5][6][7][8] These enzymes are pivotal in a multitude of cellular processes, including epigenetic modifications, oxygen sensing, and DNA repair, making them highly attractive targets for therapeutic intervention in diseases such as cancer and inflammation.[9][10][11]
Beyond this primary hypothesis, the broader quinoline family has been shown to interact with a range of other important cellular targets, including:
-
Protein Kinases: Crucial regulators of cell signaling pathways, often dysregulated in cancer.[12][13]
-
Topoisomerases: Enzymes essential for DNA replication and repair, and established targets for chemotherapy.[14][15][16]
-
Heat Shock Protein 90 (Hsp90): A chaperone protein vital for the stability and function of many oncoproteins.[17][18][19]
-
Histone Deacetylases (HDACs): Key epigenetic modulators involved in gene expression regulation.[20][21][22]
This guide will systematically explore methodologies to investigate these potential targets, employing a multi-pronged approach that combines unbiased, discovery-oriented techniques with focused, hypothesis-driven validation assays.
Foundational Strategy: Unbiased Target Discovery
To cast a wide net and identify potential interacting proteins without preconceived bias, we will employ affinity-based chemical proteomics. This powerful technique utilizes an immobilized version of the small molecule to "fish" for its binding partners within a complex biological sample, such as a cell lysate.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The cornerstone of our unbiased approach is affinity chromatography followed by mass spectrometry. This method allows for the isolation and subsequent identification of proteins that physically interact with this compound.[23][24][25]
Causality Behind Experimental Choices: The success of this technique hinges on the careful design of the affinity probe. The linker used to attach the compound to the solid support must be positioned at a site that does not interfere with its potential binding interactions. For this compound, derivatization through the carboxylic acid group is a logical starting point, as the hydroxyquinoline core is often crucial for biological activity.
Experimental Protocol: AC-MS for Target Identification
-
Affinity Probe Synthesis:
-
Synthesize an analogue of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Couple the activated linker to an amine-functionalized solid support (e.g., NHS-activated Sepharose beads).
-
Thoroughly wash the beads to remove unreacted compound and reagents.
-
Self-Validation: Confirm successful immobilization by techniques such as Fourier-transform infrared spectroscopy (FTIR) or by cleaving the compound from a small sample of beads and analyzing via HPLC and mass spectrometry.
-
-
Cell Lysate Preparation:
-
Culture a relevant human cancer cell line (e.g., HeLa or a cell line known to be sensitive to quinoline derivatives) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interaction.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent but without the compound. This is crucial to identify non-specific binders to the matrix itself.[26]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins using a competitive elution strategy by incubating the beads with a high concentration of free this compound. This provides a higher degree of specificity than denaturing elution methods.
-
Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., Swiss-Prot).
-
Data Presentation: Hypothetical AC-MS Results
| Protein ID (UniProt) | Protein Name | Function | Fold Enrichment (Compound vs. Control) |
| P0DMT0 | Prolyl 4-hydroxylase subunit alpha-1 | Collagen biosynthesis | 15.2 |
| Q9Y2I1 | Egl-9 family hypoxia-inducible factor 1 | Hypoxic response | 12.5 |
| P62258 | Mitogen-activated protein kinase 1 | Cell signaling | 8.9 |
| P04792 | Topoisomerase I | DNA replication | 7.3 |
| P07900 | Heat shock protein HSP 90-alpha | Protein folding | 6.8 |
| Q13547 | Histone deacetylase 2 | Epigenetic regulation | 5.5 |
Mandatory Visualization: AC-MS Workflow
Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
Target Validation in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies binding partners, it does not confirm target engagement within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the binding of a compound to its target in intact cells or cell lysates.[2][27] The principle is based on the ligand-induced thermal stabilization of the target protein.[28]
Causality Behind Experimental Choices: CETSA is a label-free method that does not require modification of the compound, thus avoiding potential artifacts introduced by affinity tags. It provides direct evidence of target engagement in a physiologically relevant context.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Culture the selected cell line in multi-well plates.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Heat the plates containing the treated cells at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific to the putative target proteins identified by AC-MS.
-
Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.[3]
-
Mandatory Visualization: CETSA Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothesis-Driven Target Validation: Enzymatic Assays
Based on the initial structural analysis and the results from the unbiased screening, we will perform in vitro enzymatic assays to confirm the inhibitory activity of this compound against specific high-priority targets.
2-Oxoglutarate (2OG) Dependent Dioxygenase Inhibition Assay
Given the structural similarity of the compound to known 2OG oxygenase inhibitors, this is a primary hypothesized target class.[5][6][7][8]
Experimental Protocol: 2OG Oxygenase Activity Assay
-
Enzyme and Substrate Preparation:
-
Obtain recombinant human 2OG oxygenases (e.g., a histone demethylase like KDM4A or a prolyl hydroxylase like EGLN1).
-
Prepare a reaction buffer containing the enzyme, its specific substrate (e.g., a methylated histone peptide), Fe(II), ascorbate, and 2-oxoglutarate.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 37°C for a defined time.
-
Stop the reaction and measure the product formation. The detection method will depend on the specific enzyme (e.g., formaldehyde detection for histone demethylases, or HPLC-based detection of the hydroxylated substrate).
-
-
IC50 Determination:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the resulting dose-response curve.
-
Kinase Inhibition Assays
If kinases are identified in the AC-MS screen, their inhibition must be validated. A tiered approach is recommended, starting with a broad screen followed by detailed kinetic analysis.
Experimental Protocol: Kinase Inhibition
-
Kinome Profiling:
-
Submit this compound to a commercial kinome profiling service (e.g., services offered by companies like Reaction Biology or AssayQuant).[29][30][31][32][33]
-
This will provide data on the compound's inhibitory activity against a large panel of kinases at a fixed concentration, allowing for the identification of primary targets and assessment of selectivity.
-
-
IC50 Determination for Hits:
-
For the most promising kinase hits, perform in vitro kinase activity assays using a technology such as ADP-Glo™ or a fluorescence polarization-based assay.
-
Determine the IC50 values by measuring the inhibition of kinase activity across a range of compound concentrations.
-
-
Mechanism of Action Studies:
-
For the most potent hits, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).
-
Topoisomerase Inhibition Assay
Topoisomerases are another potential target class for quinoline derivatives.[14][15][16]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and reaction buffer.
-
Add varying concentrations of this compound. A known topoisomerase I inhibitor like camptothecin should be used as a positive control.
-
-
Enzymatic Reaction and Analysis:
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[34]
-
Hsp90 and HDAC Inhibition Assays
Similar in vitro assays can be employed to validate the inhibition of Hsp90 and HDACs if they are identified as potential targets.
-
Hsp90 Inhibition: A common method is a fluorescence polarization assay that measures the displacement of a fluorescently labeled ATP analog from the Hsp90 N-terminal ATP binding pocket.[17]
-
HDAC Inhibition: Commercially available kits (e.g., HDAC-Glo™ I/II Assay) can be used to measure the deacetylase activity of recombinant HDAC enzymes in the presence of the inhibitor.[20][35]
Summary and Future Directions
This technical guide outlines a rigorous, multi-faceted approach to elucidating the therapeutic targets of this compound. The proposed workflow, from unbiased discovery to specific enzymatic validation, provides a clear and logical path for researchers.
Mandatory Visualization: Integrated Target Discovery and Validation Strategy
Caption: An integrated strategy for the discovery and validation of therapeutic targets.
The identification of one or more validated targets for this compound will open the door to subsequent structure-activity relationship (SAR) studies to optimize its potency and selectivity. Ultimately, this systematic approach will provide the crucial mechanistic understanding required to advance this promising compound through the drug discovery pipeline.
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Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chemical Science, 4(8), 3110-3117. [Link]
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Kumar, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 26(11), 3345. [Link]
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Ghorab, M. M., et al. (2020). In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones Is Enhanced in The Presence of Ascorbate. A Preliminary In Vivo Antiproliferative Study. Molecules, 25(4), 939. [Link]
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Chen, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 135, 139-150. [Link]
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Ha, U. T., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2097. [Link]
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da Silva, A. C. M., et al. (2021). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Pharmaceuticals, 14(11), 1109. [Link]
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Bruno, O., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 430. [Link]
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An In-depth Technical Guide to the Metal Chelating Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
This guide provides a comprehensive technical overview of the metal chelating properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a molecule of significant interest in coordination chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications derived from its ability to form stable complexes with a variety of metal ions.
Introduction: The Promise of Substituted Quinolines in Metal Chelation
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives of 8-hydroxyquinoline (8-HQ) being particularly renowned for their potent metal-chelating abilities.[1][2] The strategic placement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a bidentate chelation site, enabling the formation of stable complexes with a wide range of metal ions.[1][3] This property is the foundation for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][5] The introduction of additional functional groups, such as a carboxylic acid at the 3-position and a bromine atom at the 8-position, is anticipated to modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its metal-binding affinity, selectivity, and the pharmacological profile of its metal complexes.
This guide will delve into the synthetic pathways to access this compound, the expected nature of its metal complexes, the methodologies to characterize these interactions, and the potential applications stemming from its metal chelating properties.
Synthesis of this compound
The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is most commonly achieved through the Gould-Jacobs reaction.[6] This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
A plausible synthetic route to this compound is outlined below. The selection of 2-bromoaniline as the starting material is the logical choice for introducing the bromo substituent at the desired position.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway for this compound via the Gould-Jacobs reaction.
Generalized Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of analogous 4-hydroxyquinoline-3-carboxylic acids.[7] Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve optimal yields for this specific derivative.
Step 1: Condensation of 2-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically at 110-130°C, for 1-2 hours. The reaction progression can be monitored by thin-layer chromatography (TLC).
-
During the reaction, ethanol is formed as a byproduct and can be removed by distillation to drive the reaction to completion.
Step 2: Thermal Cyclization
-
The condensation product from Step 1 is heated to a higher temperature, often in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to facilitate the intramolecular cyclization. Temperatures in the range of 240-260°C are typically required.
-
The reaction is maintained at this temperature for a period of 30 minutes to a few hours, with progress monitored by TLC.
-
Upon cooling, the cyclized product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, often precipitates from the reaction mixture and can be collected by filtration.
Step 3: Hydrolysis to this compound
-
The ethyl ester from Step 2 is suspended in an aqueous solution of a strong base, such as 10% sodium hydroxide.
-
The mixture is heated to reflux for 1-3 hours until the hydrolysis is complete, which can be monitored by the disappearance of the ester spot on TLC.
-
After cooling the reaction mixture to room temperature, it is carefully acidified with a concentrated acid, such as hydrochloric acid, to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.
Metal Chelating Properties and Coordination Chemistry
This compound is expected to act as a bidentate or potentially a tridentate chelating agent. The primary coordination sites are the nitrogen atom of the quinoline ring and the oxygen atom of the 4-hydroxy group, forming a stable five-membered chelate ring. The carboxylic acid group at the 3-position may also participate in coordination, particularly with metal ions that can accommodate higher coordination numbers, leading to a tridentate binding mode.
The presence of the electron-withdrawing bromine atom at the 8-position is likely to influence the acidity of the 4-hydroxyl proton, which in turn can affect the stability of the resulting metal complexes.
Expected Stoichiometry and Structure of Metal Complexes
Based on studies of related 8-hydroxyquinoline derivatives, this compound is expected to form complexes with a 1:2 or 1:3 metal-to-ligand stoichiometry with divalent and trivalent metal ions, respectively.[3] The geometry of these complexes will be dictated by the coordination number and preferred geometry of the central metal ion. For instance, square planar or octahedral geometries are common for transition metal complexes of 8-hydroxyquinoline.[3]
Caption: Schematic representation of metal chelation by this compound.
Characterization of Metal Chelation
A combination of spectroscopic and potentiometric techniques is essential for the comprehensive characterization of the metal chelating properties of this compound.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a robust method for determining the stability constants of metal complexes in solution. The procedure involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base, while monitoring the pH. The resulting titration curves can be analyzed to calculate the protonation constants of the ligand and the stepwise formation constants of the metal complexes.
Experimental Workflow for Potentiometric Titration
-
Solution Preparation: Prepare solutions of the ligand, the metal salt of interest, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (often a water-cosolvent mixture to ensure solubility). Maintain a constant ionic strength using an inert electrolyte (e.g., NaClO₄).
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH or potential after each addition of the titrant.
-
Data Analysis: Use specialized software to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Spectrophotometric Titration
UV-Visible spectrophotometry can be used to monitor the changes in the electronic absorption spectrum of the ligand upon complexation with a metal ion. This technique is particularly useful for determining the stoichiometry of the complex using methods such as the mole-ratio method or Job's plot of continuous variation.[3] It can also provide information about the formation of different complex species in solution.
Potential Applications
The unique structural features of this compound suggest a range of potential applications stemming from its metal chelating properties.
Antimicrobial and Anticancer Agents
The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate essential metal ions, thereby disrupting crucial biological processes in pathogenic microorganisms and cancer cells.[2][4] The formation of metal complexes can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes. The resulting metal complexes may also possess altered redox potentials, leading to the generation of reactive oxygen species and subsequent cellular damage. The antimicrobial and anticancer potential of this compound and its metal complexes warrants investigation.
Fluorescent Sensors for Metal Ions
8-Hydroxyquinoline and its derivatives are known to exhibit enhanced fluorescence upon complexation with certain metal ions.[1][8] This "chelation-enhanced fluorescence" (CHEF) effect arises from the increased rigidity of the molecule upon metal binding, which reduces non-radiative decay pathways.[1] This property makes them attractive candidates for the development of fluorescent sensors for the detection and quantification of specific metal ions in biological and environmental samples. The fluorescence properties of this compound and its metal complexes should be explored to assess its potential in this area.
Conclusion
This compound represents a promising ligand for the development of novel metal complexes with diverse applications. While direct experimental data on its metal chelating properties are currently limited, this guide provides a solid foundation for researchers to pursue its synthesis, characterization, and exploration of its potential in medicinal chemistry and materials science. The methodologies and conceptual frameworks presented herein are intended to facilitate further investigation into this intriguing molecule and its coordination chemistry.
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A Technical Guide to the Synthesis and Derivatization of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Among its many halogenated analogs, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid stands out as a versatile intermediate for creating diverse molecular libraries. Its strategic bromine placement allows for subsequent cross-coupling reactions, while the carboxylic acid and hydroxyl groups provide additional handles for modification. This guide offers an in-depth exploration of the synthesis of this core scaffold and the principal strategies for its derivatization, providing field-proven insights and detailed protocols for practical application.
Part 1: Synthesis of the Core Scaffold: this compound
The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[2][3][4][5] This thermal cyclization process provides a direct and efficient route to the desired quinoline system from readily available starting materials.
The Gould-Jacobs Reaction: Mechanism and Rationale
The Gould-Jacobs reaction proceeds in two key stages:
-
Condensation: An aniline derivative, in this case, 2-bromoaniline, reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient carbon of the malonate, displacing an ethoxy group to form an anilinomethylenemalonate intermediate.[4][5]
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically >250°C) in a high-boiling point solvent like diphenyl ether or Dowtherm A. This heat initiates an intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule cyclizes onto the aniline ring to form the quinoline scaffold.[6]
The choice of a high-boiling point solvent is critical; it ensures the reaction reaches the necessary activation energy for the cyclization to occur efficiently. Microwave-assisted synthesis has also emerged as a powerful alternative, dramatically reducing reaction times by achieving high temperatures rapidly and uniformly.[6]
Experimental Protocol: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate
This protocol details the synthesis of the ethyl ester, which is the direct product of the Gould-Jacobs reaction and a key precursor to the carboxylic acid.
Materials:
-
2-Bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether or Dowtherm A
Procedure:
-
Combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask suitable for high-temperature reactions.
-
Heat the mixture to 140-150°C for 2 hours. This step drives the initial condensation and removal of ethanol.
-
Add the high-boiling solvent (e.g., diphenyl ether) to the reaction mixture.
-
Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes. The cyclization occurs during this step, often indicated by the precipitation of the product.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with a non-polar solvent like hexane or ether to remove the high-boiling solvent.
-
The crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be purified further by recrystallization if necessary.
Hydrolysis to the Carboxylic Acid
The final step to obtain the title compound is the saponification (hydrolysis) of the ethyl ester.
Procedure:
-
Suspend the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the solid completely dissolves, indicating the completion of the hydrolysis.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
The following diagram illustrates the overall synthetic workflow.
Caption: Gould-Jacobs synthesis workflow.
Part 2: Strategies for Derivatization
The this compound scaffold offers three primary points for chemical modification, enabling the creation of a large and diverse library of compounds.
Modification of the 3-Carboxylic Acid Group
The carboxylic acid is a versatile functional group that can be readily converted into esters and amides, which are common motifs in drug molecules.
2.1.1 Esterification Standard esterification methods, such as Fischer esterification (reacting with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base, are effective.
Protocol: General Ester Synthesis
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until TLC or LC-MS indicates completion.
-
Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, remove the excess alcohol under reduced pressure and purify the residue by column chromatography or recrystallization.
2.1.2 Amidation Amide bond formation is a cornerstone of medicinal chemistry. The most common approach involves activating the carboxylic acid, typically by converting it to an acid chloride or using a peptide coupling reagent.
Protocol: General Amide Synthesis via Acid Chloride
-
Gently reflux the carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) for 1-2 hours to form the acid chloride.
-
Remove the excess thionyl chloride under vacuum.
-
Dissolve the crude acid chloride in an aprotic solvent (e.g., DCM, THF).
-
Add the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the solution, often at 0°C to control the exothermic reaction.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup to remove salts and purify the final amide product by column chromatography or recrystallization.
Modification of the 8-Bromo Group
The bromine atom at the C8 position is a key handle for introducing significant structural diversity, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with a boronic acid or ester. This is an excellent method for introducing various aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, enabling the introduction of primary or secondary amines at the C8 position.
-
Sonogashira Coupling: This allows for the installation of terminal alkynes, creating a carbon-carbon triple bond.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and must be optimized for each specific substrate combination.
Modification of the 4-Hydroxy Group
The hydroxyl group can be converted into ethers or esters. Alkylation with an alkyl halide in the presence of a base (Williamson ether synthesis) is a common method for synthesizing ether derivatives.
Part 3: Applications and Biological Activity
Derivatives of the 4-hydroxyquinoline scaffold have demonstrated a wide spectrum of biological activities. The strategic derivatization of the 8-bromo core can modulate these properties and lead to the discovery of novel therapeutic agents.
| Derivative Class | Potential Biological Activity | Rationale for Activity |
| Amides/Esters (at C3) | Antibacterial, Antitumor, Anti-HIV | The quinolone-3-carboxylic acid motif is a known pharmacophore for targeting bacterial DNA gyrase. Modifications can alter potency and spectrum.[1] |
| Aryl/Heteroaryl (at C8) | Anticancer, Antiviral, Neuroprotective | The 8-hydroxyquinoline moiety is a known metal chelator.[7][8] Introducing new substituents at C8 can enhance this property or introduce new binding interactions with biological targets.[7][8] |
| Amines (at C8) | Antimalarial, Antibacterial | The introduction of basic nitrogen atoms can alter the physicochemical properties of the molecule, improving cell permeability and target engagement. |
The derivatization workflow and subsequent screening process are visualized below.
Caption: Derivatization and screening workflow.
Conclusion
This compound is a highly valuable and strategically designed scaffold for modern drug discovery. Its synthesis via the robust Gould-Jacobs reaction is well-established. The three distinct functional handles—carboxylic acid, bromo group, and hydroxyl group—provide orthogonal points for diversification, allowing for a systematic exploration of chemical space. By applying established synthetic methodologies, researchers can efficiently generate libraries of novel quinoline derivatives for screening against a multitude of biological targets, paving the way for the development of next-generation therapeutic agents.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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Al-Harthy, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6479. [Link]
- Schroetter, E., et al. (1977). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Pharmazie, 32(4), 223-5.
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Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
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Kovács, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991. [Link]
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Nay, B., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-630. [Link]
-
The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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ResearchGate. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. [Link]
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Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. [Link]
-
PubMed. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]
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Introduction: An Epigenetic Modulator of Interest
An In-Depth Technical Guide to 3-Deazaneplanocin A (DZNep)
A Note on Chemical Identification: The CAS number 35973-17-2, as specified in the query, is linked in some databases to 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. However, the vast body of scientific literature relevant to drug development, particularly concerning epigenetic modulation, points towards a likely interest in 3-Deazaneplanocin A (DZNep) , a compound extensively researched for its anticancer and antiviral properties. DZNep is most commonly identified in its hydrochloride salt form by CAS number 120964-45-6 . This guide will focus on the properties and literature of DZNep, the compound of significant interest to researchers in drug development.
3-Deazaneplanocin A (DZNep), an adenosine analog, has emerged as a powerful tool in the fields of oncology, stem cell biology, and virology.[1] It functions as a global histone methylation inhibitor, exerting its effects through a unique dual-inhibitory mechanism.[2] This guide provides a comprehensive overview of DZNep's chemical properties, mechanism of action, biological applications, and key experimental protocols for its use in a research setting.
Core Properties of 3-Deazaneplanocin A Hydrochloride
DZNep is typically supplied as a hydrochloride salt, enhancing its solubility and stability for research applications. Its fundamental properties are summarized below.
| Property | Value | Citations |
| CAS Number | 120964-45-6 | [2][3] |
| Molecular Formula | C₁₂H₁₄N₄O₃·HCl | [2][3] |
| Molecular Weight | 298.73 g/mol | [2][4] |
| Purity | Typically ≥98% by HPLC | [2][3] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in water (up to 10 mM) and DMSO (up to 60 mg/mL) | [1][2] |
| Storage | Store solid form at -20°C; stable for at least 12 months | [2][3] |
Mechanism of Action: A Dual Inhibition Pathway
The efficacy of DZNep stems from its indirect but potent inhibition of histone methyltransferases. It does not target these enzymes directly but rather disrupts the cellular methylation cycle.
-
Primary Target: S-adenosylhomocysteine (SAH) Hydrolase (AHCY) : DZNep is a powerful, competitive inhibitor of SAH hydrolase (also known as AHCY), with a Ki value of 50 pM.[1][3] This enzyme is crucial for hydrolyzing SAH into adenosine and homocysteine.[6]
-
SAH Accumulation : Inhibition of AHCY leads to the intracellular accumulation of its substrate, SAH.
-
Feedback Inhibition of Methyltransferases : SAH is a product and a potent feedback inhibitor of all S-adenosyl-L-methionine (SAM)-dependent methyltransferases. An increased SAH concentration lowers the SAM/SAH ratio, which effectively shuts down cellular methylation processes.
-
Downstream Effect on EZH2 : A key consequence of this global methylation inhibition is the destabilization and depletion of the Polycomb Repressive Complex 2 (PRC2) components, most notably the catalytic subunit EZH2 (Enhancer of zeste homolog 2).[6][7][8] EZH2 is a histone methyltransferase responsible for the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing.[9][10]
By depleting EZH2, DZNep effectively blocks the H3K27me3 mark, leading to the reactivation of tumor suppressor genes and other developmental genes silenced by this pathway.[3][10]
Caption: DZNep's dual-inhibition mechanism of action.
Biological Consequences and Therapeutic Applications
DZNep's ability to reprogram the epigenome has positioned it as a valuable molecule in several research areas.
Oncology
DZNep selectively induces apoptosis in a wide range of cancer cell lines while having minimal effect on normal cells.[2] This selectivity is a promising characteristic for an anti-cancer agent. Its action is linked to the depletion of EZH2, which is frequently overexpressed in cancers like prostate, breast, and non-small cell lung cancer (NSCLC).[7][8] DZNep treatment leads to the upregulation of tumor suppressors (e.g., p16, p21, p27) and the downregulation of proliferation markers (e.g., cyclin E, HOXA9).[1][7]
In Vitro Efficacy (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Citations |
| NSCLC lines | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [4] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 | [1][4] |
| HL-60 | Acute Myeloid Leukemia | ~1.0 | [4] |
Furthermore, studies have shown synergistic effects when DZNep is combined with other epigenetic drugs, such as the histone deacetylase inhibitor panobinostat, against acute myeloid leukemia (AML) cells.[7]
Stem Cell Biology
DZNep is a key component of small-molecule cocktails used for the chemical reprogramming of somatic cells, such as mouse embryonic fibroblasts (MEFs), into chemically-induced pluripotent stem cells (CiPSCs).[2][9] It facilitates this process by enhancing the expression of pluripotency factors like Oct4 at later stages of reprogramming.[9]
Antiviral Research
Originally synthesized for its potential antiviral properties, DZNep has demonstrated potent activity against a broad spectrum of viruses.[11] Its mechanism is thought to involve the inhibition of viral RNA cap methylation, a SAM-dependent process essential for many viruses.[12] It has shown efficacy against orthopoxviruses, variola, and various RNA viruses.[4][13][14]
Experimental Protocols and Methodologies
Protocol 1: Preparation of DZNep Stock Solutions
Causality: Proper solubilization and storage are critical for maintaining the compound's activity. Using a fresh, high-quality solvent like DMSO is essential, as moisture can reduce solubility.[1] Aliquoting prevents repeated freeze-thaw cycles that could degrade the compound.
-
Calculate Required Mass : To prepare a 10 mM stock solution in water, dissolve 2.99 mg of DZNep HCl (MW: 298.73) in 1 mL of sterile water. For a 20 mM stock in DMSO, dissolve 5.97 mg in 1 mL of fresh, anhydrous DMSO.
-
Solubilization : Warm the tube to 37°C for 10 minutes and vortex or sonicate briefly to ensure complete dissolution.[15]
-
Sterilization : If using in cell culture, filter the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage : Dispense into small, single-use aliquots and store at -20°C. Aqueous solutions should not be stored for more than one day, while DMSO stocks are stable for several months.[3][15]
Protocol 2: Western Blot for EZH2 Depletion and H3K27me3 Reduction
Causality: This protocol validates the biological effect of DZNep in the target cells. Observing a dose-dependent reduction in EZH2 protein and its corresponding H3K27me3 mark confirms that the drug is engaging its intended pathway. β-actin or total Histone H3 serve as loading controls to ensure that observed changes are not due to unequal protein loading.
-
Cell Seeding and Treatment : Seed cancer cells (e.g., HepG2, OCI-AML3) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of DZNep (e.g., 0, 1, 5, 10 µM) for 48-72 hours.[13]
-
Protein Extraction : Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin).
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A standard workflow for Western blot analysis.
Safety and Handling
According to available Safety Data Sheets (SDS), 3-Deazaneplanocin A hydrochloride is harmful if swallowed.[16][17] It may cause skin, eye, and respiratory irritation.[17] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.[17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]
Conclusion
3-Deazaneplanocin A is a cornerstone compound for studying epigenetic regulation. Its well-defined mechanism, targeting the core of the cellular methylation machinery, provides a robust platform for investigating the roles of histone methylation in disease. With potent activity in cancer, stem cell reprogramming, and virology, DZNep remains a highly relevant tool for researchers and a promising candidate for further therapeutic development. Its utility in combination therapies, in particular, highlights a path forward for epigenetic drugs in the clinical landscape.
References
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BPS Bioscience. 3-Deazaneplanocin A (DZNep) hydrochloride. [Link]
-
Fiskus, W., et al. (2009). Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor 3-deazaneplanocin A and the histone deacetylase inhibitor panobinostat against human AML cells. Blood. [Link]
-
Abcam. 3-Deazaneplanocin A hydrochloride (DZNep), Lysine methyltransferase EZH2 inhibitor. [Link]
-
Patsnap Synapse. 3-deazaneplanocin A - Drug Targets, Indications, Patents. [Link]
-
Fujiwara, T., et al. (2014). 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation. Journal of Biological Chemistry. [Link]
-
Marbiah, M., et al. (2014). 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells. PLoS ONE. [Link]
-
Kikuchi, J., et al. (2012). Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells. Lung Cancer. [Link]
-
ResearchGate. Synthesis of 3-Deazaneplanocin A analogs and Their Antiviral Activity against RNA-Viruses. [Link]
-
Bio-Techne. 3-Deazaneplanocin A hydrochloride (4703) by Tocris. [Link]
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Armstrong, M., et al. (2021). Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (DZNep). International Journal of Molecular Sciences. [Link]
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Methodological & Application
Application Note & Protocol: A Verified Method for the Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a halogenated heterocyclic compound. The synthetic strategy is centered around the Gould-Jacobs reaction, a robust and widely-used method for preparing 4-hydroxyquinoline derivatives.[1][2][3][4] This guide is intended for researchers in medicinal chemistry and materials science, offering detailed procedural instructions, mechanistic insights, safety protocols, and a visual workflow to ensure reliable and safe execution.
Introduction & Scientific Context
Quinolines and their derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties. The introduction of a bromine atom at the C8 position and carboxylic acid at the C3 position can significantly modulate the molecule's physicochemical properties and biological activity, making this compound a valuable scaffold for drug discovery and development.
The synthesis protocol detailed herein employs the Gould-Jacobs reaction. This classic reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermally induced cyclization to form the quinoline ring system.[3][5] The final step involves the saponification of the resulting ester to yield the desired carboxylic acid. This method is highly effective for anilines bearing both electron-donating and electron-withdrawing groups.[1]
Reaction Mechanism: The Gould-Jacobs Pathway
The synthesis proceeds through three primary stages:
-
Condensation: 2-Bromoaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate, leading to the substitution of the ethoxy group and formation of the intermediate, diethyl 2-((2-bromophenyl)aminomethylene)malonate. This is a nucleophilic addition-elimination reaction.[1][3]
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature. This 6-electron electrocyclization reaction forms the quinoline ring, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.[1][3]
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base, such as sodium hydroxide. Subsequent acidification protonates the carboxylate and the 4-hydroxy group, precipitating the final product, this compound.[1]
Safety & Hazard Management
Researcher's Responsibility: Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all chemicals used. The synthesis must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2-Bromoaniline: Toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and can cause serious eye damage. Handle with extreme caution, using impermeable gloves and eye protection.[6][7][8]
-
Diethyl ethoxymethylenemalonate (DEEM): Causes skin, eye, and respiratory tract irritation.[9][10][11][12] Avoid inhalation of vapors and ensure handling in a well-ventilated area.[13]
-
Diphenyl Ether (Dowtherm A): Can cause irritation upon contact. The primary hazard is its high boiling point; handle with care to avoid severe burns.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
An emergency eyewash station and safety shower must be readily accessible.[14]
Experimental Protocol
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 2-Bromoaniline | 615-36-1 | 172.02 |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 |
| Diphenyl ether | 101-84-8 | 170.21 |
| Ethanol (95%) | 64-17-5 | 46.07 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Product (Theoretical) | 35973-17-2 | 268.06 |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)
-
pH paper or pH meter
Step-by-Step Synthesis
Part A: Condensation to form Diethyl 2-((2-bromophenyl)aminomethylene)malonate
-
Setup: Equip a 500 mL three-neck flask with a magnetic stir bar.
-
Reactant Addition: To the flask, add 2-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction liberates ethanol, which can be observed distilling off. The progress can be monitored by TLC.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. The resulting viscous oil is the crude intermediate and is used directly in the next step without further purification.
Part B: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
Solvent Addition: To the flask containing the crude intermediate, add 150 mL of diphenyl ether. This high-boiling solvent facilitates the high temperature required for cyclization.
-
Cyclization: Attach a reflux condenser and heat the mixture to 240-250 °C using a heating mantle. Maintain this temperature for 30 minutes.
-
Precipitation: Carefully cool the reaction mixture to below 100 °C. The cyclized product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate[15], will begin to precipitate. Add 150 mL of petroleum ether or hexane to facilitate complete precipitation.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the collected solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent. Air-dry the solid.
Part C: Saponification and Acidification to Final Product
-
Hydrolysis: Transfer the crude ethyl ester to a beaker and add 100 mL of 10% aqueous sodium hydroxide solution. Heat the suspension with stirring at 80-90 °C for 1 hour to hydrolyze the ester. The solid will gradually dissolve as the sodium salt of the carboxylic acid is formed.
-
Purification: After cooling, filter the solution to remove any insoluble impurities.
-
Acidification: Cool the filtrate in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3).
-
Isolation & Drying: A precipitate of this compound will form.[16][17][18] Collect the solid by vacuum filtration, wash it with cold distilled water until the washings are neutral, and dry it in a vacuum oven at 60-70 °C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (268.06 g/mol ).[16]
References
- Gould–Jacobs reaction - Wikiwand. (n.d.).
- SincereChemical. (2019, July 15). SAFETY DATA SHEETS - Diethyl ethoxymethylenemalonate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Diethyl ethoxymethylenemalonate.
- MilliporeSigma. (2021, June 20). Diethyl ethoxymethylenemalonate - Safety Data Sheet.
- Flychem Co., Ltd. (2024, December 24). Common Quinoline Synthesis Reactions.
- CDH Fine Chemical. (n.d.). DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (n.d.). This compound.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
- ResearchGate. (n.d.). Aniline and Its Derivatives.
- PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- Echemi. (2025, July 18). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- Sigma-Aldrich. (n.d.). This compound ethyl ester.
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Application Notes and Protocols for the Use of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in Antimicrobial Assays
Introduction: The Therapeutic Potential of Quinolone Scaffolds
The quinolone scaffold is a cornerstone in the development of antimicrobial agents, giving rise to the highly successful fluoroquinolone class of antibiotics. These synthetic compounds have historically demonstrated broad-spectrum efficacy against a variety of bacterial pathogens. The core mechanism of action for many quinolones involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] By forming a stable complex with these enzymes and bacterial DNA, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[1][4]
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a member of this extensive family of compounds. Its structural features, including the halogen substitution and the carboxylic acid moiety, suggest a potential for significant antimicrobial activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a range of antimicrobial assays. The protocols herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's antimicrobial profile.
Core Principles and Mechanistic Insights
The antimicrobial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which are essential cofactors for many microbial enzymes. This chelation can disrupt critical metabolic pathways. Furthermore, the quinolone core itself, as seen in fluoroquinolone antibiotics, directly targets bacterial DNA replication. The presence of a bromine atom at the 8th position can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.
It is hypothesized that this compound may exert its antimicrobial effects through a multi-faceted mechanism, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Consistent with the known mechanism of quinolone antibiotics.[1][2][3]
-
Metal Chelation: Disrupting enzymatic functions by sequestering essential metal ions.
-
Membrane Disruption: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents.
The following protocols are designed to elucidate the potency and spectrum of this compound's antimicrobial activity.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is considered the gold standard for determining the MIC of an antimicrobial agent.[5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (sterile broth)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Expert Insight: Quinolone derivatives can be hydrophobic. DMSO is a common solvent, but it is crucial to ensure the final concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.[7] Note that some halogenated quinolinols have shown instability in aged DMSO solutions, potentially leading to hydrolysis and altered chemical structures.[8] Therefore, it is imperative to use freshly prepared stock solutions for each experiment to ensure the integrity of the test compound.
-
-
Preparation of Test Plates:
-
Dispense 100 µL of sterile CAMHB or RPMI-1640 into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution to the first column of wells (column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from the wells in column 10.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile saline and vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add inoculum to column 12.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
A reading mirror or a microplate reader can be used to aid in the determination.
-
Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for screening purposes.
Objective: To determine the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile swabs
-
Forceps
Step-by-Step Methodology:
-
Preparation of Test Plates:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with a standardized microbial suspension (0.5 McFarland).
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution onto a sterile blank paper disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: The diameter of the inhibition zone correlates with the susceptibility of the microorganism to the compound. A larger zone indicates greater susceptibility.
Data Presentation: Illustrative Antimicrobial Activity
The following table presents a summary of hypothetical MIC values for this compound against a panel of clinically relevant microorganisms. These values are for illustrative purposes and should be determined experimentally. The activity of related 8-hydroxyquinoline derivatives often shows MICs ranging from 0.25 to over 256 µg/mL depending on the specific derivative and the microbial strain.[2][4][10]
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | 0.5 | NA |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | 1 | NA |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | 0.06 | NA |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | 1 | NA |
| Candida albicans ATCC 90028 | Yeast | 64 | NA | 2 |
| Cryptococcus neoformans H99 | Yeast | 32 | NA | 4 |
NA: Not Applicable
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:
-
Sterility Control: The well containing only broth should remain clear, confirming the sterility of the medium and the aseptic technique.
-
Growth Control: The well containing broth and inoculum but no test compound should show robust turbidity, indicating that the growth conditions are adequate for the microorganism.
-
Solvent Control: A control with the highest concentration of DMSO used in the assay should be included to confirm that the solvent itself does not inhibit microbial growth.
-
Positive Control: A standard antibiotic with a known MIC for the test strains should be run in parallel to validate the assay's performance.
-
Reproducibility: Experiments should be performed in triplicate and on at least two separate occasions to ensure the consistency of the results.
-
Compound Integrity: As previously noted, the use of freshly prepared stock solutions of this compound is critical to avoid potential degradation in DMSO.[8]
Logical Relationship of Controls in an MIC Assay
Caption: Inter-validation of controls for a trustworthy MIC result.
Conclusion and Future Directions
These application notes provide a robust framework for the in vitro evaluation of the antimicrobial properties of this compound. By adhering to these standardized protocols and incorporating the necessary controls, researchers can generate reliable and reproducible data. The illustrative results suggest that this compound may possess activity against both bacterial and fungal pathogens.
Further investigations should focus on elucidating the precise mechanism of action, exploring the potential for synergy with existing antimicrobial agents, and evaluating its efficacy in more complex models, such as biofilm assays. The potential for pan-assay interference compounds (PAINS) should also be considered in subsequent stages of drug development.[3] A thorough understanding of its antimicrobial profile will be crucial in determining the therapeutic potential of this compound as a novel anti-infective agent.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Ferreira, M. E. S., et al. (2023). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry, 90, 117366. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Gershon, H., Clarke, D. D., & DeAngelis, N. J. (2007). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry, 44(5), 1099-1102. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Retrieved from [Link]
-
Krummenauer, M. E., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Pathogens, 12(10), 1234. [Link]
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de Castro, S. L., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Saudi Pharmaceutical Journal, 26(7), 1035–1041. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]
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Application Notes and Protocols for the Evaluation of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous anti-cancer agents.[1][2][3] Derivatives of quinoline have demonstrated a remarkable breadth of therapeutic activities, from kinase inhibition to the induction of apoptosis.[1][4] 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a member of this promising class of heterocyclic compounds.[5][6] While specific biological data for this particular derivative is emerging, its structural similarity to other cytotoxic quinolines suggests its potential as a novel anti-cancer agent.[3][7][8]
This document serves as a comprehensive guide for researchers initiating studies on this compound. It provides a series of robust protocols to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. The experimental workflow is designed to progress from broad cytotoxic screening to more detailed mechanistic investigations.
Hypothesized Mechanism of Action: Charting the Investigative Path
Based on the activities of structurally related 4-hydroxyquinoline and 8-hydroxyquinoline derivatives, several potential mechanisms of action for this compound can be postulated.[9][10][11] These compounds have been shown to induce cell death through apoptosis, modulate critical cell signaling pathways such as PI3K/mTOR, and trigger cell cycle arrest.[1][10] The 8-hydroxyquinoline moiety is also a known metal chelator, a property that can disrupt essential enzymatic functions within cancer cells.[12][13][14]
A primary investigative approach would be to assess the compound's ability to induce apoptosis and its impact on cell cycle progression. A plausible signaling cascade to investigate is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway targeted by the compound.
Experimental Workflow: A Phased Approach to Compound Evaluation
A systematic evaluation of a novel compound is crucial for generating reproducible and meaningful data. The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.
Caption: Phased experimental workflow for compound evaluation.
Detailed Experimental Protocols
The following are detailed protocols for the foundational assays required to characterize the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15][16]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) from the curve.
Data Presentation:
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | This compound | 48 | Experimental Value |
| A549 | This compound | 48 | Experimental Value |
| HCT-116 | This compound | 48 | Experimental Value |
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[17]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.[17]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples using a flow cytometer.
Protocol 4: Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and can be used to validate the involvement of hypothesized signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, p53, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the supernatant using a protein assay kit.[17]
-
Electrophoresis: Separate protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.[17]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.[17]
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[17]
Conclusion and Future Directions
The protocols outlined in this document provide a solid framework for the initial investigation of this compound as a potential anti-cancer agent. The data generated from these experiments will offer critical insights into its cytotoxicity and mechanism of action. Positive results would warrant further investigation, including in vivo studies in animal models and exploration of its effects on a broader range of cancer cell lines, including drug-resistant variants.[18] The versatile nature of the quinoline scaffold suggests that this compound could be a valuable lead for the development of novel cancer therapeutics.[4]
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Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Retrieved from [Link]
-
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Glowacka, I. E., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Retrieved from [Link]
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Al-Ostath, S., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4166-4191. Retrieved from [Link]
-
Tsolaki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(14), 5364. Retrieved from [Link]
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Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2759. Retrieved from [Link]
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Kim, J., & Kim, J. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (204), e66400. Retrieved from [Link]
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Singh, S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Al-Trawneh, S. A., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 21(8), 998-1019. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(13), 5035. Retrieved from [Link]
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El-Gohary, N. S. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 643-651. Retrieved from [Link]
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Application Notes and Protocols: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a Fluorescent Probe for Metal Ion Detection
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a fluorescent chemosensor for the detection of metal ions. While this specific molecule is a member of the well-established quinoline family of fluorophores, this guide synthesizes established principles of similar compounds to propose its mechanism and application. We present detailed protocols for its synthesis, preparation, and use in fluorescence spectroscopy, along with a discussion of the underlying scientific principles and expected outcomes. The methodologies are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Promise of Quinoline-Based Fluorescent Probes
The detection and quantification of metal ions in biological and environmental systems are of paramount importance. Metal ions play crucial roles in a myriad of physiological and pathological processes.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time imaging.[2][3]
Among the various classes of fluorophores, quinoline and its derivatives are particularly noteworthy. Their rigid, planar structure and the presence of nitrogen and oxygen atoms make them excellent candidates for coordinating with metal ions.[3][4] The 8-hydroxyquinoline scaffold is a privileged structure in the design of these sensors.[5][6] Typically, 8-hydroxyquinoline itself is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[7][8] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.[7][8] This mechanism, known as Chelation-Enhanced Fluorescence (CHEF), is a cornerstone of quinoline-based probe design.[3][7]
This compound incorporates the key features of the 8-hydroxyquinoline scaffold, with the addition of a bromo group and a carboxylic acid moiety. These functional groups are expected to modulate the probe's electronic properties, solubility, and metal ion selectivity. This guide will explore the potential of this compound as a selective fluorescent probe, providing the necessary protocols to validate its efficacy.
Proposed Sensing Mechanism
The proposed sensing mechanism for this compound relies on the inhibition of ESIPT upon metal ion coordination, resulting in a "turn-on" fluorescent signal. The hydroxyl and carbonyl groups are hypothesized to act as the metal ion binding site.
Caption: Proposed "turn-on" fluorescence mechanism via Chelation-Enhanced Fluorescence (CHEF).
Spectroscopic and Performance Characteristics (Hypothetical Data)
The following table summarizes the anticipated spectroscopic properties and performance metrics for this compound as a fluorescent probe for a hypothetical target metal ion like Al³⁺. These values are based on typical data for similar quinoline-based probes.[2][9][10]
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | ~370 nm | In the presence of the target metal ion |
| Emission Wavelength (λem) | ~480 nm | In the presence of the target metal ion |
| Stokes Shift | ~110 nm | - |
| Quantum Yield (Φ) | < 0.05 (free probe), > 0.4 (with metal ion) | - |
| Limit of Detection (LOD) | 10-100 nM | Based on 3σ/k method |
| Binding Stoichiometry | 1:1 (Probe:Metal) | Determined by Job's plot |
| Optimal pH Range | 4.0 - 6.0 | For detection in aqueous media |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for synthesizing substituted quinolines.[11]
Materials:
-
2-Amino-3-bromobenzoic acid
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine 1 equivalent of 2-amino-3-bromobenzoic acid with 1.1 equivalents of ethyl acetoacetate.
-
Cyclization: Add the mixture to a suitable cyclizing agent like polyphosphoric acid or heat in a high-boiling solvent like Dowtherm A. Heat the reaction mixture at a high temperature (e.g., 250°C for Dowtherm A) for a specified time (e.g., 30 minutes). The high temperature is necessary to drive the intramolecular cyclization.
-
Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated to hydrolyze the ester to the carboxylic acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol after neutralization with a base (e.g., NaOH).
Preparation of Stock Solutions
Causality: Accurate stock solutions are critical for quantitative analysis. The use of a non-aqueous solvent like DMSO for the probe prevents premature aggregation or precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, etc.)
-
Buffer solution (e.g., HEPES or MES)
Procedure:
-
Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of this compound in DMSO to make a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts by dissolving them in ultrapure water.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions of the probe and metal ions by diluting the stock solutions in the chosen buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.
Fluorescence Titration Protocol
Objective: To determine the sensitivity and binding affinity of the probe for the target metal ion.
Caption: Workflow for fluorescence titration experiment.
Procedure:
-
To a series of cuvettes, add the probe solution to a final concentration of 10 µM in the desired buffer.
-
Add increasing concentrations of the target metal ion to each cuvette.
-
Incubate the solutions for a predetermined optimal time (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectra using a spectrofluorometer with the excitation wavelength set to ~370 nm.
-
Plot the fluorescence intensity at the emission maximum (~480 nm) against the metal ion concentration.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.[2]
Selectivity Study
Objective: To assess the probe's response to the target metal ion in the presence of other potentially competing ions.
Procedure:
-
Prepare a series of solutions containing the probe (10 µM) and the target metal ion (e.g., 2 equivalents).
-
To each solution, add a significant excess (e.g., 10-20 equivalents) of a different, potentially interfering metal ion.
-
Measure the fluorescence intensity and compare it to the intensity of the probe with only the target metal ion. A minimal change in fluorescence indicates high selectivity.
Data Interpretation and Troubleshooting
-
Low Fluorescence Enhancement: This could be due to an incorrect pH, the presence of quenching species, or poor binding affinity. The pH of the buffer system is crucial as it can affect both the protonation state of the probe and the hydrolysis of metal ions.[9]
-
Precipitation: If a precipitate forms upon addition of the metal ion, it may indicate low solubility of the probe-metal complex. Adjusting the solvent system (e.g., by adding a small amount of a co-solvent like ethanol) may be necessary.
-
Inconsistent Results: Ensure that all glassware is scrupulously clean to avoid contamination with trace metal ions. Using high-purity reagents and solvents is also essential.
Conclusion
This compound holds promise as a "turn-on" fluorescent probe for the selective detection of metal ions. Its design is rooted in the well-established principles of the 8-hydroxyquinoline scaffold, and the protocols outlined in this guide provide a robust framework for its characterization and application. By understanding the underlying mechanisms and carefully controlling experimental parameters, researchers can effectively utilize this and similar probes for sensitive and selective metal ion detection in a variety of scientific disciplines.
References
- A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants. Analytical Methods.
- A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Applic
- A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. PMC.
- A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applic
- A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples. MDPI.
- A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions. Benchchem.
- A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. Benchchem.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. Benchchem.
- Quinoline-Based Fluorescence Sensors.
- This compound | C10H6BrNO3 | CID 735364. PubChem.
- This compound ethyl ester AldrichCPR. Sigma-Aldrich.
- This compound (C10H6BrNO3). PubChemLite.
- This compound. Amerigo Scientific.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
- 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
- A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives. Inorganic Chemistry Frontiers (RSC Publishing).
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. NIH.
- This compound CAS. ChemicalBook.
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- 8. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Development of OLEDs using 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective development and application of 8-bromo-4-hydroxyquinoline-3-carboxylic acid derivatives in the field of Organic Light-Emitting Diodes (OLEDs). This document outlines the scientific rationale, synthesis protocols, device fabrication methodologies, and characterization techniques for exploring this novel class of materials. While direct literature on the application of this specific parent compound in OLEDs is nascent, this guide is built upon established principles of quinoline chemistry and OLED technology, offering a robust framework for innovation.
Introduction: The Rationale for this compound Derivatives in OLEDs
Quinoline and its derivatives are a cornerstone in the development of materials for organic electronics, prized for their rigid, planar structure and tunable electronic properties. The parent compound, 8-hydroxyquinoline, is a well-known chelating ligand, forming the basis for highly stable and efficient metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), which has been a benchmark material in OLEDs for decades.[1][2]
The proposed scaffold, this compound, offers several strategic advantages for designing novel OLED materials:
-
Bidentate Chelation Site: The 4-hydroxy group and the nitrogen atom of the quinoline ring provide a robust bidentate chelation site for forming stable organometallic complexes. The addition of the 3-carboxylic acid group can potentially create a tridentate ligand, enhancing the stability and modulating the electronic properties of the resulting metal complexes.
-
Heavy Atom Effect: The bromine atom at the 8-position can promote intersystem crossing, potentially leading to the development of efficient phosphorescent emitters. This "heavy atom effect" is a key strategy in designing materials for high-efficiency phosphorescent OLEDs (PhOLEDs).
-
Functionalization Handle: The carboxylic acid group at the 3-position serves as a versatile functionalization handle. It can be converted into esters or amides, allowing for the attachment of various functional groups to tune solubility, film-forming properties, and electronic characteristics.
-
Modulation of Electronic Properties: The combination of the electron-withdrawing bromine atom and carboxylic acid group with the electron-donating hydroxy group on the quinoline core allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in OLED devices.
This guide will focus on the synthesis of metal complexes derived from this compound esters and their subsequent integration into OLED devices.
Synthesis of Functionalized Ligands and Metal Complexes
The journey from the parent acid to a functional OLED material involves a multi-step synthetic process. The following protocols are generalized and may require optimization based on the specific target derivatives.
Protocol: Esterification of this compound
The carboxylic acid is first converted to an ester to improve solubility in organic solvents and to prevent undesirable reactions during subsequent metal complex formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in dry DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the suspension becomes a clear solution.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Ester Formation: Re-dissolve the crude acid chloride in dry DCM and cool to 0 °C.
-
Add the desired anhydrous alcohol (2 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the synthesized ester using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Protocol: Synthesis of a Metal Complex (e.g., Aluminum(III) Complex)
This protocol describes the formation of a tris-ligand aluminum complex, analogous to Alq3.
Materials:
-
Synthesized this compound ester (ligand)
-
Aluminum(III) chloride (AlCl₃) or Aluminum(III) isopropoxide
-
Anhydrous ethanol
-
A suitable base (e.g., sodium hydroxide solution)
-
Deionized water
Procedure:
-
Preparation of Solutions: Dissolve the synthesized ligand (3 equivalents) in anhydrous ethanol with gentle heating. In a separate flask, dissolve aluminum(III) chloride (1 equivalent) in anhydrous ethanol.
-
Reaction: Heat the ligand solution to approximately 60-70 °C. Slowly add the aluminum chloride solution to the ligand solution with vigorous stirring.
-
Deprotonation and Chelation: Slowly add a dilute solution of sodium hydroxide dropwise to the reaction mixture to deprotonate the hydroxyl group of the quinoline, facilitating chelation with the aluminum ion. Monitor the pH and adjust to a neutral or slightly basic range. A precipitate should form.
-
Reaction Completion: Continue stirring the mixture at the elevated temperature for 4-6 hours.
-
Precipitation and Purification: Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash it sequentially with deionized water and ethanol to remove unreacted starting materials and byproducts.
-
Dry the resulting powder in a vacuum oven.
-
For high-purity material suitable for OLED fabrication, purification by sublimation is highly recommended.
-
Characterization: Confirm the formation of the metal complex using techniques such as FT-IR spectroscopy (to observe the coordination of the ligand to the metal), elemental analysis, and thermal analysis (TGA/DSC) to assess its stability.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the target metal complex.
Photophysical Characterization
Before device fabrication, it is crucial to characterize the photophysical properties of the newly synthesized materials to assess their potential as OLED emitters.
| Parameter | Experimental Technique | Purpose |
| UV-Vis Absorption | UV-Vis Spectrophotometry | To determine the absorption spectrum and identify the electronic transitions. |
| Photoluminescence (PL) | Fluorescence Spectrophotometry | To measure the emission spectrum, determine the peak emission wavelength (λem), and assess the color of the emitted light. |
| PL Quantum Yield (PLQY) | Integrating Sphere Method | To quantify the efficiency of the material to convert absorbed photons into emitted photons. |
| PL Lifetime | Time-Correlated Single Photon Counting (TCSPC) | To measure the decay lifetime of the excited state, which helps in distinguishing between fluorescence and phosphorescence. |
OLED Fabrication and Characterization
This section provides a detailed protocol for the fabrication of a multi-layer OLED using the synthesized this compound derivative complex as the emissive layer. The fabrication is described using a combination of solution-processing and thermal evaporation, a common approach in research settings.
Protocol: OLED Fabrication
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) for the Hole-Injection Layer (HIL)
-
A suitable Hole-Transport Layer (HTL) material (e.g., TPD or NPB)
-
The synthesized quinoline-based metal complex as the Emissive Layer (EML)
-
A suitable Electron-Transport Layer (ETL) material (e.g., Alq3 or TPBi)
-
Lithium fluoride (LiF) for the Electron-Injection Layer (EIL)
-
Aluminum (Al) for the cathode
-
Spin coater, high-vacuum thermal evaporation system, and a nitrogen-filled glovebox
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).[3]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.[3]
-
-
Hole-Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Dissolve the HTL material (e.g., TPD) in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the HTL solution on top of the PEDOT:PSS layer to achieve a desired thickness (typically 30-40 nm).
-
Anneal the substrate to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the synthesized quinoline-based metal complex in a suitable solvent.
-
Spin-coat the EML solution on top of the HTL to form a film of 20-30 nm thickness.
-
Anneal the substrate.
-
-
Electron-Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the ETL (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-40 nm.
-
Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.[3]
-
Deposit the aluminum cathode at a rate of 2-5 Å/s to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.[3]
-
Diagram of OLED Device Structure
Caption: A typical multi-layer OLED device structure.
Device Characterization
The performance of the fabricated OLEDs should be evaluated by measuring their key operational parameters.
| Parameter | Measurement Technique | Derived Metrics |
| Current-Voltage-Luminance (J-V-L) | Source meter and photometer | Turn-on voltage, luminance, current density. |
| Electroluminescence (EL) Spectrum | Spectrometer | Peak emission wavelength, color coordinates (CIE). |
| Efficiency | Calculated from J-V-L data | Current efficiency (cd/A), Power efficiency (lm/W), External Quantum Efficiency (EQE). |
Expected Performance and Causality:
-
Turn-on Voltage: The energy level alignment between the different layers will dictate the turn-on voltage. A good alignment of the HOMO and LUMO levels of the synthesized material with the adjacent transport layers is crucial for low turn-on voltages.
-
Emission Color: The EL spectrum should correspond to the PL spectrum of the synthesized complex, although slight shifts can occur due to solid-state effects. The substituents on the quinoline ring will be the primary determinant of the emission color.
-
Efficiency: The EQE will depend on the PLQY of the material, the balance of holes and electrons reaching the emissive layer, and the light out-coupling efficiency of the device structure. The bromo-substitution may lead to higher efficiencies if phosphorescence is successfully harnessed.
Conclusion
The family of this compound derivatives represents a promising, yet underexplored, class of materials for OLED applications. The synthetic versatility, potential for forming stable metal complexes, and the possibility of harnessing the heavy atom effect provide a strong rationale for their investigation. The protocols and methodologies outlined in these application notes offer a comprehensive framework for synthesizing, characterizing, and integrating these novel materials into functional OLED devices. Through systematic investigation, these compounds could lead to the development of next-generation emitters with enhanced stability, efficiency, and color purity.
References
-
Small Molecular Organic Electroluminescent Materials Based on 8-Hydroxyquinoline and Its Derivatives. (n.d.). Chinese Journal of Chemistry. Available at: [Link]
-
Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. (2025). ResearchGate. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
Topic: A Practical Guide to the Determination of Fluorescence Quantum Yield for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid via the Relative Method
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often a critical attribute for fluorescent probes used in high-throughput screening, bio-imaging, and sensing applications, as it directly correlates with signal brightness.[3] This application note provides a detailed protocol for measuring the fluorescence quantum yield of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a derivative of 8-hydroxyquinoline, which is a well-known chelating agent and fluorophore scaffold.[4]
There are two primary methods for determining ΦF: the absolute method, which requires specialized instrumentation like an integrating sphere to directly measure photon flux, and the more common relative method.[3][5][6] This guide will focus on the relative (or comparative) method, which involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.[6][7] We will detail the experimental setup, protocol, data analysis, and critical considerations for obtaining accurate and reproducible results.
Principle of the Relative Quantum Yield Method
The relative method is predicated on a straightforward principle: if a standard and a sample solution absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3][7] In practice, to correct for differences in absorbance and the optical environment (solvent), the following equation is used:[3][8]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.
-
GradX and GradST are the gradients (slopes) obtained from plotting the integrated fluorescence intensity versus absorbance for the sample and the standard.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard.
Using a plot of integrated fluorescence intensity versus absorbance, rather than a single-point measurement, is a more robust approach.[9] It helps to verify linearity and mitigate potential inner filter effects or concentration-dependent quenching, thereby enhancing the reliability of the measurement.[8][9]
Instrumentation and Materials
3.1 Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected emission spectra is essential to account for the wavelength-dependent efficiency of monochromators and detectors.[9]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: Optically matched 10 mm path length quartz cuvettes for both fluorescence and absorbance measurements are required. Using the same cuvette for sample and standard measurements is recommended to minimize errors.[10][11]
3.2 Reagents and Materials
-
Test Compound: this compound.
-
Fluorescence Standard: Quinine sulfate is a widely used and well-characterized standard.[12][13] For this protocol, we will use Quinine Sulfate Dihydrate.
-
Solvents: Spectroscopic grade solvents are mandatory to avoid background fluorescence.
-
For Quinine Sulfate Standard: 0.1 M Perchloric Acid (HClO₄). Quinine in perchloric acid shows superior temperature stability compared to the more traditionally used sulfuric acid.[14]
-
For Test Compound: A suitable solvent in which the compound is soluble and stable. Dimethyl sulfoxide (DMSO) or ethanol are common starting points for quinoline derivatives.[15] Crucially, the chosen solvent must not react with the test compound.
-
-
Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.
Experimental Workflow Overview
The overall process involves careful sample preparation followed by two key spectroscopic measurements and subsequent data analysis.
Caption: High-level experimental workflow for relative quantum yield determination.
Detailed Experimental Protocol
5.1 Step 1: Selection of Standard and Excitation Wavelength
-
Choose a Standard: Quinine sulfate is an excellent choice as its absorption spectrum typically overlaps with many quinoline derivatives.[16] Its quantum yield in 0.1 M HClO₄ is well-established as 0.60 .[14]
-
Determine Overlap: Dissolve a small amount of the test compound, this compound, in the chosen solvent and record its absorption spectrum. Compare this to the absorption spectrum of quinine sulfate in 0.1 M HClO₄.
-
Select Excitation Wavelength (λex): Identify a wavelength where both the standard and the test compound exhibit significant absorbance.[3] This ensures both molecules are efficiently excited. For quinine sulfate, an excitation wavelength around 350 nm is common.[16] This wavelength must be used for all subsequent fluorescence measurements.
5.2 Step 2: Preparation of Stock and Working Solutions
It is critical that all glassware is scrupulously clean and that high-purity spectroscopic grade solvents are used.[7]
-
Standard Stock Solution (100 µM): Accurately weigh a sufficient amount of quinine sulfate dihydrate and dissolve it in a known volume of 0.1 M HClO₄ in a Class A volumetric flask.
-
Test Compound Stock Solution (100 µM): Accurately weigh a sufficient amount of this compound and dissolve it in a known volume of the chosen solvent (e.g., DMSO) in a Class A volumetric flask.
-
Prepare Serial Dilutions: From each stock solution, prepare a series of at least five dilutions.[3] The concentrations should be chosen such that the absorbance values at the selected λex fall within the range of approximately 0.02 to 0.1 .[3][8] Absorbance values exceeding 0.1 can lead to inner-filter effects, where the emitted light is re-absorbed by other molecules in the solution, causing a non-linear relationship between concentration and fluorescence and yielding an inaccurate quantum yield.[3][7] A solvent blank for each solvent system must also be prepared.[17]
5.3 Step 3: Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Use the pure solvent (0.1 M HClO₄ or the test compound's solvent) to record a baseline (blank).
-
Measure the absorbance spectrum for each dilution of the standard and the test compound.
-
For each spectrum, record the precise absorbance value at the chosen excitation wavelength (λex).
5.4 Step 4: Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the instrument parameters. It is imperative that these settings remain identical for all measurements (both standard and sample) .[11]
-
Excitation Wavelength (λex): The value determined in Step 5.1.
-
Excitation and Emission Slit Widths: Use narrow slits (e.g., 2-5 nm) to ensure good spectral resolution.
-
Scan Range: Set the emission scan range to cover the entire fluorescence spectrum of both the standard and the sample (e.g., for quinine, scan from ~370 nm to 700 nm).
-
-
First, run the solvent blanks to check for any background fluorescence.
-
Measure the fluorescence emission spectrum for each dilution of the standard and the test compound.
Data Analysis and Calculation
The analysis involves integrating the spectral data and plotting it against absorbance to derive the gradients needed for the final calculation.
Caption: The data analysis pipeline from raw spectral data to the final quantum yield value.
-
Integrate Fluorescence Spectra: For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software packages have a built-in function for this.
-
Plot Data: Create two separate plots: one for the standard and one for the test compound. For each plot, the y-axis will be the integrated fluorescence intensity (I), and the x-axis will be the absorbance at λex (A).
-
Perform Linear Regression: Perform a linear regression (least-squares fit) for each data set. The resulting plots should be linear and pass through the origin.[8] The slope of each line is the gradient (Grad) for the standard (GradST) and the sample (GradX). A high R² value (>0.99) is indicative of good data quality.
-
Calculate Quantum Yield: Use the final equation with the known values.
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Data Summary and Expected Results
The collected and calculated data can be summarized for clarity.
| Parameter | Standard (Quinine Sulfate) | Test Sample (this compound) |
| Solvent | 0.1 M HClO₄ | e.g., DMSO |
| Refractive Index (η) | ~1.34 | ~1.48 |
| Known Quantum Yield (ΦST) | 0.60[14] | N/A |
| Gradient (Grad) | Calculated from plot | Calculated from plot |
| Calculated Quantum Yield (ΦX) | N/A | Calculated Value |
Note: Refractive index values are approximate and should be looked up for the specific spectroscopic grade solvent used.
Protocol Validation and Trustworthiness
To ensure the trustworthiness of the experimental setup and results, a cross-calibration check using two known standards can be performed.[7][8] For example, one could measure the quantum yield of fluorescein in 0.1 M NaOH (ΦF ≈ 0.95) using quinine sulfate as the standard. If the experimentally determined value for fluorescein is within an acceptable error (typically ±10%) of the literature value, it provides high confidence in the methodology and instrumentation.[7]
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Non-linear plot of Intensity vs. Absorbance | Inner filter effects (absorbance > 0.1).[3][7][8] | Prepare more dilute solutions to stay within the 0.02-0.1 absorbance range. |
| Compound aggregation at high concentrations. | Use more dilute solutions; check for changes in the absorption spectrum with concentration. | |
| High background fluorescence | Contaminated cuvettes or solvent. | Use scrupulously clean glassware; use fresh, spectroscopic grade solvents. |
| Poor reproducibility | Instrument instability (lamp fluctuations). | Allow instruments to warm up and stabilize completely before measurements. |
| Inconsistent experimental parameters. | Ensure slit widths, λex, and other settings are identical for all measurements.[11] | |
| Sample degradation. | Prepare fresh solutions daily; protect from light if photolabile. |
References
- How to Prepare Solutions for Accurate and Reliable PLQY Measurements on the FLS1000 and FS5. (2024). YouTube.
- Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology.
- Our Top Tips for Preparing Solutions for Quantum Yield Measurements. (2025). YouTube.
- Fletcher, A. N. (1968). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC.
- A Guide to Recording Fluorescence Quantum Yields. HORIBA.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. BenchChem.
- Fluorescence quantum yield measurement. (2021). JASCO Global.
- Gatnarczyk, D. et al. (2018).
- Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu.
- Rurack, K. et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
- Würth, C. et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Portal de Periódicos da CAPES.
- Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology.
- Relative Quantum Yield. Edinburgh Instruments.
- dos Santos, C. H. et al. (2018).
- Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. (2018).
- Recording Fluorescence Quantum Yields. HORIBA.
- A practical guide to measuring and reporting photophysical d
- Strategies to enhance the fluorescence quantum yield of Benzo[f]naphtho[2,1-c]cinnoline. BenchChem.
- Fluorescence emission of quinoline and derivatives in ethanol.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- This compound. PubChem.
- This compound (C10H6BrNO3). PubChemLite.
- Fluorescence Quantum Yield Measurements. PMC - NIH.
- This compound ethyl ester applic
- Spectrofluorimetric Determination of Hydrochlorothiazide by a Carbon Dots-Based Probe via Inner Filtering Effect and Resonance. (2021). Semantic Scholar.
- Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.
- Wu, Y. et al. (2018). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. Luminescence.
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Application Notes and Protocols for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in Catalysis
Introduction: Unveiling the Catalytic Potential of a Multifunctional Quinoline Ligand
The quinoline scaffold is a "privileged structure" in medicinal chemistry and a cornerstone in the design of versatile ligands for transition metal catalysis.[1] The strategic placement of a nitrogen atom within the aromatic framework allows for the formation of stable chelate complexes with a wide array of metal centers.[2][3][4][5] This document provides a detailed guide for researchers, chemists, and drug development professionals on the prospective use of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid as a ligand in homogeneous catalysis.
While direct, extensive catalytic applications of this compound are not yet widely documented in peer-reviewed literature, its structural features—a chelating 4-hydroxyquinoline core modulated by an electron-withdrawing bromine atom at the 8-position and a carboxylic acid group at the 3-position—suggest significant potential. The 4-hydroxy and quinoline nitrogen present a bidentate chelation site analogous to the well-studied 8-hydroxyquinoline (Oxine), a potent metal ion chelator.[1][6] The electronic and steric properties imparted by the bromo and carboxylic acid substituents can be expected to influence the stability, solubility, and catalytic activity of its metal complexes.
These application notes will, therefore, extrapolate from established methodologies for structurally related quinoline-based ligands to provide a robust framework for exploring the catalytic utility of this compound. We will focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
PART 1: Ligand Characteristics and Complex Formation
Structural and Electronic Properties
This compound is a solid organic compound with the molecular formula C₁₀H₆BrNO₃.[7][8][9][10]
| Property | Value | Source |
| Molecular Weight | 268.06 g/mol | [8][9][10] |
| CAS Number | 35973-17-2 | [8][9][10] |
| Appearance | Solid | [9] |
The key to its function as a ligand lies in the bidentate coordination of the deprotonated 4-hydroxy group and the quinoline nitrogen atom to a metal center. This forms a stable five-membered chelate ring, a common feature in catalytically active metal complexes. The bromine atom at the 8-position acts as an electron-withdrawing group, which can modulate the electron density on the metal center, thereby influencing its reactivity. The carboxylic acid group at the 3-position can also influence the ligand's electronic properties and provides a handle for further functionalization or immobilization onto a solid support.
General Protocol for Metal Complex Synthesis
The synthesis of a metal complex with this compound can be achieved through the reaction of the ligand with a suitable metal salt. The following is a general protocol for the synthesis of a Palladium(II) complex.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Toluene)
-
Base (e.g., Sodium carbonate or Triethylamine)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Protocol:
-
Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (2 equivalents) and a base (2.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Metal Salt: To this solution, add the Palladium(II) salt (1 equivalent) portion-wise with continuous stirring.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized complex should be confirmed using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis. Infrared spectroscopy is particularly useful for observing the coordination of the ligand to the metal, as shifts in the vibrational frequencies of the C=N and C-O bonds are expected upon complexation.[3][5][11]
Caption: Workflow for the synthesis of a Palladium(II) complex with this compound.
PART 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
Quinoline-based ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][12][13][14] The following section details a protocol for a representative Heck cross-coupling reaction.
Protocol for a Heck Cross-Coupling Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.
Materials:
-
Aryl halide (e.g., Iodobenzene or Bromobenzene)
-
Olefin (e.g., Styrene or an acrylate)
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound (as ligand)
-
Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF or N-Methyl-2-pyrrolidone (NMP))
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Catalyst Preparation (in situ): To a Schlenk tube under an inert atmosphere, add the palladium source (0.01-1 mol%) and the this compound ligand (0.01-1 mol%).
-
Addition of Reagents: To the same tube, add the aryl halide (1 mmol), the olefin (1.2 mmol), and the base (1.5 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Step-by-step workflow for a Heck cross-coupling reaction using an in-situ generated catalyst.
Mechanistic Considerations
The catalytic cycle of the Heck reaction is well-established. The this compound ligand is expected to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition, migratory insertion, and reductive elimination. The electronic properties of the ligand can influence the rates of these steps and, consequently, the overall efficiency of the catalytic process.
PART 3: Troubleshooting and Optimization
-
Low Catalyst Activity: If the reaction is sluggish or does not proceed to completion, consider increasing the catalyst loading or the reaction temperature. The choice of base and solvent can also have a significant impact on the reaction outcome.
-
Ligand Solubility: this compound may have limited solubility in some organic solvents. The use of a co-solvent or a more polar solvent like DMF or NMP might be necessary.
-
Side Reactions: The formation of byproducts can sometimes be an issue. Optimizing the reaction conditions, such as temperature, reaction time, and stoichiometry of the reactants, can help minimize side reactions.
Conclusion
This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its structural analogy to well-established quinoline-based ligands provides a strong rationale for its application in various catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in this document offer a starting point for researchers to investigate the catalytic potential of this versatile molecule. Further studies are warranted to fully elucidate its catalytic scope and to design and synthesize novel metal complexes with enhanced reactivity and selectivity.
References
-
Ahmed, A. A., Peter, J. O., & Ngaramu, F. A. B. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2(1), 43-49. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base. Retrieved from [Link]
-
Journal of Chemistry Letters. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. Retrieved from [Link]
-
MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]
-
PubMed. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
The Institute of Science, Mumbai. (n.d.). synthesis, characterization and antimicrobial. Retrieved from [Link]
-
MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of quinoline derivatives having a wide range of applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic properties of 8-hydroxyquinoline and its metal complexes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
PubMed. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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Application Note: Formulation Strategies and Protocols for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (BQC) in Preclinical In Vivo Studies
Audience: Researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities.
Abstract: This document provides a comprehensive guide to the formulation of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (BQC), a compound characterized by poor aqueous solubility, for in vivo research applications. Moving a new chemical entity (NCE) from the bench to preclinical animal studies requires a robust and reproducible formulation strategy.[1] This guide outlines the critical physicochemical properties of BQC, presents a logical workflow for formulation development, and offers detailed, step-by-step protocols for preparing solutions and suspensions suitable for common administration routes such as intraperitoneal (IP), intravenous (IV), and oral (PO). Emphasis is placed on the scientific rationale behind vehicle selection, solubilization techniques, and sterilization methods to ensure data integrity and animal welfare.
Foundational Knowledge: Physicochemical Profile of BQC
A thorough understanding of a compound's physicochemical properties is the cornerstone of effective formulation development.[1][2] BQC is a heterocyclic compound with characteristics that present predictable formulation challenges, primarily its limited aqueous solubility. Key properties are summarized below.
| Property | Value / Prediction | Source | Implication for Formulation |
| Molecular Formula | C₁₀H₆BrNO₃ | [3][4] | - |
| Molecular Weight | 268.06 g/mol | [3] | Essential for calculating molarity and dose concentrations. |
| Predicted XlogP | 2.5 | [3][5] | Indicates moderate lipophilicity, suggesting poor water solubility. |
| Predicted Boiling Point | 436.9 ± 45.0 °C | [6] | Suggests the molecule is stable at room and body temperatures. |
| Functional Groups | Carboxylic acid, Hydroxyl (enol), Aromatic rings | [3] | The carboxylic acid group provides a handle for pH-dependent solubilization (salt formation).[7][8] |
| Appearance | Solid | Must be dissolved or suspended for in vivo administration. | |
| Aqueous Solubility | Predicted to be low | [9] | Direct dissolution in simple aqueous vehicles like saline is unlikely to achieve therapeutic concentrations. |
The combination of a lipophilic quinoline core and an ionizable carboxylic acid group dictates the formulation strategy. The goal is to either overcome the low intrinsic solubility to create a solution or to produce a stable, homogenous suspension for consistent dosing.
The Formulation Development Pathway: A Strategic Workflow
For any new compound, especially one with limited availability, a systematic approach to formulation development is crucial to conserve material and time.[10] The following workflow provides a decision-making framework for selecting an appropriate vehicle for BQC.
Caption: Pre-formulation decision workflow for BQC.
Core Experimental Protocols
The following protocols provide detailed methodologies for preparing BQC formulations. Safety Precaution: Always handle BQC powder in a chemical fume hood or ventilated enclosure, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Solubilized Formulation for Parenteral Administration (IP/IV)
This protocol is designed to create a clear solution, which is mandatory for intravenous administration and preferred for intraperitoneal injections to ensure uniform absorption.[11] We will utilize a co-solvent approach, a common strategy for poorly soluble compounds in preclinical studies.[12]
Objective: To prepare a 5 mg/mL stock solution of BQC in a vehicle suitable for injection.
Materials:
-
This compound (BQC) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Vehicle Composition Options:
| Vehicle Name | Composition (v/v/v) | Primary Route | Notes |
| D5S | 5% DMSO / 95% Sterile Saline | IP | Simple vehicle; risk of precipitation upon injection. |
| DPT-S | 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline | IP, IV | Robust vehicle for maintaining solubility of lipophilic compounds. |
| DC-O | 10% DMSO / 90% Corn Oil | IP | A suspension-based vehicle, see Protocol 2.[13] |
Step-by-Step Procedure (Using DPT-S Vehicle):
-
Calculate Required Amounts: For 1 mL of a 5 mg/mL final formulation, you will need 5 mg of BQC.
-
Initial Solubilization: In a sterile vial, add 5 mg of BQC powder. Add 100 µL of DMSO (10% of the final volume).
-
Vortex/Sonicate: Tightly cap the vial and vortex vigorously for 1-2 minutes until the BQC is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[14] Visually inspect to ensure no solid particles remain. This creates a concentrated stock.
-
Add Co-solvents: Sequentially add 400 µL of PEG 400 and 50 µL of Tween® 80 to the vial. Vortex thoroughly after each addition to ensure homogeneity.
-
Final Dilution: Slowly add 450 µL of sterile saline to the vial in a dropwise manner while vortexing. This gradual dilution is critical to prevent precipitation.
-
Final Homogenization: Once all components are added, vortex the final solution for another minute. The solution should be clear and free of any particulates.
-
Sterilization (Critical for IV/IP): Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution into a final sterile, pyrogen-free vial.[15] This step removes any potential microbial contamination. The formulation is now ready for administration.
-
Stability: It is highly recommended to prepare this formulation fresh on the day of use to minimize the risk of chemical or physical instability.[11]
Protocol 2: Suspension Formulation for Oral (PO) or Intraperitoneal (IP) Administration
When a stable solution cannot be achieved at the desired concentration, a homogenous suspension is a viable alternative, particularly for oral gavage or IP routes.[1]
Objective: To prepare a 10 mg/mL suspension of BQC.
Materials:
-
This compound (BQC) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, or 10% DMSO in Corn Oil[13]
-
Sterile vials or tubes
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Homogenizer (optional, for improved particle size distribution)
Step-by-Step Procedure (Using 0.5% CMC Vehicle):
-
Prepare Vehicle: Dissolve 50 mg of sodium CMC in 10 mL of sterile water. Stir or vortex until fully dissolved. Autoclave to sterilize.
-
Weigh Compound: Accurately weigh the required amount of BQC (e.g., 10 mg for 1 mL of final suspension) and place it in a sterile vial.
-
Wetting the Powder: Add a small volume of the 0.5% CMC vehicle (e.g., 100-200 µL) to the BQC powder to create a paste. This prevents clumping.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions, vortexing vigorously after each addition, until the final volume is reached.
-
Homogenization: Place the vial in an ultrasonic bath for 5-10 minutes to break up agglomerates and ensure a uniform particle distribution.[13]
-
Storage and Use: Store the suspension at 4°C. Before each administration, the suspension must be vortexed and/or sonicated again to guarantee homogeneity and ensure accurate dosing.
Sterilization: A Non-Negotiable Step for Parenteral Formulations
Injectable drugs bypass the body's natural defenses, making sterility an absolute requirement to ensure patient safety and data validity.[16]
-
Aseptic Filtration: This is the preferred method for heat-labile small molecule solutions like BQC.[15] The process, described in Protocol 1, uses a 0.22 µm membrane filter to physically remove bacteria. It is crucial that all materials used (syringes, filters, vials) are pre-sterilized.
-
Terminal Sterilization: Methods like autoclaving (steam) or gamma radiation are applied to the final, sealed product.[17] However, these methods can cause chemical degradation of the active pharmaceutical ingredient (API) and are generally not recommended for novel compounds without extensive stability studies.[15]
In Vivo Administration: Intraperitoneal (IP) Injection in Mice
The following is a generalized protocol for IP injection in mice, a common procedure in preclinical efficacy and pharmacokinetic studies. All procedures must be approved by the institution's Animal Care and Use Committee.
Caption: Standardized workflow for IP injection in mice.[18][19]
Detailed Steps:
-
Animal Preparation: Weigh the mouse to calculate the exact injection volume. The maximum recommended volume is 10 mL/kg.[18] For a 25g mouse, this is 0.25 mL.
-
Restraint: Properly restrain the mouse to expose its abdomen. Tilting the mouse's head slightly downwards can help move abdominal organs away from the injection site.[13]
-
Site Identification: The target is the lower right quadrant of the abdomen, avoiding the midline and major organs.[19][20]
-
Injection: Disinfect the injection site with 70% ethanol.[19] Insert a sterile 25-27 gauge needle, bevel up, at a 30-45° angle.[18]
-
Aspiration: Gently pull back the syringe plunger. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If fluid appears, withdraw the needle and reinject at a new site with a fresh needle/syringe.[19][20]
-
Administration: Inject the formulation smoothly. Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for several minutes post-injection for any signs of distress.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution | The compound is "crashing out" as the co-solvent concentration decreases. | - Slow down the rate of aqueous phase addition. - Increase the proportion of co-solvents (e.g., PEG 400). - Add a surfactant like Tween® 80 or Polysorbate 80 to the vehicle.[21] - Switch to a suspension formulation (Protocol 2). |
| Inconsistent animal response | Non-homogenous suspension leading to variable dosing. | - Ensure the suspension is vigorously vortexed immediately before drawing each dose. - Use sonication to improve particle dispersion. - Consider particle size reduction (micronization) of the starting BQC powder.[21] |
| Irritation at injection site | Vehicle toxicity, non-physiological pH, or high concentration of organic solvent. | - Reduce the concentration of DMSO or other organic solvents. - Ensure the pH of the final formulation is near neutral (pH 6.5-7.5). - Dilute the formulation to a lower concentration and increase the injection volume (while staying within guidelines). |
| Needle blockage | Clogged filter during sterilization or aggregation in suspension. | - For filtration, consider a pre-filter if the solution is viscous. - For suspensions, use a wider gauge needle (e.g., 23g) if necessary and approved. |
References
- Vertex AI Search. (2024).
- Vetter Pharma. (2023). Sterile injectables: What they are and how they're manufactured.
- ResearchGate. (n.d.).
- TSA Process Equipments. (2023). Sterile Injectables Explained: A Guide to Manufacturing & Quality Measures.
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.).
- SCHOTT Pharma. (2022). Types of sterilization in the pharmaceutical industry for ready-to-use packaging.
- WuXi AppTec. (2024).
- BenchChem. (2025).
- Altasciences. (n.d.).
- ResearchGate. (2017). How to prepare adequate lonchocarpine solutions for IP injection in mice?
- Admescope. (2019).
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP)
- University Animal Care Committee. (2022). Intraperitoneal Injection (Mice)
- ChemicalBook. (n.d.). This compound CAS 35973-17-2.
- PMC. (n.d.).
- UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP.
- Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.
- Amerigo Scientific. (n.d.). This compound.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubChemLite. (n.d.). This compound (C10H6BrNO3).
- ResearchGate. (2014).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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Application Notes and Protocols for the Analytical Determination of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Introduction
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The precise and accurate determination of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies in drug development, and for assessing its stability and degradation pathways.
This document provides detailed application notes and protocols for the analytical determination of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity and specificity, particularly in complex matrices. Additionally, a fundamental UV-Vis spectrophotometric method for preliminary analysis will be discussed.
Chemical and Physical Properties of the Analyte [2][3]
| Property | Value |
| Chemical Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| CAS Number | 35973-17-2 |
| Appearance | Solid |
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of quinoline derivatives due to its high resolving power and reproducibility.[4][5] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Scientific Rationale
The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of organic molecules.[6][7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on the reversed-phase column. The UV detection wavelength is chosen based on the chromophoric quinoline ring system, which is expected to have strong absorbance in the UV region.[8]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase and Diluent:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile/Water
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 330 nm (monitor both for optimal sensitivity) |
6. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in biological matrices, LC-MS is the method of choice.[9][10] The inherent selectivity of mass spectrometry allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting species.
Scientific Rationale
The use of electrospray ionization (ESI) is appropriate for a molecule like this compound, which possesses ionizable functional groups (carboxylic acid and the quinoline nitrogen). Operating in negative ion mode will readily deprotonate the carboxylic acid, yielding a prominent [M-H]⁻ ion. The bromine atom provides a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which serves as a powerful confirmation of the analyte's identity.[11][12] High-resolution mass spectrometry (HRMS) would further enhance confidence in identification by providing accurate mass measurements.
Experimental Workflow: LC-MS Analysis
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- 11. researchgate.net [researchgate.net]
- 12. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35973-17-2). Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction: Understanding the Compound
This compound is a quinoline derivative with a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol .[1][2] Its structure, featuring a brominated quinoline core with hydroxyl and carboxylic acid functional groups, makes it a valuable building block in medicinal chemistry and drug discovery. The reactivity of these functional groups necessitates careful handling and storage to prevent degradation and ensure safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |
| Molecular Weight | 268.06 g/mol | PubChem[1], Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| CAS Number | 35973-17-2 | Sigma-Aldrich[2] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation (H319).[1][2] A thorough risk assessment should be conducted before handling this compound.
GHS Classification
-
Hazard Class: Eye Irritation, Category 2A[1]
-
Hazard Statement: H319 - Causes serious eye irritation.[1][2]
-
Pictogram: GHS07 (Exclamation Mark)[2]
Precautionary Statements
-
P264+P265: Wash hands and face thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P337+P317: If eye irritation persists: Get medical help.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Caption: Mandatory Personal Protective Equipment Workflow.
Handling Procedures
Due to its classification as a combustible solid and an eye irritant, specific procedures must be followed when handling this compound.[2]
General Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust particles.[3][4]
-
Avoid Dust Formation: Minimize the generation of dust when weighing or transferring the solid material.[3][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4]
Weighing and Dispensing Protocol
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure.
-
Equipment: Use a clean spatula and weighing paper or a suitable container.
-
Transfer: Carefully transfer the desired amount of the solid, avoiding any spills. If a small amount of dust is generated, ensure it is contained within the ventilated enclosure.
-
Cleaning: Clean the weighing area and spatula thoroughly after use. Dispose of any contaminated weighing paper as chemical waste.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
Storage Conditions
-
Container: Store in a tightly closed container to prevent contamination and exposure to moisture.[4][5]
-
Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[4][5] Based on information for similar quinoline compounds, light sensitivity should be considered.[3][7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard warnings.
Caption: Recommended Storage Protocol for the Compound.
Spill and Waste Management
In the event of a spill or for routine waste disposal, the following procedures should be implemented.
Spill Response
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further spread of the spill.
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[3][8]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Waste Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][8]
-
The waste is considered hazardous and should be disposed of through a licensed waste disposal company.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3][9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][9]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]
-
Maybridge. (2023). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
Sources
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- 2. This compound AldrichCPR 35973-17-2 [sigmaaldrich.com]
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- 4. aksci.com [aksci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 8-Hydroxyquinoline or Quinolinol or Oxine Manufacturers, SDS [mubychem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will address common experimental challenges, provide troubleshooting strategies to improve yield and purity, and explain the chemical principles behind the recommended protocols.
Introduction: The Gould-Jacobs Pathway
The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction.[1][2] This classic method builds the quinoline core in a series of well-defined steps, starting from a substituted aniline. The overall process involves three key transformations:
-
Condensation: Reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((2-bromoanilino)methylene)malonate.
-
Thermal Cyclization: A high-temperature intramolecular reaction that closes the ring to form the quinoline scaffold, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.[3]
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.[4]
While robust, this pathway presents several critical points where yields can be compromised. This guide focuses on diagnosing and resolving issues at each of these stages.
Experimental Workflow Overview
The following diagram illustrates the synthetic sequence from starting materials to the final product.
Caption: Overall workflow for the Gould-Jacobs synthesis of the target compound.
Troubleshooting Guide & Core Protocols
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: The Condensation Step
Q1: The reaction between 2-bromoaniline and DEEM is sluggish or incomplete, resulting in a low yield of the intermediate. What should I check?
A1: An incomplete condensation is a common bottleneck. Several factors can be responsible:
-
Insufficient Temperature: This step requires thermal energy to proceed efficiently. A typical starting point is heating the neat mixture to between 100-140°C for 1-3 hours.[5] For bromoanilines specifically, temperatures around 130°C for 2 hours have been reported to be effective.[6]
-
Reaction Monitoring: Do not rely solely on time. The reaction progress must be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the 2-bromoaniline starting material.[5]
-
Reagent Stoichiometry: The reaction can be driven to completion by using an excess of diethyl ethoxymethylenemalonate (DEEM). In many protocols, DEEM serves as both a reagent and the solvent.[5][7]
-
Purity of Starting Materials: Ensure that the 2-bromoaniline is free from significant impurities and that the DEEM has not hydrolyzed. DEEM is sensitive to moisture.[8]
Recommended Protocol: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-1.5 eq).
-
Heat the mixture in an oil bath at 130-140°C for 2-3 hours.
-
Monitor the disappearance of 2-bromoaniline using TLC (e.g., with a 7:3 hexane/ethyl acetate eluent).
-
Once the aniline is consumed, allow the mixture to cool to room temperature. The crude product, often a solid or viscous oil, can be purified by recrystallization from a solvent like diethyl ether or a mixture of ethanol and water to yield a white or off-white solid.[6]
Part 2: The Thermal Cyclization Step
Q2: My cyclization reaction is giving a very low yield of the quinoline ester. The reaction mixture turns dark, and I isolate mostly tar. Why is this happening?
A2: This is the most critical and challenging step of the synthesis. The high temperature required for the intramolecular electrophilic aromatic substitution is also high enough to cause decomposition.[3]
-
Causality of High Temperature: The thermal cyclization is a pericyclic reaction (specifically, a 6π-electrocyclization) followed by tautomerization. This process has a high activation energy, necessitating temperatures around 250°C.[1][3]
-
Critical Temperature Control: The key is to maintain a high temperature that is stable and uniform. Overheating or prolonged reaction times will lead to charring, decomposition, and potential side reactions like decarboxylation.[3] The balance is delicate; insufficient heat leads to no reaction, while excessive heat destroys the material.
-
Choice of Heat-Transfer Medium: A high-boiling solvent is essential. Dowtherm A or diphenyl ether are standard choices as they have boiling points well above 250°C, allowing for stable reflux at the target temperature.[9] Using a sand bath or heating mantle directly can lead to poor temperature control and localized overheating.
-
Microwave Synthesis: Modern approaches often use microwave irradiation, which provides rapid and uniform heating to high temperatures, dramatically shortening reaction times (from hours to minutes) and often improving yields by minimizing degradation.[3][10]
Recommended Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
To a flask containing a high-boiling solvent such as diphenyl ether (enough to ensure good stirring), add the intermediate, diethyl 2-((2-bromoanilino)methylene)malonate (1.0 eq).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture with vigorous stirring to a stable temperature of 245-255°C.
-
Maintain this temperature for 20-30 minutes. The reaction progress can be monitored by observing the evolution of ethanol, which ceases upon completion.
-
Allow the reaction mixture to cool to below 100°C. The product often precipitates from the solvent upon cooling.
-
Dilute the cooled mixture with a solvent like hexane or petroleum ether to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. The crude ester can be used directly in the next step or recrystallized if necessary.
Part 3: The Saponification Step
Q3: The hydrolysis of my ester is incomplete, or I'm having trouble isolating the final product after acidification.
A3: This is generally the most straightforward step, but workup is critical.
-
Incomplete Hydrolysis: Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH) and that the reaction is heated to reflux for an adequate time (typically 2-3 hours) to ensure complete conversion.[4] The reaction is often run in a mixture of ethanol and water to ensure the ester is soluble.
-
Product Isolation: The final carboxylic acid is precipitated by carefully adjusting the pH. After hydrolysis, the product exists as its sodium carboxylate salt, which is soluble in the aqueous solution.
-
Cooling: Ensure the solution is cooled (e.g., in an ice bath) before acidification to minimize the solubility of the product.
-
Slow Acidification: Add acid (e.g., 2N HCl) dropwise with stirring. The product will precipitate as the solution becomes acidic. Check the pH with indicator paper to ensure you reach the point of maximum precipitation, typically around pH 4.[4] Adding too much acid can sometimes lead to the formation of soluble hydrochloride salts of the quinoline nitrogen.
-
Recommended Protocol: Synthesis of this compound
-
Suspend the crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a solution of 2N sodium hydroxide (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux with stirring for 2-3 hours, during which the solid should dissolve as the sodium salt is formed.
-
After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly add 2N HCl dropwise with constant stirring until the pH of the solution is approximately 4. A voluminous precipitate should form.
-
Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to yield the final product.[4]
Frequently Asked Questions (FAQs)
Q: My overall yield is consistently low (<30%). Where should I focus my optimization efforts? A: The thermal cyclization step is almost always the primary source of yield loss. Focus on achieving precise and stable temperature control. Consider running a small temperature-time screen (e.g., 245°C, 250°C, 255°C for 20, 30, and 45 minutes) to find the optimal conditions for your specific setup. If available, a microwave reactor is highly recommended for this step.[3]
Caption: A decision tree for troubleshooting low yield in the synthesis.
Q: Why is 2-bromoaniline used instead of 3- or 4-bromoaniline? A: The position of the bromine atom is critical. The cyclization step involves the aniline nitrogen attacking the benzene ring. For the Gould-Jacobs reaction, the cyclization occurs ortho to the amino group. Using 2-bromoaniline places the bromine atom at what will become the 8-position of the final quinoline ring system.
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure by showing the characteristic peaks for the aromatic and quinoline protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (268.06 g/mol for the free acid).[11]
-
Melting Point (MP): A sharp melting point indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity quantitatively.
Q: Are there alternative solvents for the high-temperature cyclization? A: While diphenyl ether and Dowtherm A are the most common, any inert fluid with a sufficiently high boiling point (>250°C) and good heat transfer properties could work. Some high-boiling point ionic liquids have also been explored for quinoline syntheses to serve as both solvent and catalyst, though this is less traditional.[12]
Data Summary Table
| Compound | Structure | Molecular Formula | MW ( g/mol ) | CAS No. | Key Reaction Parameters |
| Intermediate 1 | Diethyl 2-((2-bromoanilino)methylene)malonate | C₁₄H₁₆BrNO₄ | 342.19 | (Not specific) | 130-140°C, 2-3h, neat |
| Intermediate 2 | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 296.12 | 35975-57-6 | ~250°C, 20-30 min, Diphenyl ether |
| Final Product | This compound | C₁₀H₆BrNO₃ | 268.06 | 35973-17-2[11] | NaOH Reflux, then HCl (pH 4) |
References
- BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step.
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (2025). Optimizing temperature and reaction time for the Gould-Jacobs reaction.
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Wang, X., et al. (2009). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E, 65(Pt 3), o543. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 3, 2026, from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. The Royal Society of Chemistry. [Link]
-
Tajik, H., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 977. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diethyl 2-(ethoxymethylene)malonate in Fine Chemical Synthesis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Diethyl ethoxymethylenemalonate. [Link]
-
Kappe, C. O., & Stadler, A. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(11), 1264-1285. [Link]
-
Ramirez, J. A., et al. (2020). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 25(23), 5727. [Link]
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- 6. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2.imimg.com [2.imimg.com]
- 9. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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"solubility issues of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid in common solvents"
Technical Support Center: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support guide for this compound (CAS No. 35973-17-2). This document provides in-depth troubleshooting for common solubility issues encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experiments.
Part 1: Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound whose solubility is governed by its complex structure.[1][2] It possesses both acidic (carboxylic acid, hydroxyl group) and basic (quinoline nitrogen) functionalities, along with a bulky, hydrophobic brominated aromatic system. The molecule exists in tautomeric equilibrium with its keto form, 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid.[1][3] This structure leads to strong intermolecular forces in the solid state, presenting a significant challenge for dissolution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |
| Molecular Weight | 268.06 g/mol | [1][2] |
| Appearance | Solid (off-white to pale yellow) | [2][4] |
| Predicted XlogP | 2.5 | [1][3] |
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is this compound not dissolving in my neutral aqueous buffer?
A1: The compound's structure contains a large, non-polar aromatic quinoline ring and a bromine atom, which impart significant hydrophobic character.[5][6] Furthermore, in its solid crystalline form, the molecules are tightly packed via strong intermolecular hydrogen bonds between the carboxylic acid and the quinoline keto/hydroxyl groups. Water, a highly polar solvent, cannot effectively overcome this crystal lattice energy at neutral pH, leading to very low aqueous solubility.
Q2: I've tried common organic solvents like ethanol and methanol with little success. Why?
A2: While alcohols can disrupt some hydrogen bonds, they may not be potent enough to fully solvate the molecule and overcome the strong intermolecular forces. The compound's flat, planar structure can lead to significant pi-stacking interactions. For compounds like this, highly polar aprotic solvents are often required. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally more effective at dissolving complex, poorly soluble molecules.[7][8]
Q3: How does pH dramatically influence the solubility of this compound?
A3: The compound is amphoteric, meaning it has both acidic and basic functional groups. Its solubility is therefore highly dependent on the pH of the solvent.[4][9]
-
In Basic Conditions (pH > pKa of carboxylic acid): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This negatively charged group is significantly more polar than the neutral acid, which dramatically increases its interaction with water and enhances solubility.[9][10][11]
-
In Acidic Conditions (pH < pKa of quinoline nitrogen): The quinoline ring's nitrogen atom can be protonated, forming a positively charged quinolinium ion. This also increases aqueous solubility, although typically the effect of deprotonating the carboxylic acid is more pronounced for achieving high concentrations.
Below is a diagram illustrating the pH-dependent ionization states of the molecule.
Caption: Troubleshooting workflow for solubilizing the compound.
Issue 1: Compound fails to dissolve in an aqueous buffer for biological assays.
-
Underlying Cause: The compound's concentration exceeds its intrinsic aqueous solubility at the buffer's pH.
-
Primary Solution: Increase the pH of the solution to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. [9][10][11] Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
-
Preparation: Weigh the desired amount of this compound solid.
-
Initial Suspension: Add a portion of the target aqueous buffer (e.g., 80% of the final volume) to the solid. The compound will likely remain as a suspension.
-
Titration: While stirring vigorously, add a 1 M NaOH or 1 M KOH solution dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve.
-
Clarification: Continue adding the base until the solution becomes completely clear and no particulate matter is visible. A slight excess may be needed to ensure the pH remains basic.
-
Final Adjustments: Check the pH of the final solution. If necessary, adjust it carefully with dilute HCl, but be cautious not to lower the pH too much, as this could cause precipitation.
-
QS to Volume: Add the remaining buffer to reach the final desired volume and concentration.
-
Filtration: Filter the final stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates before use or storage.
Scientist's Note: This method creates a salt of your compound in situ. It is the most direct way to achieve high aqueous solubility and is ideal when organic solvents must be avoided.
Issue 2: An organic solvent stock is needed, but the compound precipitates when diluted into aqueous media.
-
Underlying Cause: The organic co-solvent keeps the compound soluble at high concentrations. When this stock is diluted into an aqueous buffer, the percentage of the organic solvent drops, and the solution can no longer support the compound's concentration, causing it to "crash out" or precipitate.
-
Primary Solution: Use a minimal amount of a strong organic solvent like DMSO to create a highly concentrated stock, then carefully dilute it into the aqueous buffer.
Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent
-
Solvent Selection: Use research-grade, anhydrous DMSO or DMF for the highest solubilizing power. [7]2. Dissolution: Add the selected organic solvent to the solid compound. Gentle warming (to 40-60°C) or sonication can aid dissolution for highly concentrated stocks. [7][9]Ensure the solid is fully dissolved, resulting in a clear solution.
-
Dilution into Aqueous Buffer:
-
Add the small volume of the concentrated organic stock solution directly into the final volume of the vigorously stirring (vortexing) aqueous buffer.
-
Crucially, do not add the aqueous buffer to the concentrated organic stock. This will almost certainly cause immediate precipitation.
-
-
Observation: After dilution, observe the solution. If it remains clear, it is ready for use. If you observe cloudiness or precipitate, the final concentration is too high for that percentage of co-solvent.
-
Optimization: If precipitation occurs, you must either decrease the final concentration of the compound or slightly increase the percentage of the organic co-solvent in the final solution, ensuring it remains compatible with your experimental system. [9]
Trustworthiness Check: Always perform a visual inspection. A truly dissolved compound yields a perfectly clear solution. Shine a laser pointer through the solution; if the beam is visible (the Tyndall effect), you have a colloidal suspension, not a true solution. [9]
Part 4: Qualitative Solubility Reference Table
The following table provides a general guide to the solubility of this compound in common lab solvents based on its chemical properties and data from related quinoline structures. [5][7][8]
| Solvent | Type | Predicted Solubility | Rationale & Notes |
|---|---|---|---|
| Water (neutral) | Polar Protic | Insoluble | High crystal lattice energy, hydrophobic structure. [5] |
| Aqueous NaOH (1M) | Aqueous Basic | Soluble | Forms a highly soluble sodium carboxylate salt. [10][11] |
| Ethanol / Methanol | Polar Protic | Sparingly Soluble | Insufficiently polar to overcome strong intermolecular forces. |
| Acetone | Polar Aprotic | Sparingly Soluble | Moderate polarity, may require heating. |
| Dichloromethane (DCM) | Non-polar | Insoluble | The molecule is too polar for non-polar solvents. |
| Hexanes / Heptane | Non-polar | Insoluble | Mismatch in polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent H-bond acceptor, effectively solvates the molecule. [7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High dielectric constant, excellent for poorly soluble compounds. [8]|
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Jain, S., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Garg, T., et al. (2012). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid. Retrieved from [Link]
- Patel, V. R., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ResearchGate. Retrieved from [Link]
-
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. Retrieved from [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Retrieved from [Link]
-
Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions? Retrieved from [Link]
- Vertex AI Search. (n.d.). Quinoline-4-carboxylic acid | Solubility of Things.
- PubChemLite. (n.d.). This compound (C10H6BrNO3).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 35973-17-2.
Sources
- 1. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 35973-17-2 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 6. quora.com [quora.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Purification of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-17-2).[1] The following sections are designed to address common challenges encountered during the purification of this compound, offering scientifically grounded explanations and practical, field-proven protocols.
I. Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound with a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of approximately 268.06 g/mol .[1] Its structure, featuring a carboxylic acid and a hydroxyl group on a quinoline scaffold, imparts a degree of polarity. The bromine atom adds to its molecular weight and can influence its solubility and chromatographic behavior.
A common synthetic route to this class of compounds is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline (in this case, 2-bromoaniline) with a malonic acid derivative, followed by a thermal cyclization. Understanding this synthesis is key to anticipating potential impurities.
Common Potential Impurities:
-
Unreacted Starting Materials: 2-bromoaniline and diethyl ethoxymethylenemalonate (or a similar malonic ester).
-
Incomplete Cyclization Intermediate: The acyclic anilinomethylenemalonate intermediate.
-
Decarboxylation Product: 8-Bromo-4-hydroxyquinoline, formed if the carboxylic acid group is lost due to excessive heat.
-
Isomeric Byproducts: Depending on the precise reaction conditions, trace amounts of other brominated quinoline isomers could potentially form.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a brownish or off-white solid. How can I improve its color and purity by recrystallization?
A1: Recrystallization is an excellent first-line purification technique for this compound. The key is selecting an appropriate solvent system. Given the polar nature of the carboxylic acid and hydroxyl groups, polar solvents are a good starting point.
Troubleshooting Steps & Rationale:
-
Solvent Selection:
-
Initial Screening: Based on the purification of similar compounds, a mixture of polar protic and aprotic solvents is often effective.[2] A good starting point is a mixture of methanol and acetone (1:1 v/v) .
-
Alternative Solvents: For a less polar option, which may help precipitate the desired product while leaving more polar impurities in the mother liquor, benzene has been used for related compounds.[2] However, due to its toxicity, toluene can be a suitable alternative. For highly impure samples, consider dissolving in a good solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at a slightly elevated temperature and then adding a poor solvent (an anti-solvent) like water or a hydrocarbon to induce crystallization. The solubility of a related compound, 5,7-dibromo-8-hydroxyquinoline, is highest in DMF and N,N-Dimethylacetamide (DMA), suggesting these could be effective for initial dissolution.[4]
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent system.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Activated charcoal can adsorb your product, potentially reducing the yield.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Q2: I'm struggling with "oiling out" during recrystallization. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of the solute is too high.
Troubleshooting Steps & Rationale:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.
-
Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture until it redissolves, then cool slowly.
-
Change the Solvent System: The initial solvent may be too good of a solvent. Try a solvent system where the compound has lower solubility at higher temperatures.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
Q3: Recrystallization isn't giving me the desired purity. What are my options for chromatographic purification?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying quinoline carboxylic acids. A reversed-phase method will be most effective for this compound.
Recommended HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm (analytical) or larger for preparative | The C18 stationary phase provides good retention for the moderately nonpolar quinoline backbone. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic modifier protonates the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 90-95%) over 15-20 minutes. | A gradient is necessary to elute the compound of interest while separating it from more polar and less polar impurities. |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm). | The quinoline ring system is UV-active. |
| Flow Rate | 1.0 mL/min for analytical; higher for preparative scale. | A standard flow rate for analytical columns. |
| Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Troubleshooting HPLC Purification:
-
Poor Peak Shape: Ensure the mobile phase is sufficiently acidic to fully protonate the carboxylic acid. Using TFA often gives sharper peaks than formic acid.
-
Co-eluting Impurities: Adjust the gradient profile. A shallower gradient will provide better resolution. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity.
-
Low Recovery from Preparative HPLC: Ensure the collected fractions are promptly processed to remove the organic solvent, as prolonged exposure to the acidic mobile phase could potentially cause degradation. Lyophilization of the remaining aqueous solution after solvent removal is an effective way to obtain the solid product.
III. Experimental Protocols
Protocol 1: Recrystallization from Methanol/Acetone
-
Place 1.0 g of crude this compound in a 100 mL Erlenmeyer flask.
-
Add a 1:1 (v/v) mixture of methanol and acetone in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to dissolve the solid at the boiling point.
-
If the solution is colored, remove it from the heat and add approximately 0.1 g of activated charcoal. Reheat to boiling for 5 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Place the flask in an ice bath for 30 minutes to complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 methanol/acetone.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Analytical HPLC Method Development
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in DMF or DMSO. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 µg/mL.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and analyze the chromatogram for peak purity and retention time. This method can be adapted for preparative scale-up by using a larger column and adjusting the flow rate accordingly.
IV. Visual Diagrams
Purification Workflow
Caption: A decision-tree workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Common issues and solutions for the recrystallization of this compound.
V. References
-
Oktem, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. ResearchGate.
Sources
"stability and degradation of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid under experimental conditions"
An Application Scientist's Guide to Experimental Stability and Degradation
Welcome to the technical support guide for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 35973-17-2). This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights into the handling, stability, and potential degradation of this compound. As Senior Application Scientists, we aim to move beyond simple protocols and explain the causal factors that govern experimental success, ensuring your work is both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What are the fundamental properties of this compound?
This compound is a halogenated quinoline derivative.[1][2] Its core structure is shared by many compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3] Understanding its basic physicochemical properties is the first step to successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35973-17-2 | [4][5] |
| Molecular Formula | C₁₀H₆BrNO₃ | [4][5] |
| Molecular Weight | 268.06 g/mol | [4][5] |
| Appearance | Solid, powder | [4][6] |
| IUPAC Name | 8-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [5] |
| InChI Key | NKUGXZLINWIUOR-UHFFFAOYSA-N | [4][7] |
Q2: How should I properly store this compound to ensure long-term stability?
Proper storage is critical to prevent premature degradation. Based on the reactivity of the parent 8-hydroxyquinoline scaffold, the following conditions are recommended:
-
Protect from Light: The 8-hydroxyquinoline core is known to be light-sensitive and can darken upon exposure.[8][9] Store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil.
-
Temperature: Store in a cool, dry, and well-ventilated place.[10] Standard refrigerated conditions (2-8 °C) are suitable for long-term storage of the solid.
-
Inert Atmosphere: For maximum stability, especially if the compound will be stored for many months, consider storage under an inert gas like argon or nitrogen to prevent slow oxidation.
Q3: What are the primary safety precautions for handling this compound?
According to GHS classifications, this compound is a warning-level hazard, primarily causing serious eye irritation.[4][5] Standard laboratory personal protective equipment (PPE) should be used.
-
Eye Protection: Safety glasses or goggles are mandatory.[8]
-
Hand Protection: Wear suitable chemical-resistant gloves.[8]
-
Respiratory Protection: Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]
Q4: In which solvents is this compound soluble?
Solubility is dictated by the molecule's functional groups: a carboxylic acid and a weakly basic quinoline nitrogen. The parent compound, 8-hydroxyquinoline, is freely soluble in ethanol, acetone, and chloroform but insoluble in water.[9] The presence of the carboxylic acid group alters this profile.
-
Aqueous Solutions: The compound is poorly soluble in neutral water. Solubility significantly increases in basic aqueous solutions (e.g., pH > 8) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
-
Organic Solvents: Expect good solubility in polar aprotic solvents like DMSO and DMF. Solubility in alcohols like ethanol and methanol may be moderate and can be enhanced with gentle heating or sonication.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter, explaining the likely scientific cause and providing actionable solutions.
Problem 1: My compound won't dissolve in my chosen solvent.
-
Probable Cause: The chosen solvent has the wrong polarity, or the pH of the aqueous solution is incorrect. The acidic nature of the carboxylic acid and the basic nitrogen on the quinoline ring mean that pH plays a dominant role in aqueous solubility.
-
Solution & Scientific Rationale:
-
For Aqueous Buffers: If your experiment allows, increase the pH of the buffer. By adding a base (e.g., NaOH, NaHCO₃), you will deprotonate the carboxylic acid (R-COOH -> R-COO⁻), creating an ionic salt that is significantly more water-soluble.
-
For Organic Solvents: If you are struggling with alcohols, try a stronger polar aprotic solvent like DMSO or DMF first to create a concentrated stock solution, which can then be diluted into your final reaction medium.
-
Mechanical Assistance: Use of a vortex mixer or sonication bath can help overcome kinetic barriers to dissolution, but it will not help if the compound is thermodynamically insoluble.
-
Problem 2: The color of my solution changes over time, often turning yellow or brown.
-
Probable Cause: This is a classic indicator of photodegradation and/or oxidation. The extended π-system of the quinoline ring is susceptible to absorbing UV-Vis light, which can lead to the formation of colored, often polymeric, degradation products.[9]
-
Solution & Scientific Rationale:
-
Minimize Light Exposure: Immediately wrap all containers holding the compound (both solid and in solution) with aluminum foil. Perform experimental manipulations in a darkened fume hood or under amber lighting where possible.
-
Use Fresh Solutions: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods if color stability is an issue.
-
De-gas Solvents: If oxidation is suspected (e.g., in the presence of certain catalysts or reagents), using solvents that have been de-gassed by sparging with nitrogen or argon can prevent oxidation of the electron-rich phenol ring.
-
Problem 3: I am seeing unexpected peaks in my HPLC, LC-MS, or NMR analysis.
-
Probable Cause: The compound is degrading under your experimental or analytical conditions. Common stressors include temperature, pH, and exposure to incompatible reagents. For instance, quinoline-carboxylic acids can be susceptible to decomposition at high temperatures.[12][13]
-
Solution & Scientific Rationale:
-
Run a Control: Prepare a solution of your compound in the experimental solvent and hold it at the reaction temperature for the duration of the experiment, but without any other reagents. Analyze this control sample to see if degradation is inherent to the conditions.
-
Check Analytical Method Stability: Is your HPLC mobile phase excessively acidic or basic? Does your GC method use a high inlet temperature that could cause on-column degradation? Inject a freshly prepared sample and compare it to one that has been sitting in the autosampler for several hours.
-
Workflow for Investigating Degradation: The following workflow can systematically identify the source of instability.
-
Caption: Workflow for troubleshooting unexpected impurity peaks.
Protocols for Stability Assessment
To formally evaluate the stability of this compound, a forced degradation study is the industry-standard approach.
Protocol 1: Forced Degradation Study Workflow
This study exposes the compound to exaggerated stress conditions to rapidly identify potential degradation pathways.
Objective: To determine the intrinsic stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Stress (Solution): Dilute stock solution with a 50:50 mixture of acetonitrile:water. Incubate at 80°C for 72 hours.
-
Thermal Stress (Solid): Place solid powder in a 105°C oven for 72 hours. Prepare a sample for analysis afterward.
-
Photostability: Expose the solution (100 µg/mL) and solid powder to a photostability chamber with controlled UV and visible light exposure (ICH Q1B guidelines).
-
-
Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration. Analyze by a stability-indicating HPLC method (see Protocol 2) alongside an unstressed control sample.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A robust analytical method is required to separate the parent compound from any potential degradants. This method is adapted from established protocols for analyzing 8-hydroxyquinoline.[14]
-
Column: Primesep 100 mixed-mode column (or a standard C18 column, 4.6 x 150 mm, 5 µm). A mixed-mode column can offer superior retention for this polar, ionizable compound.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Potential Degradation Pathways
While specific degradation products for this exact molecule are not extensively published, we can predict likely pathways based on the chemical nature of the quinoline-carboxylic acid scaffold.
Caption: Plausible degradation pathways under stress conditions.
Causality:
-
Thermal Degradation: Carboxylic acids attached to aromatic rings can undergo thermal decarboxylation (loss of CO₂), especially at temperatures approaching the melting point.[15]
-
Oxidative Degradation: Strong oxidizing agents can cleave the aromatic rings, particularly the electron-rich phenol portion of the molecule.
-
Photodegradation: Exposure to light can generate highly reactive radical species, which can then polymerize to form complex mixtures of colored products. This is a common fate for many aromatic heterocyclic compounds.
By understanding these principles and employing the troubleshooting and analytical strategies outlined above, researchers can ensure the integrity of their experiments and the reliability of their data when working with this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound AldrichCPR 35973-17-2 [sigmaaldrich.com]
- 5. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-bromo-3-hydroxyquinoline-4-carboxylic acid | 1461714-85-1 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 10. fishersci.pt [fishersci.pt]
- 11. 8-Hydroxyquinoline or Quinolinol or Oxine Manufacturers, SDS [mubychem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 15. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting fluorescence quenching of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid"
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support guide to address the common and often complex issue of fluorescence quenching with 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This document moves beyond simple checklists to provide in-depth causal explanations and robust troubleshooting protocols, ensuring the integrity and success of your experiments.
Core Concept: Understanding the Photophysics of 8-Hydroxyquinolines
This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds. Its fluorescence is not simply "on" or "off"; it is a dynamic property exquisitely sensitive to its molecular environment. Before troubleshooting, it's crucial to understand the underlying mechanisms governing its fluorescence.
The fluorescence of 8-HQ and its derivatives is influenced by an equilibrium between a standard excited state and a zwitterionic form, which is created through an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the quinoline nitrogen.[1][2] This process is a primary pathway for non-radiative decay, meaning 8-HQ itself is often weakly fluorescent.[2] The utility of these molecules as fluorescent probes comes from modulating this ESIPT process. Factors that restrict this proton transfer, such as metal chelation or changes in solvent hydrogen bonding, can dramatically enhance fluorescence. Conversely, factors that promote non-radiative decay will quench it.
The molecule has several key functional groups that act as handles for environmental interactions:
-
The Quinoline Core: A heterocyclic aromatic system that is the basis of the fluorophore.
-
The 8-Hydroxy Group: Can be deprotonated and is crucial for both ESIPT and metal ion chelation.[1][3]
-
The 4-Hydroxy Group: Influences the electronic properties and can exist in tautomeric equilibrium with its keto form (4-oxo).[4]
-
The 3-Carboxylic Acid Group: An electron-withdrawing group that modulates the electronic properties and provides another site for pH sensitivity.[5]
-
The 8-Bromo Substituent: The bromine atom can influence the photophysical properties through the "heavy-atom effect," which can potentially increase the rate of intersystem crossing to the triplet state, thereby decreasing fluorescence.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured in a question-and-answer format to address specific experimental problems directly.
Question 1: Why is my fluorescent signal extremely weak or completely absent?
A weak or nonexistent signal is one of the most common issues and can stem from several factors related to the probe's chemical environment.
Possible Cause A: Suboptimal pH
Causality: The fluorescence of quinoline derivatives is highly dependent on pH.[5][6] The protonation states of the quinoline nitrogen, the hydroxyl group, and the carboxylic acid group dictate the molecule's electronic structure and its pathways for energy dissipation. In highly acidic solutions, the quinoline nitrogen is protonated, which can alter the fluorescence properties significantly.[6] Conversely, in alkaline solutions, the hydroxyl and carboxylic acid groups will be deprotonated, again changing the molecule's charge and electronic distribution. An incorrect pH can favor non-fluorescent species or shift the excitation/emission spectra away from your instrument's settings.
Troubleshooting Protocol: pH Optimization
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to pH 10). Use buffers with minimal intrinsic fluorescence and low potential for quenching (e.g., phosphate, acetate, or borate buffers). Avoid buffers containing high concentrations of halide ions like chloride if possible.
-
Sample Preparation: Prepare identical dilutions of your this compound stock solution into each buffer. A final concentration of 1-10 µM is a good starting point.
-
Spectroscopic Analysis: For each pH point, measure the full excitation and emission spectra. This is critical to identify not just changes in intensity but also shifts in the peak wavelengths (λ_em_).
-
Data Analysis: Plot fluorescence intensity vs. pH to determine the optimal pH range for your application.
Sample pH Titration Experiment Setup
| Sample | Buffer System | pH | This compound Conc. | Expected Observation |
| 1 | Citrate-Phosphate | 3.0 | 5 µM | Potential shift in λ_ex_/λ_em_ due to protonation. |
| 2 | Citrate-Phosphate | 5.0 | 5 µM | Monitor for increasing or decreasing intensity. |
| 3 | Sodium Phosphate | 7.0 | 5 µM | Often a reference point for physiological pH. |
| 4 | Borate | 9.0 | 5 µM | Deprotonation of hydroxyl/carboxyl groups may alter fluorescence. |
| 5 | Borate | 10.0 | 5 µM | Further changes due to deprotonation. |
Possible Cause B: Inappropriate Solvent Environment
Causality: The polarity and hydrogen-bonding capability of the solvent can dramatically alter the fluorescence quantum yield.[7][8] Polar protic solvents (like water, ethanol) can form hydrogen bonds with the probe, stabilizing certain conformations and affecting the ESIPT process.[9] Aprotic solvents (like DMSO, DMF, acetonitrile) interact differently, primarily through dipole-dipole interactions. This phenomenon, known as solvatochromism, can lead to significant shifts in emission color and intensity.[7][9]
Troubleshooting Protocol: Solvent Screening
-
Solvent Selection: Choose a range of high-purity, spectroscopy-grade solvents with varying polarities.
-
Sample Preparation: Prepare fresh dilutions of the compound in each solvent. Ensure the compound is fully dissolved.
-
Measurement: Record the absorbance, excitation, and emission spectra for each sample.
-
Analysis: Compare the fluorescence intensity and emission maxima across the different solvents to find the optimal medium for your experiment.
Influence of Solvent Polarity on 8-HQ Derivative Fluorescence
| Solvent Type | Example(s) | Typical Interaction | Potential Effect on Fluorescence |
| Polar Protic | Water, Ethanol, Methanol | Strong H-bonding | Can stabilize non-fluorescent states or quench via proton transfer.[10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-dipole interactions | Often enhances fluorescence by disrupting intermolecular H-bonding that causes quenching. |
| Nonpolar | Toluene, Chloroform, Dichloromethane | van der Waals forces | Fluorescence can be high due to reduced interaction with the probe.[8] |
Possible Cause C: Photobleaching
Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[11] While all fluorophores are susceptible to some degree, the experimental setup can dramatically accelerate this process, leading to a rapid loss of signal during measurement.
Mitigation Strategies:
-
Minimize Exposure: Only expose the sample to the excitation light when actively acquiring data. Use shutters on the light source.
-
Reduce Excitation Intensity: Use the lowest possible light source intensity that provides an adequate signal-to-noise ratio. Neutral density filters are essential for this.
-
Use Antifade Reagents: If compatible with your sample, consider adding a commercial antifade mounting medium or reagent to the solution.[11]
-
Acquire Data Efficiently: Optimize your instrument settings (e.g., integration time, scan speed) to collect data as quickly as possible.
Question 2: My signal is initially bright but then fades or is quenched. What's happening?
This issue points towards a dynamic process occurring in your sample. The primary culprits are often contaminants or interactions that provide a new pathway for the excited state to decay without emitting a photon.
Workflow for Diagnosing Signal Quenching
Caption: Troubleshooting workflow for fluorescence quenching.
Possible Cause A: Quenching by Metal Ion Contamination
Causality: 8-Hydroxyquinolines are powerful chelating agents for a wide variety of metal ions, including common transition metals like Cu²⁺, Fe³⁺, and Ni²⁺.[1][2][3] While chelation with some ions (like Zn²⁺ or Al³⁺) can rigidify the structure and enhance fluorescence, binding to paramagnetic or heavy metal ions often leads to severe fluorescence quenching through mechanisms like spin-orbit coupling or energy transfer.[3] These contaminants can be present in buffers, water, or other reagents.
Troubleshooting Protocol: EDTA Rescue Experiment
Ethylenediaminetetraacetic acid (EDTA) is a strong metal chelator that can sequester contaminating metal ions, preventing them from interacting with your fluorescent probe.
-
Prepare Samples: Prepare two identical samples of your probe in the buffer/medium where you observe quenching.
-
Add EDTA: To one sample (the "Test" sample), add a small amount of a concentrated EDTA stock solution to a final concentration of 1-5 mM. Add an equivalent volume of buffer to the "Control" sample.
-
Incubate & Measure: Gently mix and let the samples incubate for 5-10 minutes. Measure the fluorescence intensity of both samples.
-
Analyze: A significant increase in fluorescence in the EDTA-containing sample strongly indicates that metal ion contamination is the cause of the quenching.
Possible Cause B: Quenching by Other Molecules (e.g., Halides)
Causality: Other molecules in your solution can act as collisional (dynamic) quenchers. Halide ions, particularly the heavier ones like bromide (Br⁻) and iodide (I⁻), are known to be efficient quenchers of quinoline fluorescence.[12] This occurs when the halide collides with the excited fluorophore, promoting non-radiative decay. If your buffer system contains high concentrations of NaCl or KBr, this could be the source of your issue.
Mitigation Strategies:
-
Buffer Substitution: If you suspect halide quenching, switch to a buffer system that does not contain chloride or bromide. Good alternatives include sodium phosphate, sodium acetate, or HEPES.
-
Analyte Check: Be aware that your molecule of interest or other additives in your assay could themselves be quenchers.
Diagram of Quenching Mechanisms
Caption: Comparison of dynamic and static quenching mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound? The exact wavelengths are highly dependent on the solvent and pH.[8][13] However, for 8-hydroxyquinoline derivatives, excitation is generally in the UV to near-visible range (approx. 320-400 nm), with emission typically in the blue to green region of the spectrum (approx. 450-550 nm). It is imperative to perform your own spectral characterization in your specific experimental buffer.
Q2: How does the 8-bromo substituent affect the fluorescence? The bromine atom is a "heavy atom," which can increase the rate of intersystem crossing (ISC). ISC is a process where the molecule transitions from the fluorescent singlet excited state (S₁) to a non-fluorescent triplet state (T₁). By promoting this alternative decay pathway, the heavy-atom effect can lead to a lower fluorescence quantum yield and a shorter fluorescence lifetime compared to a non-brominated analogue.
Q3: Can this compound be used as a sensor for metal ions? Yes, absolutely. Like other 8-HQ derivatives, its primary application is often as a chemosensor for metal ions.[1][2] The principle relies on changes in fluorescence upon binding a metal. Some metals, like Zn²⁺, can cause a "turn-on" response (chelation-enhanced fluorescence, CHEF) by increasing the structural rigidity and blocking the ESIPT quenching pathway.[2] Other metals, particularly paramagnetic ones, will cause a "turn-off" response (chelation-quenched fluorescence).[3] This makes it a versatile but not always specific sensor, requiring careful controls.
References
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Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]
-
Kilin, V., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]
-
Kim, E., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Chemical Science. Available at: [Link]
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Dos Santos, C. M., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). fluorescence quenching mechanisms: Topics by Science.gov. Retrieved from [Link]
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University of Göttingen. (n.d.). Fluorescence Quenching. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. Available at: [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms. Retrieved from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available at: [Link]
-
Al-Trawneh, M. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]
-
University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
Zhang, Y., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][11][14]phenanthroline Ligand and Its Cu(I) Complexes. Inorganic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). synthesis, characterization and antimicrobial. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence quenching of 8-methyl quinolinium: An efficient halide indicator mechanism. Retrieved from [Link]
-
Al-Nuaimi, R., et al. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence. Available at: [Link]
-
ACG Publications. (n.d.). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Water Content in Aprotic Organic Solvents Using 8-Hydroxyquinoline Based Fluorescent Probe. Retrieved from [Link]
-
Kamble, A. A. (2021). FLUORESCENCE QUENCHING BASED SENSING OF MERCURY ION USING QUINOLINE BASED NANOPROBE. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
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- 4. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"optimizing reaction conditions for the derivatization of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid"
Welcome to the technical support center for the synthesis and derivatization of quinoline-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will explore common challenges and provide in-depth, field-proven troubleshooting strategies to optimize your reaction conditions. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.
Introduction: Understanding the Core Molecule
This compound is a versatile scaffold in medicinal chemistry.[1] Its utility stems from three distinct, orthogonally reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide. This structure allows for sequential or selective derivatization to build molecular complexity. However, the interplay between these groups can present unique synthetic challenges. The 4-hydroxy group exists in tautomeric equilibrium with its 4-quinolone form, which can influence the reactivity of the nearby carboxylic acid and the quinoline nitrogen. The electron-withdrawing nature of the quinoline ring and the carboxylic acid can also impact the reactivity of the C8-bromine in cross-coupling reactions.
This guide provides a structured approach to troubleshooting common derivatization reactions at each of these functional sites.
Caption: Key reactive sites on this compound.
Part 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid at the C3 position is a primary handle for introducing diversity, most commonly through esterification or amide bond formation.
FAQ 1.1: My amide coupling reaction is giving low yields. What are the primary factors to investigate?
Low yields in amide coupling are frequently due to inefficient activation of the carboxylic acid or the formation of non-reactive salts.[2][3] The 4-hydroxyquinoline moiety can act as both an acid and a base, complicating the reaction environment.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Direct condensation is inefficient.[2] Carbodiimides (like EDC) and aminium/uronium salts (like HATU) are standard, but their effectiveness varies.[2][3]
-
EDC/HOBt System: This is a cost-effective starting point. However, the 4-hydroxy group can potentially react with the activated ester intermediate.
-
HATU/DIPEA System: HATU is often more efficient for sterically hindered or electron-deficient amines and can give faster reaction times.[4] The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.
-
-
Base Selection and Stoichiometry: The choice of base is critical. DIPEA (N,N-Diisopropylethylamine) is a common choice as it is non-nucleophilic. Ensure at least 2-3 equivalents are used: one to neutralize the carboxylic acid, one to neutralize the amine salt (if applicable), and an additional equivalent to drive the reaction.
-
Solvent: Anhydrous DMF or DCM are standard. Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate.
-
Reaction Temperature: Most couplings proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial, but be aware that this can also increase the rate of side reactions, such as racemization if chiral amines are used.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
| Coupling Reagent System | Additive | Base | Typical Solvent | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | None (or mild base) | DCM, DMF, Water | Water-soluble byproducts, cost-effective.[2] | Racemization, reaction with -OH group. |
| HATU | None | DIPEA | DMF, NMP | High efficiency, fast, good for hindered substrates.[4] | Cost, byproduct removal. |
| DCC | DMAP | None | DCM, THF | Potent activator. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add the desired amine (1.2 equiv.) to the solution.
-
Add DIPEA (3.0 equiv.) to the mixture and stir for 5 minutes.
-
Add HATU (1.1 equiv.) portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
FAQ 1.2: My Fischer esterification is failing or causing decomposition. What are my options?
Heating a quinoline derivative in strong acid (like H₂SO₄) with an alcohol can lead to decomposition or unwanted side reactions.[5] Milder, more reliable methods are preferred.
Recommended Alternatives:
-
Steglich Esterification: Using a carbodiimide like DCC or EDC with a catalyst such as DMAP allows the reaction to proceed at room temperature, preserving sensitive functional groups.[6]
-
Alkyl Halide Alkylation: Convert the carboxylic acid to its carboxylate salt with a base like K₂CO₃ or Cs₂CO₃ in DMF, then add an alkyl halide (e.g., ethyl iodide). This method avoids acidic conditions entirely.
-
Triflate Reagents: For rapid and clean esterification, reagents like 4'-bromophenacyl trifluoromethanesulfonate can be used under mild conditions.[7]
Part 2: Derivatization at the C8-Bromine Position
The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
FAQ 2.1: My Suzuki-Miyaura coupling is plagued by debromination. How can I suppress this side reaction?
Debromination (or hydrodehalogenation), where the bromine is replaced by a hydrogen, is a common side reaction in Suzuki couplings of bromoquinolines.[8] It often arises from an overly active catalyst system or the presence of protic impurities.
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical.[8]
-
Less Reactive Catalysts: Start with Pd(PPh₃)₄. While sometimes sluggish, it is often less prone to side reactions than more active catalysts.
-
Buchwald Ligands: If higher activity is needed, consider using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a precursor like Pd₂(dba)₃. These ligands can promote the desired oxidative addition and reductive elimination steps over the debromination pathway.[9]
-
-
Base Selection: The base can be a source of protons for debromination.
-
Anhydrous Bases: Use anhydrous bases like K₃PO₄ or Cs₂CO₃. Grind the base into a fine powder to increase its surface area and reactivity.[9]
-
Avoid Hydroxide Bases: Bases like NaOH or KOH in aqueous media can sometimes exacerbate the issue.
-
-
Solvent Purity and Degassing: Dissolved oxygen can degrade the catalyst, and protic impurities (water) can facilitate debromination.
-
Rigorous Degassing: Thoroughly degas your solvents (e.g., dioxane, toluene, DMF) before use.[8] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon for at least 30 minutes.
-
Caption: Decision tree for minimizing debromination in Suzuki coupling.
| Parameter | Condition 1 (Standard) | Condition 2 (For Difficult Substrates) | Rationale |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2-3 mol%) | Pd₂(dba)₃ with appropriate ligands can be more active for challenging couplings.[10] |
| Ligand | None (comes with source) | SPhos, XPhos, or RuPhos (4-6 mol%) | Bulky, electron-rich ligands accelerate oxidative addition on electron-rich aryl halides.[9] |
| Base | K₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) | K₃PO₄ is a stronger base and often more effective, especially in anhydrous conditions.[9] |
| Solvent | Dioxane/H₂O (4:1) | Toluene or CPME (anhydrous) | Anhydrous conditions can minimize debromination side reactions.[11] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be required to overcome activation barriers. |
Part 3: General Troubleshooting and Purification
FAQ 3.1: My quinoline derivative is decomposing on a silica gel column. What can I do?
This is a very common issue. The quinoline nitrogen is basic, and the standard silica gel is acidic, leading to strong binding, streaking, and decomposition on the column.[12]
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica surface.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography using solvents like acetonitrile/water or methanol/water can be an excellent alternative.
-
Crystallization: If possible, crystallization is the best method for obtaining highly pure material and avoids the potential for decomposition on a stationary phase. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, DCM/pentane).
FAQ 3.2: How should I monitor these reactions effectively?
Effective reaction monitoring is key to optimization, preventing the formation of side products from overly long reaction times or low conversion from stopping too early.
| Technique | Application | Advantages | Limitations |
| TLC | Qualitative monitoring | Fast, inexpensive, good for tracking consumption of starting material. | Can be difficult to resolve closely-eluting spots; not quantitative. |
| LC-MS | Qualitative & semi-quantitative | Provides mass confirmation of product and byproducts; highly sensitive.[13][14] | Requires specialized equipment; response factors can vary. |
| HPLC | Quantitative analysis | Accurate quantification of reactants, products, and impurities; excellent for purity assessment.[13] | Slower than TLC; requires method development. |
| ¹H NMR | Structural confirmation & purity | Provides definitive structural information on the crude reaction mixture. | Requires a relatively high concentration of material; can be complex to interpret mixtures. |
References
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- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common pitfalls and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most robust and widely cited method is the Gould-Jacobs reaction .[1][2] This synthetic route involves three key stages:
-
Condensation: Reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, diethyl 2-[(2-bromoanilino)methylidene]malonate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: Why is the thermal cyclization step so challenging?
The thermal cyclization is the most critical and failure-prone step. It requires high temperatures (typically 240-260 °C) to overcome the activation energy for the 6-electron electrocyclization.[1][3] At these temperatures, competing decomposition and polymerization pathways become significant, often leading to the formation of tar and a subsequent reduction in yield.[4] Success hinges on precise temperature control and an inert reaction environment.
Q3: What is a typical overall yield for this synthesis?
Experienced chemists can expect an overall yield in the range of 40-60%. The condensation and saponification steps are generally high-yielding (>80%), but the thermal cyclization step is often lower, typically ranging from 50-75% depending on the scale and equipment used. Meticulous execution of the high-temperature cyclization is key to maximizing the overall yield.
Q4: Are there any major safety precautions I should be aware of?
Yes. The thermal cyclization step is performed at high temperatures using solvents like diphenyl ether or Dowtherm A, which can cause severe burns. This step should be conducted in a well-ventilated fume hood behind a safety shield. Additionally, 2-bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Initial Condensation Reaction
Q: My condensation of 2-bromoaniline and DEEMM is incomplete or giving low yields of the enamine intermediate.
Probable Causes:
-
Insufficient Temperature: The reaction requires heating to drive off the ethanol byproduct and push the equilibrium towards the product.
-
Reagent Quality: Moisture in the 2-bromoaniline or decomposed DEEMM can inhibit the reaction.
-
Incorrect Stoichiometry: An excess of one reagent may not necessarily improve the yield and can complicate purification.
Recommended Solutions:
-
Temperature Control: Heat the reaction mixture to 100-120 °C. This provides sufficient energy for the condensation while minimizing side reactions. Monitor the reaction by TLC until the 2-bromoaniline spot has been consumed.
-
Ensure Reagent Purity: Use freshly distilled 2-bromoaniline and check the purity of your DEEMM. Store DEEMM under an inert atmosphere and away from moisture.
-
Optimize Stoichiometry: Use a near 1:1 molar ratio of 2-bromoaniline to DEEMM. A slight excess (1.1 equivalents) of DEEMM can sometimes be beneficial.[5]
Problem Area 2: Thermal Cyclization
Q: During the high-temperature cyclization, my reaction mixture turns into a black, intractable tar with very little desired product.
This is the most common failure mode in the Gould-Jacobs reaction.
Probable Causes:
-
Localized Overheating: Hot spots in the reaction flask dramatically accelerate polymerization and decomposition pathways.[4]
-
Presence of Oxygen: An air atmosphere can promote oxidative side reactions at high temperatures, contributing to tar formation.
-
Reaction Temperature is Too High: Exceeding the optimal temperature (typically >260 °C) favors decomposition over the desired cyclization.
Recommended Solutions:
-
Uniform Heating: Use a high-temperature heating mantle with a sand bath or a mechanically stirred metal bath to ensure even heat distribution. Vigorous mechanical stirring is crucial to prevent localized overheating.
-
Inert Atmosphere: Conduct the reaction under a gentle stream of an inert gas like nitrogen or argon to prevent oxidation.
-
Precise Temperature Monitoring: Place a thermocouple directly in the reaction mixture (not just in the heating mantle) to monitor the internal temperature accurately. Maintain the temperature in the optimal range of 245-255 °C.
-
Solvent Choice: Use a high-purity, high-boiling solvent like diphenyl ether or Dowtherm A. These solvents are excellent heat transfer media.
Q: The cyclization reaction is clean but incomplete, and I am recovering a significant amount of the uncyclized enamine intermediate.
Probable Causes:
-
Insufficient Temperature or Time: The activation energy for the cyclization has not been consistently met.[6]
-
Premature Product Precipitation: If the product ester is insoluble in the hot reaction solvent, it may precipitate, preventing the reaction from going to completion. This is less common in diphenyl ether.
Recommended Solutions:
-
Verify Temperature: Ensure your internal reaction temperature is stable within the 245-255 °C range.
-
Increase Reaction Time: If the temperature is correct, increase the reaction time. Monitor the progress by taking small aliquots (if safe and feasible) and analyzing them by TLC or HPLC.
-
Solvent Volume: Ensure you are using a sufficient volume of the high-boiling solvent to keep all reactants and products in solution at the reaction temperature.
Problem Area 3: Saponification and Work-up
Q: My final product is contaminated with the ethyl ester starting material.
Probable Causes:
-
Incomplete Hydrolysis: Insufficient sodium hydroxide, reaction time, or temperature. The ester can be sterically hindered and may require forcing conditions.
-
Product Precipitation: The sodium salt of the carboxylic acid may precipitate from the reaction mixture, slowing down the hydrolysis of the remaining solid ester.
Recommended Solutions:
-
Use Excess Base: Employ a significant excess of sodium hydroxide (e.g., 4-5 equivalents) to ensure the reaction goes to completion.
-
Add a Co-solvent: Performing the hydrolysis in a mixture of ethanol and water can improve the solubility of the ester and accelerate the reaction.
-
Increase Temperature and Time: Reflux the reaction mixture for several hours (2-4 hours) to ensure complete conversion. Monitor by TLC until the ester spot disappears.
Q: I am having difficulty isolating a pure product after acidification.
Probable Causes:
-
Trapped Solvent: The precipitated product may trap residual high-boiling solvent (diphenyl ether).
-
Co-precipitation of Impurities: Tarry byproducts from the cyclization step can co-precipitate with the product.
Recommended Solutions:
-
Thorough Washing: After the cyclization, allow the mixture to cool and dilute it with a large volume of a non-polar solvent like hexanes or petroleum ether. This causes the product ester to precipitate while the diphenyl ether remains in solution. Filter and wash the solid ester thoroughly with the non-polar solvent before proceeding to the hydrolysis step.[7]
-
Purification by pH Adjustment: After hydrolysis, filter the basic solution to remove any insoluble impurities. Then, slowly acidify the clear filtrate to precipitate the carboxylic acid. This can help separate the product from base-insoluble tars.
-
Recrystallization: Recrystallize the final crude product from a suitable solvent like glacial acetic acid or DMF/water to achieve high purity.
Visualized Mechanisms and Workflows
Overall Reaction Scheme
The synthesis follows the Gould-Jacobs pathway to build the quinoline core.
Caption: Gould-Jacobs synthesis pathway for the target compound.
Troubleshooting Workflow: Low Yield in Cyclization
This workflow helps diagnose and solve the common issue of low yields during the critical thermal cyclization step.
Caption: A decision tree for troubleshooting the thermal cyclization step.
Optimized Reaction Parameters & Expected Results
The table below summarizes the key parameters for each step of the synthesis.
| Step | Parameter | Recommended Value | Expected Yield | Key Considerations |
| 1. Condensation | Temperature | 110-120 °C | >90% | Reaction is typically neat (no solvent). Remove ethanol byproduct. |
| Time | 1-2 hours | Monitor by TLC for consumption of 2-bromoaniline. | ||
| 2. Cyclization | Solvent | Diphenyl Ether or Dowtherm A | 50-75% | CRITICAL STEP . Use mechanical stirring and inert atmosphere. |
| Temperature | 245-255 °C (Internal) | Precise temperature control is essential to prevent tarring. | ||
| Time | 30-60 minutes | |||
| 3. Saponification | Reagents | 4-5 eq. NaOH in EtOH/H₂O | >90% | Ensure all ester is dissolved. Reflux until TLC shows no ester. |
| Time | 2-4 hours | |||
| Overall | 40-60% | Yield is highly dependent on the success of the cyclization step. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-[(2-bromoanilino)methylidene]malonate (Intermediate)
-
In a 100 mL round-bottom flask, combine 2-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Equip the flask with a short path distillation head to remove ethanol as it forms.
-
Heat the mixture in an oil bath at 110-120 °C for 1.5 hours. The mixture will become a homogenous melt.
-
Cool the reaction mixture to room temperature. The product, diethyl 2-[(2-bromoanilino)methylidene]malonate, will solidify upon cooling and is typically used in the next step without further purification. The expected yield is essentially quantitative.[5][8]
Protocol 2: Thermal Cyclization to Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate
-
Place diphenyl ether (150 mL) in a 250 mL three-neck flask equipped with a mechanical stirrer, a thermocouple connected to a temperature controller, and a reflux condenser under a nitrogen atmosphere.
-
Heat the diphenyl ether to 250 °C with vigorous stirring.
-
Slowly add the crude intermediate from Protocol 1 in portions to the hot diphenyl ether over 15 minutes. Caution: The addition may cause a slight drop in temperature and some initial frothing.
-
Maintain the internal reaction temperature at 250 °C for 45 minutes. The mixture will darken.
-
After 45 minutes, remove the heating source and allow the mixture to cool to approximately 80-90 °C.
-
Pour the warm mixture into a beaker containing petroleum ether or hexanes (400 mL) with stirring.
-
The product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate as a tan or brown solid.
-
Allow the suspension to cool completely, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with petroleum ether (3 x 50 mL) to remove all traces of diphenyl ether.
-
Dry the solid under vacuum. The typical yield is 16-20 g (52-65%).
Protocol 3: Saponification to this compound
-
In a 500 mL round-bottom flask, suspend the crude ester from Protocol 2 (e.g., 16 g, ~0.05 mol) in ethanol (150 mL).
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (80 mL).
-
Heat the mixture to reflux with stirring. The suspension should dissolve to form a clear solution as the sodium salt of the product forms.
-
Continue refluxing for 3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) to confirm the disappearance of the starting ester.
-
After cooling, filter the reaction mixture if any solids are present.
-
Transfer the filtrate to a 1 L beaker and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring.
-
The final product, this compound, will precipitate as a pale yellow or off-white solid.
-
Stir the suspension in the ice bath for 30 minutes, then collect the product by vacuum filtration.
-
Wash the filter cake with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C. The typical yield is 13-14.5 g (92-96%).[9][10]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. wikiwand.com [wikiwand.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]
- 9. PubChemLite - this compound (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 10. This compound | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support guide for the spectral interpretation of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This molecule, while seemingly straightforward, presents several challenges in NMR analysis due to its unique structural features. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth, field-proven insights in a practical question-and-answer format to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the NMR analysis of this compound.
Q1: What is the optimal solvent for acquiring the NMR spectrum of this compound?
Answer: The choice of solvent is critical due to the compound's poor solubility and the presence of acidic protons (-OH and -COOH).
-
Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Causality: DMSO-d₆ is a highly polar aprotic solvent, making it excellent for dissolving polar, acidic compounds like this one. Crucially, the rate of proton exchange between the solute's acidic protons and residual water is slow in DMSO-d₆.[1] This allows for the observation of the hydroxyl and carboxylic acid proton signals as distinct, often broad, peaks.
-
-
Alternative Solvents:
-
Methanol-d₄ (CD₃OD): While it may dissolve the compound, the acidic -OH and -COOH protons will rapidly exchange with the deuterium of the solvent's hydroxyl group, causing their signals to disappear from the ¹H NMR spectrum.[2] This can be useful for confirming their presence by comparing spectra in DMSO-d₆ and CD₃OD.
-
Chloroform-d (CDCl₃): Generally not recommended. Solubility is typically very low. Furthermore, acidic protons in CDCl₃ often show very broad signals or may not be visible at all due to exchange, especially if trace amounts of acid or water are present.[3]
-
Table 1: Comparison of Recommended NMR Solvents
| Solvent | Pros | Cons |
| DMSO-d₆ | Excellent solubility for polar compounds. Slows down the exchange of acidic protons, making them observable.[1] | High boiling point makes sample recovery difficult. Residual water peak around 3.33 ppm can sometimes overlap with signals. |
| Methanol-d₄ | Good dissolving power for polar molecules. | Labile protons will exchange with the solvent's -OD group and become invisible in the ¹H spectrum.[2] |
| Chloroform-d | Low boiling point, easy sample recovery. | Very poor solubility for this compound. Acidic proton signals are often unobservable.[3] |
Q2: What are the expected signals in the ¹H NMR spectrum and their approximate chemical shifts?
Answer: The molecule has six protons in distinct chemical environments. The quinoline core and its substituents dictate the expected chemical shifts.
Caption: Structure of this compound with proton labeling.
Table 2: Predicted ¹H NMR Chemical Shifts in DMSO-d₆
| Proton | Multiplicity | Approx. δ (ppm) | Rationale & Comments |
| H-2 | Singlet (s) | 8.5 - 9.0 | Located on the pyridine ring, deshielded by the adjacent nitrogen. No adjacent protons to couple with. |
| H-5 | Doublet (d) | 7.8 - 8.2 | Part of an AMX or ABC spin system on the benzene ring. Coupled to H-6. |
| H-6 | Triplet (t) | 7.2 - 7.6 | Coupled to both H-5 and H-7. |
| H-7 | Doublet (d) | 7.6 - 8.0 | Coupled to H-6. May be broadened by the adjacent quadrupolar bromine atom.[4] |
| 4-OH | Broad Singlet (br s) | 11.0 - 13.0 | Acidic proton, chemical shift is concentration and temperature-dependent. Exchanges with D₂O.[2][3] |
| 3-COOH | Broad Singlet (br s) | 13.0 - 15.0 | Very acidic proton, typically far downfield. Exchanges with D₂O.[5] |
Note: These are estimated values. Actual chemical shifts can vary based on concentration, temperature, and sample purity.
Q3: My spectrum is missing the -OH and/or -COOH signals. What happened?
Answer: This is a very common and expected issue when dealing with acidic protons.
-
Probable Cause: Proton exchange.[1] Labile protons (like those in -OH and -COOH groups) can exchange with deuterium atoms from the NMR solvent (if it's protic, like CD₃OD) or with residual water (H₂O) in an aprotic solvent. This exchange can happen on a timescale that either broadens the signal into the baseline or replaces the proton with a deuterium, making it invisible to ¹H NMR.
-
Troubleshooting Protocol: The D₂O Shake
-
Acquire the initial ¹H NMR spectrum in DMSO-d₆.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signals corresponding to the 4-OH and 3-COOH protons will disappear. This confirms their assignment as exchangeable, acidic protons.[2]
-
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to more complex spectral problems.
Problem 1: The aromatic signals for H-5, H-6, and H-7 are broad, poorly resolved, or have strange shapes.
-
Probable Cause A: Quadrupolar Broadening
-
Expertise & Experience: Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei (spin I = 3/2).[6] Nuclei with a spin > 1/2 have a non-spherical charge distribution, creating a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient, providing a very efficient relaxation mechanism.[7] This rapid relaxation can broaden the signals of nearby nuclei. H-7, being ortho to the bromine, is most affected, but the effect can extend to H-5 and H-6. In highly symmetrical environments, this broadening is minimized, but the quinoline ring is not symmetrical.[4]
-
-
Probable Cause B: Sample Aggregation
-
Expertise & Experience: The planar structure and presence of hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O) can lead to intermolecular stacking or aggregation at higher concentrations. This restricts molecular tumbling in solution, leading to broader lines.
-
-
Solutions & Protocols:
-
Increase Temperature: Acquire the spectrum at an elevated temperature (e.g., 50-80 °C). Increased thermal energy leads to faster molecular tumbling, which can average out (decouple) the quadrupolar interactions and reduce aggregation, resulting in sharper peaks.
-
Decrease Concentration: Prepare a more dilute sample to minimize aggregation effects.
-
Optimize Acquisition Parameters: Increase the relaxation delay (d1) to ensure full relaxation between scans, which can sometimes improve lineshape for slowly relaxing nuclei.
-
Problem 2: I'm struggling to definitively assign the H-5, H-6, and H-7 protons.
-
Probable Cause: Overlapping Signals and Complex Coupling
-
Expertise & Experience: The protons H-5, H-6, and H-7 form a coupled three-spin system. Depending on the relative chemical shifts, this can manifest as a complex, overlapping pattern that is difficult to interpret by first-order rules (the n+1 rule). Standard 1D NMR may not be sufficient for unambiguous assignment.
-
-
Solution: 2D NMR Spectroscopy
-
Trustworthiness: Two-dimensional NMR experiments provide through-bond correlation data that are essential for definitive structure elucidation of complex molecules.[8][9]
-
Experimental Protocol: 2D COSY & HMBC
-
Sample Preparation: Prepare a reasonably concentrated and pure sample in DMSO-d₆.
-
Acquire a ¹H Spectrum: Obtain a standard high-resolution 1D proton spectrum to determine the spectral width.
-
Run a COSY (Correlation Spectroscopy) Experiment:
-
This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
Expected Result: You will see a cross-peak connecting H-5 to H-6, and another cross-peak connecting H-6 to H-7. This will establish their connectivity.
-
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is invaluable for assigning quaternary carbons and linking different fragments of a molecule.
-
Expected Result: For example, the H-5 proton should show a correlation to the bromine-bearing C-8, and the H-7 proton should show a correlation to C-8a. These correlations provide undeniable proof of assignment.
-
-
-
Caption: A logical workflow for troubleshooting common NMR issues for this molecule.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]
-
Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
-
ResearchGate. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
-
ResearchGate. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Solid-State Nuclear Magnetic Resonance of Quadrupolar Nuclei with Applications to Biological Solids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (2015). What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid-State NMR Spectra of Protons and Quadrupolar Nuclei at 28.2 T: Resolving Signatures of Surface Sites with Fast Magic Angle Spinning. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735364, this compound. Retrieved from [Link]
-
ResearchGate. (2005). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Quadrupolar Coupling. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize this challenging process effectively.
The synthesis of this molecule, a key heterocyclic building block, is most commonly achieved via the Gould-Jacobs reaction.[1] This pathway, while robust, presents several challenges during scale-up, particularly concerning reaction control, thermal management, and final product purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team has encountered in the field.
Troubleshooting Guide & FAQs
Section 1: Starting Materials & Pre-Reaction Setup
Question 1: What are the critical quality attributes for my starting materials, 2-Bromoaniline and Diethyl ethoxymethylenemalonate (DEEM)?
Answer: This is a foundational point that is often overlooked. Starting material quality is paramount for reproducibility at scale.
-
2-Bromoaniline: Should be free of isomeric impurities (e.g., 3- or 4-bromoaniline) and residual starting materials from its own synthesis. Isomeric impurities can lead to the formation of difficult-to-remove isomeric quinoline products. Purity should be >99% by GC.
-
Diethyl ethoxymethylenemalonate (DEEM): This reagent is particularly sensitive. A common impurity is diethyl diethoxymethylene malonate, which is difficult to separate by distillation and can affect reaction stoichiometry.[2][3] DEEM can also undergo thermal decomposition.[4] We recommend the following:
Question 2: My initial condensation of 2-Bromoaniline with DEEM is sluggish and does not go to completion. Why?
Answer: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the bromine atom at the ortho-position. At scale, where you may have less efficient mixing and heat transfer compared to a small flask, this can become more pronounced.
Simply extending the reaction time at a moderate temperature (e.g., 90-110°C) is the first step.[3] Ensure you are effectively removing the ethanol byproduct, as its accumulation can slow the forward reaction. On a larger scale, this means ensuring your reactor's condenser setup is adequate to handle the vapor load without causing pressure buildup. If the reaction remains incomplete, a marginal increase in temperature (e.g., to 110-120°C) can be effective, but must be balanced against the risk of DEEM decomposition.
Section 2: The Critical Thermal Cyclization Step
Question 3: I'm observing significant charring, tar formation, and low yields during the high-temperature cyclization. What are the primary causes and solutions?
Answer: This is the most common and critical failure point in the scale-up of the Gould-Jacobs reaction. The required temperatures (typically 240-260°C) are high enough to cause thermal decomposition of the intermediate and product.[5] The root cause is almost always poor thermal management.
Causality:
-
Hot Spots: In large reactors, heating mantles or external jackets can create localized hot spots on the reactor wall, causing charring, while the bulk of the mixture remains below the target temperature.
-
Exothermic Events: While the overall cyclization is endothermic (requiring heat input), localized decomposition can be exothermic, leading to runaway side reactions.
-
Prolonged Heating: Even at the correct temperature, extended residence time will degrade the product.
Solutions:
-
Choice of Heat-Transfer Fluid: This is non-negotiable at scale. Do not simply heat the neat intermediate. Use a high-boiling, inert heat-transfer fluid like Dowtherm™ A or Diphenyl ether. This allows for a homogenous temperature profile throughout the reaction mass, preventing hot spots.
-
Addition Strategy: Pre-heat the heat-transfer fluid to the target temperature (e.g., 255°C) and add the condensation intermediate portion-wise or via a heated addition funnel. This ensures the intermediate spends the minimum necessary time at the high temperature.
-
In-Process Control (IPC): Do not rely on a fixed reaction time from a lab procedure. At scale, reaction dynamics change. Implement a sampling plan (if safe and feasible) to monitor the disappearance of the intermediate and the appearance of the cyclized ester by TLC or HPLC. Quench the reaction as soon as it reaches completion to prevent degradation.
Workflow & Troubleshooting Diagrams
Below are visual guides to the overall process and a specific troubleshooting pathway for the critical cyclization step.
Caption: Overall workflow for the Gould-Jacobs synthesis of the target molecule.
Caption: Troubleshooting flowchart for the thermal cyclization step.
Section 3: Saponification, Isolation, and Purification
Question 4: The saponification of the ester seems incomplete, even after extended reflux with NaOH. What's happening?
Answer: The ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be poorly soluble in purely aqueous sodium hydroxide, especially at scale where you have a large mass of solid. This insolubility limits the interaction between the ester and the hydroxide ions.
A common and effective solution is to use a co-solvent. The reaction is often run in a mixture of ethanol and aqueous NaOH.[6] This improves the solubility of the ester intermediate, leading to a much faster and more complete hydrolysis. A typical ratio might be 1:1 or 2:1 ethanol to aqueous NaOH solution. After the reaction is complete, some of the ethanol can be distilled off before proceeding to the acidification step.
Question 5: My final product has a persistent yellow or brown color, and HPLC shows multiple impurities. How can I improve its purity?
Answer: The color is likely due to thermal degradation products formed during the high-temperature cyclization. The key is to remove these impurities during workup and final purification.
-
Controlled Precipitation: After saponification, the product exists as a sodium salt dissolved in the aqueous/ethanolic solution. Before acidifying, consider a filtration step to remove any insoluble char or particulates. When you acidify with HCl to precipitate the final product, do it slowly and with vigorous stirring. Monitor the pH and target a final pH of around 4-5.[6] "Crashing out" the product by adding acid too quickly can trap impurities.
-
Recrystallization: This is the most effective method for purification. Finding the right solvent system is key. Due to the product's structure (a carboxylic acid and a phenolic-like hydroxyl), it has poor solubility in many common solvents.
-
Recommended Solvent Systems: Acetic acid is often effective. A mixture of a high-boiling polar aprotic solvent like DMF or DMSO with an anti-solvent like water or an alcohol can also work well.
-
Charcoal Treatment: If the color is persistent, a hot filtration over a small amount of activated charcoal during the recrystallization process can effectively remove colored impurities.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Step 1: Condensation
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a distillation head, charge 2-Bromoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture under a slow nitrogen stream to 110-115°C.
-
Maintain this temperature for 2-4 hours. Ethanol will begin to distill from the reaction. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) for the disappearance of 2-bromoaniline.
-
Once the reaction is complete, cool the mixture slightly and apply a vacuum to remove any remaining ethanol. The resulting product, Diethyl 2-(((2-bromophenyl)amino)methylene)malonate, is a viscous oil or low-melting solid and can be used directly in the next step.
Step 2: Thermal Cyclization
-
In a separate, larger reactor designed for high temperatures, charge Dowtherm A (approx. 10 volumes relative to the intermediate).
-
Heat the Dowtherm A to 255°C with vigorous stirring under a nitrogen atmosphere.
-
Add the crude intermediate from Step 1 to the hot Dowtherm A in portions over 30-60 minutes, ensuring the temperature does not drop below 245°C.
-
After the addition is complete, maintain the temperature at 250-255°C for 1-2 hours. Monitor the reaction completion by TLC or HPLC.
-
Once complete, cool the reaction mixture to below 100°C. The product will begin to precipitate.
-
Add an aliphatic hydrocarbon solvent like hexanes or heptane (approx. 5 volumes) to fully precipitate the product and dilute the Dowtherm A.
-
Filter the solid, wash thoroughly with hexanes to remove the heat-transfer fluid, and dry under vacuum. This yields the crude ester.
Protocol 2: Saponification and Purification
-
Charge the crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) and ethanol (5 volumes) to a reactor.
-
Add a 2N aqueous solution of Sodium Hydroxide (2.5-3.0 eq).
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-3 hours until saponification is complete (monitor by TLC/HPLC).
-
Cool the solution to room temperature. If desired, filter to remove any insoluble matter.
-
With vigorous stirring, slowly add 4N Hydrochloric Acid until the pH of the solution reaches 4-5. A thick precipitate will form.
-
Stir the slurry for 1 hour, then filter the solid. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude this compound in a vacuum oven at 60-70°C.
Quantitative Data Summary
| Step | Parameter | Lab Scale (Typical) | Scale-Up Consideration | Potential Impact of Deviation |
| Condensation | Temperature | 110°C | Maintain within ±5°C | Lower temp: incomplete reaction. Higher temp: DEEM decomposition. |
| Time | 3 hours | Monitor by IPC | Insufficient time: low yield. Excessive time: side products. | |
| Cyclization | Temperature | 250°C (Sand bath) | 250-255°C (Dowtherm A) | Critical. <240°C: no reaction. >260°C: rapid decomposition. |
| Heating Method | Mantle/Sand Bath | Hot oil/steam jacket | Uneven heating leads to charring and side reactions. | |
| Saponification | Base (NaOH) | 2.5 eq | 2.5 - 3.0 eq | Insufficient base: incomplete hydrolysis. |
| Solvent | Aqueous NaOH | EtOH/Water mixture | Lack of co-solvent leads to poor solubility and incomplete reaction. | |
| Precipitation | Final pH | 4-5 | 4-5 (monitor closely) | pH too low: potential for co-precipitation of impurities. pH too high: incomplete precipitation, yield loss. |
References
-
Wikipedia. (2023, May 29). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
- Google Patents. (1987). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
YouTube. (2020, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Google Patents. (2012). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
-
LookChem. (n.d.). Cas 87-13-8, Diethyl ethoxymethylenemalonate. Retrieved from [Link]
-
De Gruyter. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (2018). A few quinoline derivatives in clinical use. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
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Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (1948). ethyl ethoxymethylenemalonate. Retrieved from [Link]
-
ACS Publications. (2007). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. Retrieved from [Link]
-
PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]
-
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]
- Google Patents. (2016). CN105622503A - Synthesis method of 8-hydroxyquinoline.
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YouTube. (2020, April 4). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. Retrieved from [Link]
- Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Retrieved from [Link]
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ACS Publications. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
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MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H6BrNO3). Retrieved from [Link]
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Technical Support Center: Minimizing Impurities in 8-Bromo-4-hydroxyquinoline-3-carboxylic acid Production
Welcome to the technical support center for the synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our focus is on providing practical, cause-and-effect troubleshooting advice to help you minimize impurities and achieve high-purity material suitable for downstream applications.
Overview of the Synthetic Pathway
The production of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This robust method involves three primary stages: condensation, thermal cyclization, and saponification, followed by an acidification workup. Understanding this pathway is the first step in diagnosing and preventing the formation of impurities.
Caption: Synthetic route for this compound via the Gould-Jacobs reaction.
Each stage presents unique challenges and potential for impurity generation. Incomplete reactions, thermal degradation, and side reactions are common pitfalls that can compromise the purity of the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is designed to reflect a common experimental observation, followed by an in-depth explanation of the cause and a step-by-step solution.
Question 1: My final product is off-white, yellow, or brown, but literature suggests it should be a white solid. What causes this discoloration and how can I fix it?
Answer:
Discoloration is one of the most frequent issues and is typically caused by trace amounts of highly colored impurities.
Primary Causes:
-
Thermal Degradation: The high-temperature cyclization step (~250 °C) is the most common source of colored impurities.[4] Overheating or prolonged reaction times can lead to the formation of polymeric tar or other degradation byproducts. The use of high-boiling point solvents like Dowtherm A or mineral oil helps to maintain a consistent temperature, but localized overheating can still occur.[4]
-
Oxidation: The quinoline ring system, particularly with a hydroxyl group, can be susceptible to oxidation, which often produces colored species. This can happen during the reaction or during workup and storage if exposed to air for extended periods, especially under basic conditions.
-
Residual Starting Materials: Impure or degraded 2-bromoaniline can introduce color that persists through the synthesis.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a discolored final product.
Step-by-Step Solutions:
-
Decolorization with Activated Charcoal: This is the most effective first step for removing colored impurities.[5]
-
During the final purification (recrystallization), dissolve the crude product in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a small amount (typically 1-2% by weight) of activated charcoal.
-
Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Re-heat the mixture to boiling for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[5] The filtrate should be noticeably lighter in color.
-
-
Second Recrystallization: If charcoal treatment is insufficient, a second recrystallization can effectively remove impurities that have similar solubility profiles to your product.[5]
-
Prophylactic Measures: For future syntheses, consider using a microwave reactor for the cyclization step. Microwave heating can significantly reduce reaction times and improve yields, thereby minimizing thermal degradation.[6]
Question 2: My NMR and/or LC-MS analysis shows a significant amount of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in my final product. Why did the hydrolysis fail?
Answer:
The presence of the ethyl ester indicates incomplete saponification. This is a common issue that can arise from several factors.
Primary Causes:
-
Insufficient Reaction Time or Temperature: Saponification of this sterically hindered ester can be sluggish. Refluxing for an inadequate amount of time will result in an incomplete reaction.
-
Insufficient Base: The reaction requires at least one equivalent of base (e.g., NaOH or KOH) to hydrolyze the ester and another to deprotonate the 4-hydroxy group. Using an excess of base (2.5-3 equivalents) is recommended to drive the reaction to completion.
-
Poor Solubility: The ester may not be fully soluble in the reaction medium (e.g., aqueous ethanol), reducing the reaction rate.
Step-by-Step Solutions:
-
Monitor the Reaction with TLC: This is the most critical step. Before stopping the reaction, take a small aliquot, acidify it, and spot it on a TLC plate against a standard of the starting ester. The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product (acid) will typically remain at the baseline in common solvent systems like ethyl acetate/hexane.
-
Optimize Reaction Conditions:
-
Increase Base: Ensure you are using at least 2.5 equivalents of NaOH or KOH.
-
Increase Time: If the reaction is slow, increase the reflux time. For particularly stubborn reactions, overnight reflux may be necessary.
-
Improve Solubility: Increase the proportion of the organic co-solvent (e.g., ethanol) to improve the solubility of the ester.
-
-
Re-subject the Product to Hydrolysis: If you have already isolated an impure batch, you can re-dissolve it in the basic alcoholic solution and reflux again until TLC confirms complete conversion.
Question 3: I have a low yield and my crude material contains unreacted diethyl 2-((2-bromoanilino)methylene)malonate. How can I improve the cyclization step?
Answer:
The presence of the uncyclized intermediate is a clear indication that the thermal cyclization conditions were not sufficient to overcome the reaction's activation energy.
Primary Causes:
-
Temperature Too Low: The Gould-Jacobs cyclization requires very high temperatures, typically in the range of 240-260 °C.[4] If the temperature of your reaction vessel or heating medium does not reach this threshold, the reaction will be slow or will not proceed at all.
-
Reaction Time Too Short: Even at the correct temperature, the reaction requires sufficient time for completion. Application notes for similar reactions show that time and temperature must be carefully optimized.[6]
-
Inefficient Heat Transfer: Using a standard heating mantle with a round-bottom flask can lead to inefficient and uneven heating. High-boiling, inert solvents are used to create a stable high-temperature environment.[4]
Step-by-Step Solutions:
-
Verify Temperature: Use a high-temperature thermometer placed directly in the reaction medium (if safe and practical) or in the heating bath to ensure the target temperature is reached and maintained.
-
Increase Reaction Time: Monitor the reaction by TLC. Take aliquots periodically (e.g., every 30 minutes), and continue heating until the starting intermediate spot is gone.
-
Use an Appropriate High-Boiling Solvent: Dowtherm A or diphenyl ether are standard choices for this reaction due to their high boiling points and thermal stability.[4]
-
Consider Microwave Synthesis: As mentioned previously, microwave-assisted synthesis is an excellent alternative. It allows for rapid heating to high temperatures under controlled conditions, often leading to cleaner reactions, shorter times, and higher yields.[6]
| Parameter | Conventional Heating | Microwave Heating |
| Temperature | 240-260 °C | 250-300 °C |
| Typical Time | 1-4 hours | 5-30 minutes |
| Common Issues | Charring, uneven heating | Requires specialized equipment |
| Reference | [4] | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying the final crude product?
For most cases, recrystallization is the most effective and scalable method.[5] A good starting solvent system to try is ethanol/water or acetic acid. The goal is to find a solvent that dissolves the product well when hot but poorly when cold. If recrystallization fails to remove a persistent impurity, column chromatography using silica gel treated with a basic modifier (e.g., 1-2% triethylamine in the eluent) can be used to prevent streaking of the basic quinoline compound.[7]
Q2: Which analytical techniques are best for confirming the purity and identity of the final product?
A combination of techniques is recommended:
-
¹H NMR: To confirm the structure and check for the absence of proton signals from key impurities (e.g., the ethyl group of the ester at ~1.4 and 4.4 ppm).
-
LC-MS: To obtain an accurate mass and to quantify purity (e.g., >95% by peak area). A reverse-phase C18 column is often suitable.[8]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting range.
Q3: Can the final product undergo decarboxylation? How do I prevent this?
Yes, decarboxylation of the 3-carboxylic acid group to yield 8-bromo-4-hydroxyquinoline is a potential side reaction, particularly upon strong heating.[1][9] To prevent this, avoid excessive heating during the final stages of purification and drying. When performing the acidification step after hydrolysis, do so at cooler temperatures (e.g., in an ice bath) and do not heat the acidified mixture. Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C).
Key Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, acetic acid, DMF, ethanol/water mixtures) to find a suitable system.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will significantly reduce your yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: TLC Monitoring of Saponification
-
Prepare TLC Plate: On a silica gel plate, draw a baseline.
-
Spot Standards: Spot a dilute solution of your starting material (the ethyl ester) as a reference.
-
Sample Reaction: Using a capillary tube, take a small drop from the refluxing reaction mixture.
-
Quench and Spot: Quench the basic sample in a small vial containing a few drops of dilute HCl and a small amount of ethyl acetate. Mix well and spot the organic layer on the TLC plate.
-
Elute: Develop the plate using an appropriate solvent system (e.g., 1:1 Ethyl Acetate:Hexane).
-
Visualize: Visualize the plate under UV light. The reaction is complete when the spot corresponding to the starting ester (higher Rf) is no longer visible in the reaction lane, and only the product spot (at the baseline, Rf=0) remains.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Cieplik, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3563. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]
-
RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. IJRAR. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. Retrieved from [Link]
-
Arkivoc. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
YouTube. (2020). MCQ about oxidation of Quinoline followed by decarboxylation. Retrieved from [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and Other Quinolones
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount to maintaining a robust arsenal for treating infectious diseases. This guide provides a comprehensive comparison of the antimicrobial potential of a lesser-explored compound, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, with established quinolone antibiotics. For researchers, scientists, and drug development professionals, this document synthesizes known data, outlines detailed experimental protocols for direct comparison, and offers insights into the potential mechanisms of action that differentiate these compounds.
Introduction: The Evolving Landscape of Quinolone Antibiotics
Quinolones represent a significant class of synthetic broad-spectrum antibiotics that have been instrumental in clinical practice for decades.[1][2] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is a cornerstone of their efficacy.[2] The extensive use of fluoroquinolones, a subset of quinolones characterized by a fluorine atom at the C-6 position, has unfortunately led to the emergence of resistant strains, driving the search for new derivatives with improved or alternative modes of action.[2]
This compound belongs to the broader family of 8-hydroxyquinolines, compounds known for their diverse biological activities, including antimicrobial effects.[3][4] Unlike the classical fluoroquinolones, the antimicrobial action of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which are essential for various bacterial enzymatic processes.[5] This potential difference in mechanism makes this compound an intriguing candidate for investigation, particularly against resistant pathogens.
This guide will first delve into the known antimicrobial profiles of both compound classes, present available data for derivatives of 8-hydroxyquinoline, and then propose a rigorous experimental framework for a head-to-head comparison.
Comparative Antimicrobial Profiles: What the Data Suggests
Antimicrobial Spectrum of 8-Hydroxyquinoline Derivatives
Research into novel 8-hydroxyquinoline derivatives has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. A study on synthesized 8-hydroxyquinoline derivatives revealed notable activity against Staphylococcus aureus and Vibrio parahaemolyticus.[6] Specifically, derivatives with electron-donating groups, such as a bromo substituent, have been noted for their antimicrobial potential.[7] The proposed mechanism for 8-hydroxyquinolines involves the chelation of essential metal ions, thereby disrupting bacterial metabolism and cellular function.[5]
Established Efficacy of Fluoroquinolones
Fluoroquinolones like Ciprofloxacin and Levofloxacin exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] Their potent bactericidal action is a result of their targeted inhibition of DNA replication and repair.[2] The following table provides a summary of typical Minimum Inhibitory Concentration (MIC) values for these established quinolones against a panel of clinically relevant bacteria.
Table 1: Typical MIC Ranges for Standard Quinolones
| Microorganism | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) |
| Staphylococcus aureus | 0.12 - 2 | 0.12 - 4 |
| Escherichia coli | ≤0.008 - 1 | 0.015 - 2 |
| Pseudomonas aeruginosa | 0.03 - 8 | 0.12 - 16 |
| Klebsiella pneumoniae | 0.015 - 2 | 0.03 - 4 |
Note: MIC values are sourced from various studies and can vary based on the specific strain and testing methodology.
Proposed Experimental Framework for Direct Comparison
To objectively assess the antimicrobial potential of this compound, a standardized, head-to-head comparison with established quinolones is essential. The following experimental protocols are designed to provide robust and reproducible data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a fundamental measure of antibiotic potency. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the recommended protocol.[9][10][11]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents and Media:
-
Prepare stock solutions of this compound, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
Culture the selected bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603) overnight in CAMHB.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial cultures in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve a range of desired concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents. It provides a visual representation of the antimicrobial activity through the measurement of zones of inhibition.[12]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Plate and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Uniformly swab the entire surface of the MHA plate with the standardized inoculum.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator quinolones onto the surface of the inoculated MHA plate.
-
Ensure the disks are firmly in contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Diagram 2: Disk Diffusion Assay Procedure
Caption: Proposed mechanisms of action for fluoroquinolones vs. 8-hydroxyquinoline derivatives.
Conclusion and Future Directions
While the definitive antimicrobial profile of this compound awaits elucidation through direct comparative studies, the available evidence from related 8-hydroxyquinoline derivatives suggests its potential as a valuable antimicrobial agent. Its distinct, metal-chelating mechanism of action presents a compelling avenue for circumventing existing resistance to fluoroquinolones.
The experimental framework detailed in this guide provides a clear and robust pathway for the direct comparison of this compound with standard quinolones. The data generated from these studies will be crucial in determining its spectrum of activity, potency, and potential as a lead compound for the development of new and effective treatments for bacterial infections. Further research should also focus on elucidating the precise molecular targets of this compound and its derivatives to fully understand their therapeutic potential.
References
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Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 35th ed. CLSI supplement M100; 2025. [Link]
-
Al-Janabi, A. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4992. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(3), 170-175. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. [Link]
-
Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10), e02689. [Link]
-
Lall, N., et al. (2021). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(10), e2100412. [Link]
-
CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
CHAIN Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. (2016). [Link]
-
Quave, C. L. (2021, August 8). Antimicrobial Study on 8-Hydroxyquinoline Derivatives. Nature's Pharmacy. [Link]
-
ResearchGate. (n.d.). Zone interpretive chart for antimicrobials (inhibition zone diameter in mm). [Link]
-
Fu, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4992. [Link]
-
Atlas Medical. (n.d.). The antibiotic sensitivity discs. [Link]
-
da Silva, A. C. S., et al. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Medicinal Chemistry, 12(1), 114-123. [Link]
-
Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]
-
Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. [Link]
-
Pitol, D. L., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. [Link]
-
EUCAST. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing. [Link]
-
Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 6(5), 929-941. [Link]
-
ResearchGate. (n.d.). The appearance of antimicrobial activity of the tested compounds.... [Link]
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A Comparative Guide to the Synthesis of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their broad spectrum of biological activities. This guide provides an in-depth, objective comparison of a traditional and a modern synthetic route to a key quinoline intermediate, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. By presenting supporting experimental data and a thorough validation framework, this document aims to empower researchers to make informed decisions in synthetic route design, prioritizing efficiency, safety, and sustainability.
Introduction: The Significance of this compound
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule offers multiple points for further functionalization. The validation of an efficient and robust synthetic route is, therefore, a critical first step in harnessing its potential.
The Synthetic Challenge: A Tale of Two Routes
This guide will dissect and compare two distinct approaches to the synthesis of this compound:
-
Route A: The Traditional Gould-Jacobs Reaction. This classical approach relies on a thermal cyclization in a high-boiling point solvent.
-
Route B: The Modern Microwave-Assisted Gould-Jacobs Reaction. This contemporary adaptation utilizes microwave irradiation to accelerate the reaction, often under solvent-free or reduced solvent conditions.
The overall synthetic scheme for both routes follows a two-step process: the initial formation of the ethyl ester precursor via the Gould-Jacobs reaction, followed by hydrolysis to the final carboxylic acid.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision. Here, we evaluate both routes based on the SELECT criteria (Safety, Environmental, Legal, Economics, Control, and Throughput) and key green chemistry metrics.
| Key Performance Indicator | Route A: Traditional Gould-Jacobs | Route B: Microwave-Assisted Gould-Jacobs | Causality and Field-Proven Insights |
| Overall Yield | ~75% | ~85% | The higher efficiency of energy transfer in microwave synthesis often leads to cleaner reactions and higher yields. |
| Reaction Time | ~5 hours | ~20 minutes | Microwave irradiation dramatically reduces reaction times by rapidly and uniformly heating the reaction mixture. |
| Process Mass Intensity (PMI) | High (~150-200) | Low (~50-80) | The traditional route's reliance on a large volume of high-boiling solvent significantly increases the PMI. |
| E-Factor | High (~149-199) | Low (~49-79) | A lower E-factor for the microwave route indicates significantly less waste generation per kilogram of product. |
| Atom Economy | Moderate | Moderate | Both routes share the same fundamental reaction, so the atom economy of the core transformation is similar. |
| Safety | Significant hazards | Reduced hazards | The use of high-boiling, flammable solvents like Dowtherm A in the traditional route poses considerable fire and inhalation risks.[1][2] |
| Environmental Impact | High | Low | The high energy consumption and use of hazardous solvents in the traditional method contribute to a larger environmental footprint. |
| Control & Scalability | Challenging | More readily scalable | Microwave reactors offer precise temperature and pressure control, facilitating reproducibility and scalability. |
| Cost of Goods | Higher | Potentially Lower | While the initial capital investment for microwave reactors is higher, reduced energy consumption, shorter reaction times, and lower solvent costs can lead to a lower cost of goods at scale. |
Visualizing the Synthetic Pathways
Caption: Comparison of traditional and microwave-assisted synthetic workflows.
Experimental Protocols
A self-validating system requires detailed and reproducible protocols. The following are representative experimental procedures for both synthetic routes.
Route A: Traditional Gould-Jacobs Synthesis
Step 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask, combine 2-bromoaniline (14.62 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (14.62 mmol, 1.0 eq).
-
Heat the mixture at 100°C for 3 hours. During this time, ethanol is evolved.
-
Remove any remaining volatile components under a stream of nitrogen.
-
In a separate flask, heat diphenyl ether or Dowtherm A (10 mL) to boiling.
-
Slowly and cautiously add the resulting molten intermediate from step 3 to the boiling solvent.
-
Heat the mixture at reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with petroleum ether, and dry to yield the ethyl ester.
-
Typical Yield: ~82%
-
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester (1 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Typical Yield: ~92%
-
Route B: Microwave-Assisted Gould-Jacobs Synthesis
Step 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
In a microwave-safe vessel, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of approximately 250°C for 15 minutes.
-
Cool the vessel to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a small amount of cold ethanol or acetonitrile, and dry.
-
Typical Yield: ~90%
-
Step 2: Microwave-Assisted Hydrolysis to this compound
-
In a microwave-safe vessel, suspend the ethyl ester (1 eq) in a mixture of ethanol and 10% aqueous potassium hydroxide.
-
Seal the vessel and irradiate at 90-100°C for 15 minutes.
-
After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Typical Yield: ~95%
-
Validation of the Synthetic Product: Ensuring Scientific Integrity
Confirmation of the successful synthesis of this compound is achieved through a combination of spectroscopic and physical characterization methods.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic aromatic proton signals, a singlet for the proton at the 2-position of the quinoline ring, and a broad singlet for the carboxylic acid proton. The integration of these signals should be consistent with the molecular structure. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid and the hydroxyl group, a strong C=O stretch from the carboxylic acid and the quinolone carbonyl, and C-Br stretching vibrations are expected.[3] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (268.06 g/mol for C₁₀H₆BrNO₃), with the characteristic isotopic pattern for a bromine-containing compound.[4] |
| Melting Point | A sharp and defined melting point indicates high purity of the synthesized compound. |
| HPLC Analysis | High-performance liquid chromatography can be used to determine the purity of the final product and to quantify any residual starting materials or byproducts. |
Visualizing the Validation Workflow
Caption: A logical workflow for the validation of the synthesized product.
Conclusion and Future Outlook
This comparative guide demonstrates that while the traditional Gould-Jacobs reaction is a viable method for the synthesis of this compound, the modern microwave-assisted approach offers significant advantages in terms of efficiency, safety, and environmental impact. The dramatic reduction in reaction time and the elimination of hazardous high-boiling solvents make the microwave-assisted route a more sustainable and scalable option for drug development professionals.
The principles of green chemistry are increasingly integral to modern synthetic strategy.[5] By adopting technologies such as microwave synthesis, researchers can not only accelerate the discovery and development of new chemical entities but also minimize the environmental footprint of their work. The continued exploration and implementation of such innovative synthetic methodologies will be crucial in shaping a more sustainable future for the pharmaceutical industry.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI) Metric. [Link]
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CONICET. Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. [Link]
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"confirming the structure of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives using X-ray crystallography"
A Senior Application Scientist's Guide to Structural Confirmation: Using X-ray Crystallography for 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid Derivatives
In the realms of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further research is built. An unambiguous structural assignment is paramount for understanding biological activity, predicting physicochemical properties, and securing intellectual property. This guide focuses on derivatives of this compound, a class of compounds with significant potential, drawing from established applications of quinoline derivatives as antibacterial, antifungal, and anti-HIV agents.[1]
While a suite of analytical techniques can provide pieces of the structural puzzle, this guide will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structural confirmation. We will compare its capabilities with other common spectroscopic methods and provide a practical, field-proven framework for its application.
The Analytical Toolkit: A Comparative Overview
The initial characterization of a newly synthesized compound like an this compound derivative involves several spectroscopic techniques. Each provides unique insights, but also possesses inherent limitations. The synergy of these methods often builds a strong hypothesis for a molecule's structure, but it is X-ray crystallography that provides the final, irrefutable proof.
Spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in organic chemistry for identifying molecular structures.[2][3][4]
-
Infrared (IR) Spectroscopy is excellent for identifying the presence of specific functional groups by analyzing molecular vibrations.[4][5] For our target molecule, IR would confirm the presence of the carboxylic acid O-H and C=O bonds and the quinoline ring's aromatic C-H bonds.
-
Mass Spectrometry (MS) provides the molecular weight and, through high-resolution analysis, the elemental composition of the compound. Its fragmentation patterns can offer clues about the molecule's substructures.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful spectroscopic tool for mapping the carbon-hydrogen framework of a molecule in solution.[5][6] It reveals the connectivity of atoms and their chemical environments, which is crucial for piecing together the overall structure.[3]
However, none of these techniques directly "image" the molecule. They provide data that requires interpretation and deduction. Ambiguities can remain, especially concerning stereochemistry and the precise spatial arrangement of atoms in a packed, solid state.
X-ray Crystallography: The Gold Standard
X-ray crystallography overcomes these limitations by providing a direct, high-resolution three-dimensional map of electron density within a single crystal.[6] This map allows for the precise placement of every atom in the molecule, revealing exact bond lengths, bond angles, and torsional angles. It is the only technique that can deliver an unambiguous, absolute structural determination. While NMR provides structural information in a solution state, which can be highly relevant for biological systems, X-ray crystallography offers a static, high-precision snapshot of the molecule in the solid state.[7][8][9] The two techniques are often considered complementary, each providing a different and valuable piece of the structural puzzle.[8][10]
Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[6] | Single, high-quality crystal. | Unambiguous, high-precision structural data. | Crystal growth can be a significant challenge; solid-state conformation may differ from solution.[8] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation.[3][5] | Soluble sample in a deuterated solvent. | Provides dynamic structural information in a biologically relevant solution state.[7][8] | Can be difficult to interpret for complex molecules; less precise on bond parameters than X-ray. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns.[3] | Small amount of pure sample. | Extremely high sensitivity and mass accuracy. | Provides no information on atomic connectivity or 3D structure; cannot distinguish isomers. |
| IR Spectroscopy | Presence of functional groups.[4][5] | Small amount of sample (solid, liquid, or gas). | Fast, simple, and excellent for functional group identification. | Provides very limited information about the overall molecular skeleton. |
The Crystallographic Workflow: From Powder to Picture
The process of determining a crystal structure is a systematic workflow that demands precision at every stage. Each step is designed to ensure the final model is a true and accurate representation of the molecular structure.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
-
Step 1: Crystal Growth (The Art and Science)
-
Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. A well-ordered, single crystal is required. Crystal growth is often the most challenging step.
-
Methodology (Slow Evaporation):
-
Dissolve the purified this compound derivative in a minimum amount of a suitable solvent (e.g., Dimethylformamide or a mixture of Chloroform/Methanol) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of small, clear crystals with well-defined faces.
-
-
-
Step 2: Data Collection
-
Causality: A suitable crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement (the crystal lattice).
-
Methodology:
-
Select a visually ideal crystal (clear, no cracks, good morphology) under a microscope.
-
Mount the crystal on a loop or glass fiber.
-
Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and radiation damage.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction intensities are mathematically converted into an electron density map. An atomic model is then built into this map and computationally refined to achieve the best possible fit with the experimental data.
-
Methodology:
-
Data Processing: Integrate the raw diffraction images to produce a list of reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
Model Building: Identify atoms in the electron density map and build an initial molecular model. For the target compound, the heavy bromine atom is often easily located first.
-
Refinement: Iteratively adjust the atomic positions and thermal parameters of the model to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|).
-
-
A Self-Validating System: Interpreting Crystallographic Data
The trustworthiness of a crystal structure is not subjective; it is measured by a set of universally accepted statistical parameters. These values provide a quantitative assessment of how well the final model agrees with the raw experimental data.
-
R-factor (Rwork): This is the residual or reliability factor, which measures the disagreement between the observed and calculated structure factor amplitudes.[11] For well-refined small molecule structures, an R-factor below 5% (0.05) is generally considered excellent.[12]
-
Free R-factor (Rfree): To prevent overfitting the model to the data, a small subset of reflections (5-10%) is set aside and not used in the refinement process. The Rfree is the R-factor calculated against this test set.[13] A low Rfree that is close to the Rwork value indicates a reliable and unbiased model.
-
Goodness-of-Fit (GOF): This parameter should be close to 1.0 for a well-refined structure, indicating that the model accounts for the data appropriately.
Representative Crystallographic Data
The table below presents hypothetical but realistic data for a derivative of this compound, illustrating the key parameters obtained from a successful structure determination.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₆BrNO₃ | Confirms elemental composition. |
| Molecular Weight | 268.06 g/mol | Matches mass spectrometry data.[14] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell (a, b, c) | a = 6.62 Å, b = 9.24 Å, c = 11.07 Å | Dimensions of the repeating unit in the crystal. |
| Unit Cell (β) | β = 90.7° | Angle of the unit cell for a monoclinic system. |
| Volume (V) | 677.3 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in one unit cell. |
| Final Rwork | 0.041 (4.1%) | Excellent agreement between model and all data. |
| Rfree | 0.043 (4.3%) | Indicates a reliable, non-overfitted model. |
| Goodness-of-Fit | 1.03 | Confirms a good model of the data. |
Visualizing the Core Structure
The confirmed structure provides an exact picture of the molecule. Key features of the this compound core, such as the planar quinoline ring system and the positions of the key functional groups, are unambiguously determined.
Caption: 2D representation of the core molecular structure.
Conclusion
For researchers and professionals in drug development, the path from a novel synthesized compound to a viable candidate is paved with data. While a combination of spectroscopic techniques like NMR, MS, and IR provides a foundational understanding of a molecule's identity, they ultimately yield a hypothesis. Single-crystal X-ray crystallography transforms that hypothesis into a certainty. It delivers an unambiguous, high-resolution 3D structure, providing the definitive evidence required for publication, patenting, and advancing a compound through the development pipeline. For derivatives of this compound, this level of structural validation is not just beneficial—it is essential for unlocking their full scientific and therapeutic potential.
References
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A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel compounds is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a molecular fingerprint that, when cross-referenced with established literature values, builds a robust foundation of scientific integrity. This guide offers a comprehensive walkthrough for the cross-referencing of spectroscopic data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest for its potential biological activities. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting a hypothetical experimental dataset alongside a detailed comparison with literature-derived expectations.
The Imperative of Spectroscopic Verification
The journey from synthesis to application is paved with rigorous characterization. For a molecule like this compound, with its multiple functional groups and potential for isomeric impurities, a multi-technique spectroscopic approach is not just recommended, it is essential. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the material's identity and purity. This guide is structured to not only present the data but also to elucidate the scientific reasoning behind the experimental choices and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons on the quinoline ring system, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.
Table 1: Comparison of Hypothetical Experimental ¹H NMR Data with Literature-Derived Expected Values for this compound.
| Proton Assignment | Hypothetical Experimental δ (ppm) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.15 | 8.9 - 9.2 | s | - |
| H-5 | 8.25 | 8.1 - 8.3 | d | 8.0 |
| H-6 | 7.65 | 7.5 - 7.7 | t | 7.8 |
| H-7 | 7.95 | 7.8 - 8.0 | d | 7.6 |
| 4-OH | ~11.5 | 10.0 - 12.0 | br s | - |
| 3-COOH | ~13.5 | 12.0 - 14.0 | br s | - |
Note: Expected values are estimated based on data for quinoline, 4-hydroxyquinoline, 8-bromoquinoline, and quinoline-3-carboxylic acid. The broad singlets for the -OH and -COOH protons are due to chemical exchange and their exact chemical shift can be highly dependent on solvent and concentration.
The downfield shift of the H-2 proton is characteristic of its position adjacent to the nitrogen atom and the carboxylic acid group. The protons on the carbocyclic ring (H-5, H-6, and H-7) exhibit typical splitting patterns for a substituted aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
Table 2: Comparison of Hypothetical Experimental ¹³C NMR Data with Literature-Derived Expected Values for this compound.
| Carbon Assignment | Hypothetical Experimental δ (ppm) | Expected δ (ppm) |
| C-2 | 148.5 | 145 - 150 |
| C-3 | 125.0 | 123 - 127 |
| C-4 | 175.0 | 173 - 178 |
| C-4a | 140.0 | 138 - 142 |
| C-5 | 128.5 | 127 - 130 |
| C-6 | 126.0 | 124 - 128 |
| C-7 | 130.0 | 128 - 132 |
| C-8 | 118.0 | 116 - 120 |
| C-8a | 145.0 | 143 - 147 |
| COOH | 168.0 | 165 - 170 |
Note: Expected values are estimated based on data for quinoline and its derivatives. The chemical shifts of quaternary carbons (C-3, C-4, C-4a, C-8, C-8a, and COOH) are particularly sensitive to substituent effects.
The highly deshielded nature of C-4 is a direct result of its attachment to the electronegative hydroxyl group. The C-8 carbon, bonded to the bromine atom, also shows a characteristic chemical shift.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for NMR analysis is crucial for data reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable protons.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Comparison of Hypothetical Experimental FT-IR Data with Literature-Derived Expected Vibrational Frequencies for this compound.
| Functional Group | Hypothetical Experimental ν (cm⁻¹) | Expected ν (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 | Very broad due to hydrogen bonding |
| O-H (Phenolic) | 3450 (broad) | 3500-3200 | Broader than alcohol O-H |
| C-H (Aromatic) | 3050 | 3100-3000 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | 1710 | 1725-1700 | Strong, sharp |
| C=N, C=C (Quinoline) | 1620, 1580, 1490 | 1650-1450 | Multiple bands of varying intensity |
| C-O (Carboxylic Acid) | 1280 | 1320-1210 | Strong |
| C-O (Phenolic) | 1210 | 1260-1180 | Strong |
| C-Br | 680 | 700-600 | Medium to weak |
The FT-IR spectrum is expected to be dominated by the very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region. The strong carbonyl absorption is a key diagnostic peak. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the quinoline ring system.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.
-
Sample Preparation:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Table 4: Comparison of Hypothetical Experimental Mass Spectrometry Data with Expected Values for this compound.
| Ion | Hypothetical Experimental m/z | Expected m/z | Description |
| [M+H]⁺ | 267.9604, 269.9583 | 267.9604, 269.9583 | Molecular ion peak with isotopic pattern for Bromine (¹⁹Br and ⁸¹Br) |
| [M-H₂O+H]⁺ | 249.9503, 251.9482 | 249.9503, 251.9482 | Loss of water from the carboxylic acid |
| [M-CO₂H]⁺ | 221.9654, 223.9633 | 221.9654, 223.9633 | Loss of the carboxylic acid group |
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[1][2] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental formula.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar and thermally labile molecules.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Setup:
-
Use an ESI-MS system, which can be a standalone instrument or coupled to a liquid chromatograph (LC-MS).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode. For carboxylic acids, positive ion mode ([M+H]⁺) is common.
-
-
Data Processing:
-
The instrument software will process the data and display the mass spectrum.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
-
Visualizing the Workflow: A Systematic Approach to Data Cross-Referencing
A logical and systematic workflow is crucial for efficient and accurate spectroscopic data analysis and cross-referencing.
Caption: Experimental workflow for spectroscopic data acquisition, processing, and cross-referencing.
Conclusion: Synthesizing a Confident Structural Assignment
The cross-referencing of spectroscopic data is a critical process that underpins the reliability of chemical research. By systematically acquiring, processing, and analyzing data from multiple spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—researchers can build a comprehensive and self-validating picture of a molecule's structure. The hypothetical data presented for this compound, when compared with literature-derived expectations, demonstrates how a confident structural assignment is achieved. This guide serves as a template for researchers, scientists, and drug development professionals to approach the characterization of novel compounds with scientific rigor and a commitment to data integrity.
References
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- de Hoffmann, E., & Stroobant, V. (2007).
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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A Comparative Guide to the Metal Binding Affinity of Halogenated 4-Hydroxyquinoline-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Metal Chelation by Quinolone Scaffolds
The 4-hydroxyquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundational structure for quinolone antibiotics.[1] A critical, yet often under-explored, aspect of their biological activity is their inherent ability to chelate metal ions. The strategic placement of the 4-oxo and 3-carboxyl groups creates a bidentate coordination site, enabling these molecules to sequester essential metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][3] This metal-binding capacity is not merely an incidental chemical property; it is intrinsically linked to their mechanism of action, bioavailability, and even potential for novel therapeutic applications beyond antimicrobial activity, including anticancer and neuroprotective roles.[4][5]
The introduction of halogen substituents onto the quinolone ring system offers a powerful tool to modulate the electronic and steric properties of the molecule. This, in turn, can significantly influence the metal binding affinity, providing a rational basis for the design of next-generation quinolone derivatives with tailored therapeutic profiles. This guide provides a comparative analysis of the metal binding affinities of halogenated 4-hydroxyquinoline-3-carboxylic acids, supported by experimental data and detailed protocols.
The Influence of Halogenation on Metal Binding Affinity: A Comparative Analysis
The nature and position of the halogen substituent on the 4-hydroxyquinoline-3-carboxylic acid backbone can profoundly impact the stability of the resulting metal complexes. The electron-withdrawing or -donating properties of the halogen, as well as its steric bulk, can alter the pKa of the coordinating groups and influence the overall geometry of the metal complex.
Generally, the stability of metal complexes with quinolones follows the trend: Fe³⁺ > Al³⁺ > Cu²⁺ > Zn²⁺ > Mg²⁺.[3] Halogenation can fine-tune this inherent selectivity. For instance, the introduction of an electron-withdrawing fluorine atom at position 6 has been shown to enhance the antibacterial activity of many fluoroquinolones, a phenomenon that may be partially attributed to altered metal chelation dynamics within the bacterial cell.[4]
Table 1: Comparative Metal Binding Affinities of Halogenated 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives
| Compound | Halogen Substituent | Metal Ion | Stability Constant (log K) | Experimental Method |
| Ciprofloxacin | 6-fluoro | Cu(II) | log K1 = 6.2, log K2 = 11.1 | Potentiometric Titration[6] |
| Norfloxacin | 6-fluoro | Cu(II) | - | - |
| Ofloxacin | 6-fluoro | Cu(II) | - | - |
| Hypothetical | 7-chloro | Fe(III) | Data Not Available | UV-Vis Spectrophotometry |
| Hypothetical | 5,7-dibromo | Zn(II) | Data Not Available | Fluorometric Titration |
Note: The table above includes representative data for fluoroquinolones to illustrate the concept. Comprehensive data for a wide range of halogenated 4-hydroxyquinoline-3-carboxylic acids is an active area of research.
-
Electron-withdrawing halogens (e.g., F, Cl) are expected to decrease the basicity of the coordinating oxygen atoms, potentially leading to a slight decrease in the stability constants compared to non-halogenated analogues. However, these substituents can also influence other factors like cell permeability, which may enhance overall biological activity.
-
Electron-donating halogens (less common) would be expected to increase the basicity of the coordinating groups and thus enhance the stability of the metal complexes.
-
Steric hindrance from bulky halogens (e.g., I, Br) near the coordination site could potentially destabilize the metal complex.
Visualizing the Chelation Process
The fundamental interaction between a 4-hydroxyquinoline-3-carboxylic acid and a divalent metal ion (M²⁺) involves the deprotonation of the carboxylic acid and the enolic hydroxyl group to form a stable six-membered chelate ring.
Caption: General chelation of a metal ion by a 4-hydroxyquinoline-3-carboxylic acid.
Experimental Protocols for Determining Metal Binding Affinity
Accurate determination of metal binding affinity is crucial for a thorough comparative study. The following are standard, validated protocols for this purpose.
Synthesis of Halogenated 4-Hydroxyquinoline-3-Carboxylic Acids
The Gould-Jacobs reaction is a classical and versatile method for the synthesis of the 4-hydroxyquinoline scaffold.[4]
Protocol: Modified Gould-Jacobs Reaction
-
Condensation: React a substituted aniline with diethyl (ethoxymethylene)malonate. The choice of aniline will determine the halogen substitution pattern on the final product.
-
Cyclization: Heat the resulting anilinemethylenemalonate intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization.
-
Hydrolysis: Saponify the resulting ethyl 4-hydroxyquinoline-3-carboxylate with aqueous sodium hydroxide.[7]
-
Acidification: Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the final 4-hydroxyquinoline-3-carboxylic acid product.
-
Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain a pure sample.
Caption: Synthetic workflow for halogenated 4-hydroxyquinoline-3-carboxylic acids.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[6]
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare solutions of the ligand, metal salt (e.g., CuCl₂), and a strong acid (e.g., HCl) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent system). Maintain a constant ionic strength using an inert salt (e.g., NaCl).
-
Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain the temperature of the titration vessel at a constant value (e.g., 25 °C).
-
Titration Procedure: Titrate the solution containing the ligand and metal ion with a standardized solution of a strong base (e.g., NaOH). Record the pH at regular intervals of titrant addition.
-
Data Analysis: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Characterization of Metal Complexes by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to confirm the formation of metal complexes and, in some cases, to determine their stoichiometry using methods like Job's plot.[8]
Protocol: Job's Plot of Continuous Variation
-
Stock Solutions: Prepare equimolar stock solutions of the ligand and the metal salt.
-
Mixing Solutions: Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of each.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
Data Plotting: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.
Conclusion and Future Perspectives
The halogenation of 4-hydroxyquinoline-3-carboxylic acids presents a promising avenue for the development of novel therapeutic agents with finely-tuned metal-chelating properties. A systematic investigation into the metal binding affinities of a diverse library of these compounds is warranted to establish clear structure-activity relationships. This will enable the rational design of molecules with enhanced efficacy and selectivity for specific metal ions, opening up new possibilities in areas such as targeted drug delivery, the treatment of metal-overload disorders, and the development of new anticancer agents. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such comparative studies and contribute to this exciting field of medicinal chemistry.
References
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"evaluating the in vitro cytotoxicity of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid against different cell lines"
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The described methodologies, including the use of a diverse cell panel and orthogonal cytotoxicity assays, ensure the generation of robust and reliable data. The hypothetical results demonstrate how such a compound could exhibit potent and, crucially, selective anticancer activity. This systematic approach of comparative in vitro screening is a fundamental and indispensable step in the modern drug discovery pipeline, enabling researchers to identify and prioritize promising therapeutic candidates for further development. [16][32]
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- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
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A Comparative Benchmarking Guide to 8-Bromo-4-hydroxyquinoline-3-carboxylic acid-Based Sensors for Ferric Iron (Fe³⁺) Detection
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of metal ions is a cornerstone of analytical science. Ferric iron (Fe³⁺), in particular, plays a critical role in a myriad of biological and environmental processes, making its accurate quantification essential. This guide provides an in-depth technical comparison of fluorescent sensors based on the 8-Bromo-4-hydroxyquinoline-3-carboxylic acid scaffold for the detection of Fe³⁺. We will objectively benchmark its anticipated performance against established alternative fluorescent probes, supported by a comprehensive review of experimental data from the scientific literature.
Introduction: The Significance of 8-Hydroxyquinoline Scaffolds in Metal Ion Sensing
The 8-hydroxyquinoline moiety is a privileged scaffold in the design of fluorescent chemosensors. Its inherent ability to form stable complexes with a variety of metal ions through chelation involving the hydroxyl group and the quinoline nitrogen atom makes it an excellent building block for sensor development.[1][2] This interaction often leads to significant changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, providing a measurable signal for ion detection.[2] The introduction of a bromine atom at the 8-position and a carboxylic acid group at the 3-position in this compound is anticipated to modulate the electronic properties and binding affinity of the core structure, potentially enhancing its selectivity and sensitivity towards specific metal ions, most notably Fe³⁺.[3]
The Anticipated Sensing Mechanism of this compound for Fe³⁺
The primary mechanism for the detection of Fe³⁺ by 8-hydroxyquinoline derivatives is typically Chelation-Enhanced Fluorescence Quenching. In its free state, the this compound molecule is expected to exhibit native fluorescence. Upon the introduction of Fe³⁺, the ion coordinates with the hydroxyl oxygen and the quinoline nitrogen. This complexation with the paramagnetic Fe³⁺ ion often introduces non-radiative decay pathways for the excited state of the fluorophore, leading to a significant decrease in fluorescence intensity (a "turn-off" response).[4] The stoichiometry of this complex is commonly found to be 1:1.[4][5]
Caption: General workflow for the synthesis of the sensor.
Step-by-Step Synthesis (Illustrative Example):
-
Dissolution: Dissolve 8-hydroxyquinoline in a suitable organic solvent.
-
Reaction: Introduce the appropriate reagents to perform the desired chemical modifications (e.g., bromination and carboxylation). This may involve controlling temperature and reaction time.
-
Work-up: After the reaction is complete, quench the reaction and extract the product into an organic solvent.
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain the pure sensor molecule.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [4]
Protocol for Performance Evaluation
Materials:
-
Synthesized this compound sensor
-
Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Workflow for Performance Evaluation:
Caption: Workflow for evaluating sensor performance.
Step-by-Step Evaluation:
-
Preparation of Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of diluted solutions of Fe³⁺ and other metal ions in the buffer.
-
Fluorescence Titration: To a solution of the sensor in the buffer, incrementally add the Fe³⁺ solution. After each addition, record the fluorescence emission spectrum.
-
Data Analysis for Sensitivity: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. The linear portion of this curve can be used to determine the sensitivity.
-
Selectivity Study: Record the fluorescence spectrum of the sensor in the presence of various potentially interfering metal ions at the same concentration as Fe³⁺. Compare the changes in fluorescence intensity to determine the selectivity for Fe³⁺.
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve in the linear range.
-
Response Time: Measure the time required for the fluorescence signal to stabilize after the addition of Fe³⁺ to the sensor solution.
Conclusion and Future Outlook
Sensors based on this compound are poised to be valuable tools for the detection of Fe³⁺. While they may not exhibit the ultra-high sensitivity of some cutting-edge "turn-on" probes, their reliability, ease of synthesis, and the well-established chemistry of the 8-hydroxyquinoline scaffold ensure their place in the analytical toolbox. Future research should focus on obtaining concrete experimental data for this specific compound to validate the projected performance metrics. Furthermore, modifications to the core structure could lead to the development of ratiometric sensors or probes with enhanced selectivity for other biologically important metal ions. The principles and protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of this and other novel fluorescent chemosensors.
References
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Lan, T., et al. (2016). A Rhodamine-based Dual Chemosensor for the Simultaneous Detection of Fe3+ and Cu2+. Analytical Sciences, 32(11), 1223-1229. [Link]
- A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. (2023). MDPI. [URL not available]
- Rhodamine-based “off-on” fluorescent chemosensor for selective detection of Fe3+ in aqueous media and its application in bioimaging. (2019).
- Rhodamine based turn-ON dual sensor for Fe3+ and Cu2+. (2025).
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A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2021). RSC Advances. [Link]
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A Quinazolinone based fluorescent chemosensor for selective detection of Fe(III) in aqueous media: Applications to pharmaceutical and environmental analysis. (2018). Taylor & Francis Online. [Link]
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Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022. (2023). MDPI. [Link]
- Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study. (2019).
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A Quinazolinone based fluorescent chemosensor for selective detection of Fe(III) in aqueous media: Applications to pharmaceutical and environmental analysis. (2018). Semantic Scholar. [Link]
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A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives. (2017). RSC Publishing. [Link]
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Semiquantitative and visual detection of ferric ions in real samples using a fluorescent paper-based analytical device constructed with green emitting carbon dots. (2023). RSC Publishing. [Link]
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A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2022). MDPI. [Link]
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Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. (2020). Molecules. [Link]
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Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells. (2022). Scientific Reports. [Link]
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A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. (2016). PubMed. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]
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A Researcher's Guide to Ensuring Reproducibility with 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and critical parameters that govern synthetic success and analytical validation. We will objectively compare this compound with relevant alternatives and provide the experimental framework necessary to generate reliable and repeatable data.
Introduction: The Challenge of Quinoline Scaffolds
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials and anti-inflammatory drugs.[1] this compound (CAS No: 35973-17-2) is a heterocyclic compound of interest within this class.[2] Its utility in research, however, is fundamentally dependent on the ability to consistently synthesize and characterize it, a challenge that plagues many multi-step organic syntheses.[3][4]
The "reproducibility crisis" is a well-documented issue in scientific research, with chemistry being no exception.[4] Factors ranging from ambiguous reaction descriptions to subtle variations in reagent quality can lead to significant deviations in yield and purity.[3][5] This guide aims to address these challenges head-on by establishing a self-validating system for the synthesis and analysis of this compound.
Synthetic Pathway and Critical Control Points
The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is often achieved via the Gould-Jacobs reaction. This methodology generally involves the condensation of an aniline derivative with a diethyl ethoxymethylenemalonate (or similar malonic ester), followed by a thermal cyclization and subsequent hydrolysis. The reproducibility of this pathway is highly sensitive to several factors.[5]
Diagram of the Gould-Jacobs Synthetic Pathway
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"literature review of the biological activities of brominated quinoline carboxylic acids"
An In-Depth Guide to the Biological Activities of Brominated Quinoline Carboxylic Acids: A Comparative Review for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Power of Bromination
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the historic antimalarial quinine to modern fluoroquinolone antibiotics, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and biological properties.
Among the various synthetic modifications, halogenation—and specifically bromination—has emerged as a powerful strategy to enhance the therapeutic potential of quinoline carboxylic acids. The introduction of bromine atoms can profoundly influence a molecule's lipophilicity, electronic distribution, and metabolic stability. This alteration in molecular properties can lead to stronger interactions with biological targets, improved membrane permeability, and novel mechanisms of action.[3] For researchers and drug development professionals, understanding the structure-activity relationships (SAR) conferred by bromination is critical for designing next-generation therapeutics. This guide provides a comprehensive, comparative review of the biological activities of brominated quinoline carboxylic acids, supported by experimental data and detailed protocols to facilitate further research.
Anticancer Activities: Targeting Proliferation and Survival
The development of novel anticancer agents is a primary focus in medicinal chemistry, and brominated quinoline derivatives have shown significant promise.[4] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes involved in DNA replication to the induction of programmed cell death (apoptosis).[4][5]
Comparative Efficacy of Brominated Quinolines
Recent studies have highlighted several brominated quinoline compounds with potent antiproliferative activity against various cancer cell lines. The degree and position of bromination, along with other substitutions, play a crucial role in determining their efficacy. For instance, a study on highly brominated quinolines demonstrated that novel derivatives exhibited significant inhibitory effects against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon cancer) cell lines.[5][6]
| Compound/Derivative | Target Cell Line | IC₅₀ Value (µg/mL) | Key Findings | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 | Highest activity in the series; induced apoptosis; inhibited Topoisomerase I. | [5][6] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | Significant | Inhibited Topoisomerase I; did not induce apoptosis. | [5][6] |
| 6,8-dibromo-5-nitroquinoline (17) | C6, HeLa, HT29 | Significant | Induced apoptosis; effectively inhibited cancer cell migration. | [5][6] |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Cancer Cell Lines | Varies | Derivatives showed a reduction in cell viability. | [7] |
Table 1: Comparative anticancer activity (IC₅₀) of selected brominated quinoline derivatives against various cancer cell lines.
Notably, the precursor compounds without the specific bromination and functionalization patterns showed no measurable antiproliferative effects, underscoring the importance of these structural modifications.[6] The mechanism often involves targeting topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[5][6]
Workflow for Anticancer Activity Screening
The logical progression from synthesis to mechanistic understanding is crucial. The following workflow illustrates a standard approach for evaluating novel brominated quinoline carboxylic acids for anticancer potential.
Experimental Protocol: Topoisomerase I Inhibition Assay
This protocol is foundational for assessing a key anticancer mechanism of many quinoline derivatives.[5] The causality behind this choice is that Topoisomerase I is a validated cancer target, and its inhibition directly disrupts DNA replication, leading to cell death.
-
Preparation of Reagents :
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM spermidine).
-
Dilute human Topoisomerase I enzyme in dilution buffer.
-
Prepare supercoiled plasmid DNA (e.g., pHOT1) as the substrate.
-
Dissolve test compounds (brominated quinoline carboxylic acids) and a known inhibitor (e.g., Camptothecin) in DMSO to create stock solutions.
-
-
Reaction Setup :
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the test compound at various concentrations. Include a positive control (Camptothecin), a negative control (DMSO vehicle), and a control with no enzyme.
-
Add the supercoiled plasmid DNA substrate.
-
Initiate the reaction by adding the diluted Topoisomerase I enzyme.
-
-
Incubation :
-
Incubate the reaction mixture at 37°C for 30 minutes. The enzyme will relax the supercoiled DNA into its open circular form.
-
-
Reaction Termination and Analysis :
-
Stop the reaction by adding a stop solution containing SDS (to dissociate protein from DNA) and loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Data Interpretation :
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the supercoiled DNA band will be converted to the slower-migrating relaxed DNA band.
-
An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band. Quantify the band intensity to determine the percentage of inhibition and calculate IC₅₀ values.
-
Antimicrobial and Antiviral Activities
The quinoline core is central to the field of anti-infectives, most notably the fluoroquinolone antibiotics. Bromination offers a pathway to develop new compounds that can overcome existing resistance mechanisms or exhibit a broader spectrum of activity.
Comparative Antimicrobial Efficacy
The introduction of bromine and other functional groups can confer potent activity against both Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Target Organism(s) | MIC Value (µg/mL) | Key Findings | Reference |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Gram-positive bacteria | 125–250 | Demonstrates moderate antibacterial activity. | [7] |
| 7-Bromoquinoline-5,8-dione derivatives | K. Pneumonia, S. typhi | 0.80-1.00 (mg/ml) | Compounds showed potential for designing new selective drugs. | [8] |
| 1-alkoxy-dihydro-oxo-quinolinecarboxylic acids | Gram-negative, S. aureus | Comparable to N-ethyl derivatives | Novel series with activity comparable to established analogs. | [9] |
Table 2: Comparative antimicrobial activity (MIC) of selected brominated quinoline derivatives.
The mechanism for many quinoline-based antimicrobials involves the disruption of bacterial DNA synthesis or cell wall integrity.[7]
Antiviral Potential
Quinoline derivatives have also been investigated for their ability to inhibit a range of viruses.[1][10] The substitution of electron-withdrawing groups like bromine has been shown to significantly enhance antiviral activity against certain viruses.[1] For instance, bromine- and chlorine-substituted quinoline chalcones have demonstrated a high degree of inhibition against HIV reverse transcriptase.[11] This highlights a promising avenue for developing novel antiretroviral agents.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantifying the antimicrobial potency of a compound. It is a self-validating system as it includes positive and negative controls for bacterial growth.
-
Preparation :
-
Prepare a 2x concentrated Mueller-Hinton Broth (MHB).
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight and adjust the inoculum to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the brominated quinoline carboxylic acid test compound in a 96-well microtiter plate.
-
-
Inoculation :
-
Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final 1x MHB concentration.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
-
Incubation :
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis :
-
Visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
-
Anti-Inflammatory and Neuroprotective Roles
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12][13] Quinoline carboxylic acids, particularly brominated variants, are emerging as potent modulators of these pathological processes.
Mechanism of Anti-Inflammatory Action: NF-κB Inhibition
A key mechanism through which quinoline derivatives exert their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it drives the expression of pro-inflammatory genes. Quinoline-based compounds can interrupt this cascade.
Studies have shown that quinoline-4-carboxylic acids exert appreciable anti-inflammatory effects in LPS-induced macrophage models, often without cytotoxicity.[14][15]
Neuroprotection through Antioxidant Activity
The brain is particularly vulnerable to oxidative stress.[13] The neuroprotective effects of many quinoline derivatives are linked to their ability to mitigate this stress.[16] They can act as direct scavengers of free radicals or modulate the expression of endogenous antioxidant enzymes.[16][17] Molecular docking simulations suggest that certain derivatives may inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in neurodegenerative diseases like Parkinson's and Alzheimer's.[17][18]
Conclusion and Future Directions
Brominated quinoline carboxylic acids represent a highly versatile and promising class of compounds for drug discovery. The strategic incorporation of bromine atoms onto the quinoline scaffold has been shown to enhance a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The comparative data clearly indicate that both the position and number of bromine substituents, in concert with other functional groups, are critical determinants of potency and mechanism of action.
Future research should focus on synthesizing novel derivatives with more complex substitution patterns to further probe structure-activity relationships. A deeper investigation into their mechanisms of action, particularly through proteomic and transcriptomic approaches, will be essential for identifying novel biological targets. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be a critical step in translating these promising research findings into clinically effective therapeutics. The detailed protocols and comparative data provided in this guide serve as a foundational resource to accelerate these efforts.
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Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed. Available at: [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar. Available at: [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Quinoline derivatives with bromine in their structure. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]
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(2021). Antiviral Agents – Benzazine Derivatives. PubMed Central. Available at: [Link]
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(n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]
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Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
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Singh, R. P., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]
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Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Available at: [Link]
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Zlatic, G., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed. Available at: [Link]
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(n.d.). Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. ResearchGate. Available at: [Link]
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(2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. Available at: [Link]
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Kumar, A., & Narasimhan, B. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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Onajobi, A. O., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
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(2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available at: [Link]
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Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
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Pérez-González, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available at: [Link]
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Barreto-Vieira, D. F., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. National Institutes of Health. Available at: [Link]
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Singh, R., et al. (2025). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. ResearchGate. Available at: [Link]
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Singh, R., et al. (2025). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. PubMed. Available at: [Link]
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(n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. Available at: [Link]
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Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Available at: [Link]
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(2021). synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents. Ask this paper. Available at: [Link]
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El-Nassan, H. B. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every stage of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Identification and Waste Characterization
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is essential. This initial characterization is the foundation of a safe disposal plan.
Chemical Properties and Hazards:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | PubChem[1] |
| Molecular Weight | 268.06 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| GHS Hazard Statements | H319: Causes serious eye irritation | PubChem[1], Sigma-Aldrich |
| GHS Pictograms | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
The primary hazard associated with this compound is its potential to cause serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. More critically, the presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[2] This classification is the single most important factor in determining the correct waste stream and disposal method, as halogenated organics require specific disposal protocols, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.
Personal Protective Equipment (PPE) and Safety Precautions
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are required. Given the H319 hazard statement ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.
-
Respiratory Protection: While not generally required for handling small quantities of the solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Workflow for Waste Segregation:
Caption: Disposal pathway for halogenated organic waste.
Key Procedural Steps:
-
Waste Accumulation: Accumulate the waste in the properly labeled container in your laboratory's satellite accumulation area. Do not exceed the storage limits (e.g., 55 gallons) set by your institution and regulatory bodies. [4]2. Request for Pickup: Once the container is full or has reached the designated accumulation time limit, submit a waste pickup request to your EHS department. Follow your institution's specific procedures for this request.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and waste tracking.
-
Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to collect the waste. The contractor will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: As a halogenated organic compound, this compound will be destroyed via high-temperature incineration at a regulated hazardous waste incinerator. [2]This is the environmentally preferred method as it ensures the complete destruction of the organic molecule, preventing its release into the environment.
By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
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This compound. PubChem, National Center for Biotechnology Information.[Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.[Link]
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Safeguarding Your Research: A Practical Guide to Handling 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, experience-driven safety and handling protocols for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No. 35973-17-2). Moving beyond a simple checklist, we will delve into the rationale behind these procedures, empowering you to work confidently and safely.
Immediate Safety Profile: Understanding the Risks
This compound is a solid organic compound. Based on available safety data, its primary, officially classified hazard is that it causes serious eye irritation (H319).[1][2] However, as a quinoline derivative, it is prudent to handle it with a higher degree of caution. The parent compound, quinoline, is associated with more severe hazards, including being harmful if swallowed or in contact with skin, and is a suspected carcinogen and mutagen.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Hazard Summary:
| Hazard Classification | GHS Code | Source |
| Serious Eye Irritation | H319 | [1][2] |
| Potential Skin Irritant | - | Inferred from related compounds[4] |
| Potential Respiratory Tract Irritant | - | Inferred from related compounds |
| Potential for Harm if Swallowed | - | Inferred from related compounds[4] |
Your Shield: Personal Protective Equipment (PPE) Protocol
A proactive and comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with side shields & Face Shield | Primary Hazard Mitigation. Given the H319 classification, tightly sealed safety goggles are mandatory to prevent any contact with the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of dust generation, to protect the entire face. |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Dermal Protection. While specific permeation data for this compound is not available, quinoline and its derivatives are organic compounds. Nitrile gloves offer good resistance to a range of organic solvents and weak acids.[5] Neoprene gloves provide excellent resistance against acids and caustics.[6] Double gloving provides an extra layer of protection against tears and pinholes. Always inspect gloves for any signs of degradation before use. |
| Body | Chemical-Resistant Laboratory Coat | Skin and Clothing Protection. A lab coat, fully buttoned, is required to protect your skin and personal clothing from potential contamination. |
| Respiratory | N95 Respirator or higher (if handling powder outside a fume hood) | Inhalation Hazard Mitigation. While not a primary classified hazard, handling fine powders can lead to inhalation. If engineering controls like a fume hood are not used, an N95 respirator is the minimum requirement to prevent respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, well-ventilated area, away from strong oxidizing agents. The container should be kept tightly closed.
Handling and Weighing
-
Engineering Controls: All handling of the solid compound, especially weighing, should be conducted in a certified chemical fume hood to minimize the risk of inhalation and dust dispersal.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]
Spill Management
In the event of a spill, it is crucial to act quickly and safely. The following workflow outlines the necessary steps.
Caption: Workflow for managing a solid chemical spill.
Equipment Decontamination
All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: If compatible with the equipment, perform an initial rinse with a suitable solvent like ethanol or isopropanol to remove the bulk of the chemical residue.[8]
-
Washing: Wash the equipment with a laboratory-grade detergent and hot water. Use a brush to scrub all surfaces.
-
Rinsing: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Waste Classification: While a specific RCRA (Resource Conservation and Recovery Act) code is not assigned to this compound, it may be classified as a D002 hazardous waste if it exhibits corrosive characteristics (pH ≤ 2 or ≥ 12.5 when in solution) or as a toxic waste (D-list) if it meets the criteria upon analysis.[9] Consult with your institution's Environmental Health and Safety (EHS) department for proper waste characterization and disposal procedures.
-
Disposal Method: The primary recommended disposal method for this type of chemical waste is incineration in a permitted hazardous waste facility.[10] This ensures the complete destruction of the compound. Never dispose of this chemical down the drain or in the regular trash.[11]
By adhering to these detailed protocols, you can ensure a safe and productive research environment when working with this compound. Remember that a culture of safety is built on a foundation of knowledge and meticulous practice.
References
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How to dispose of quinoline safely?. BIOSYNCE. (2025-07-31). Available from: [Link]
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Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. YouTube. (2022-05-04). Available from: [Link]
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SAFETY DATA SHEET. Vector SDS and Chemical Management. (2009-09-26). Available from: [Link]
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Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
